molecular formula C7H2BrF3N2 B1399293 5-Bromo-2-(trifluoromethyl)isonicotinonitrile CAS No. 1070892-04-4

5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Cat. No.: B1399293
CAS No.: 1070892-04-4
M. Wt: 251 g/mol
InChI Key: XBGQKEABZCTRRT-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a useful research compound. Its molecular formula is C7H2BrF3N2 and its molecular weight is 251 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGQKEABZCTRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719900
Record name 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile
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Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070892-04-4
Record name 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-(TRIFLUOROMETHYL)ISONICOTINONITRILE
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Foundational & Exploratory

5-Bromo-2-(trifluoromethyl)isonicotinonitrile IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical intermediate This compound . It details the compound's chemical identity, properties, reactivity, synthetic utility, and safety protocols, providing a foundation for its effective application in research and development.

Core Identity and Physicochemical Properties

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. Its structure is characterized by a pyridine ring functionalized with a bromine atom, a trifluoromethyl group, and a nitrile group. The formal IUPAC name for this compound is 5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile .[1]

The strategic placement of these functional groups imparts a unique electronic profile and versatile reactivity, making it a valuable building block for synthesizing more complex molecular architectures. The strongly electron-withdrawing trifluoromethyl and nitrile groups render the pyridine ring electron-deficient, influencing its reactivity and the physicochemical properties of its derivatives.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile[1]
CAS Number 1070892-04-4[2]
Molecular Formula C₇H₂BrF₃N₂[2]
Molecular Weight 251.00 g/mol [2]
Canonical SMILES C1=C(C(=CN=C1C(F)(F)F)Br)C#N[1]
InChI Key XBGQKEABZCTRRT-UHFFFAOYSA-N[1]
Predicted XlogP 2.2[1]
Appearance White to off-white powder or crystalline solid (Predicted)N/A
Melting Point Not experimentally determined. Related analog 5-Bromo-2-(trifluoromethyl)pyridine melts at 39-44°C.[3]N/A
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMF). Related analog 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is slightly soluble in water but soluble in organic solvents.[4][5]N/A
Storage Store at 4°C, sealed in a dry, well-ventilated place.[2]N/A

Proposed Synthetic Pathway

While specific literature detailing the synthesis of this compound is not extensively published, a plausible and efficient synthetic route can be devised from commercially available precursors. A common and reliable method for introducing a nitrile group is the dehydration of a primary amide, which can be readily formed from a corresponding carboxylic acid.

The logical precursor is 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS 749875-16-9).[6] The synthesis can be envisioned as a two-step process:

  • Amidation: The carboxylic acid is converted to the primary amide, 5-bromo-2-(trifluoromethyl)isonicotinamide. This can be achieved using standard peptide coupling reagents or via an acyl chloride intermediate followed by reaction with ammonia.

  • Dehydration: The resulting amide is then dehydrated to the target nitrile. A variety of dehydrating agents are effective for this transformation, with phosphorus oxychloride (POCl₃) being a common and cost-effective choice.[7]

Synthetic Pathway Precursor 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid Amide 5-Bromo-2-(trifluoromethyl)isonicotinamide Precursor->Amide 1) SOCl₂ or (COCl)₂ 2) NH₄OH / NH₃ Product This compound Amide->Product POCl₃, Δ (Dehydration)

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its utility is magnified exponentially through strategic functionalization, particularly with fluorine-containing moieties. The trifluoromethyl (CF3) group is of paramount importance; its introduction can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1][2] The target of this guide, 5-Bromo-2-(trifluoromethyl)isonicotinonitrile (CAS 1070892-04-4), is a highly valuable, functionalized building block.[3][4][5] The presence of a trifluoromethyl group, a synthetically versatile bromine atom, and a reactive nitrile group on the isonicotinonitrile core makes this compound a powerful intermediate for accessing complex molecular architectures.[6] This guide provides a detailed examination of its synthesis, grounded in mechanistic principles and practical, field-proven insights.

I. Retrosynthetic Analysis and Strategic Planning

A robust synthetic strategy requires a logical deconstruction of the target molecule. For this compound, we can envision several viable retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

G cluster_A Strategy A: Late-Stage Bromination cluster_B Strategy B: Late-Stage Cyanation cluster_C Strategy C: Ring Construction target This compound A1 2-(Trifluoromethyl)isonicotinonitrile A1->target Electrophilic Aromatic Substitution A_reagent + Electrophilic Brominating Agent (e.g., DBDMH, NBS) A_reagent->target B1 4,5-Disubstituted-2-(trifluoromethyl)pyridine (e.g., X = Br, I, OTf) B1->target Nucleophilic Substitution or Transition-Metal Catalysis B_reagent + Cyanide Source (e.g., CuCN, Zn(CN)₂) B_reagent->target C1 Acyclic CF₃-Containing Building Blocks C1->target Cyclocondensation G start 3-(Trifluoromethyl)pyridine-N-oxide intermediate 2-(Trifluoromethyl)isonicotinonitrile start->intermediate Step 1: Cyanation step1_reagents 1. Trimethylsilyl cyanide (TMS-CN) 2. Triethylamine (Et₃N) Solvent: Acetonitrile (MeCN) step1_reagents->intermediate product This compound intermediate->product Step 2: Regioselective Bromination step2_reagents 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Solvent: Oleum (65%) or TFA step2_reagents->product purification Purification (Aqueous Work-up, Column Chromatography) product->purification

References

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile, a key building block in modern medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its characteristics, synthesis, and safe handling.

Chemical Identity and Physical Properties

This compound, also known as 5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile, is a halogenated pyridine derivative. Its structure incorporates a bromine atom, a trifluoromethyl group, and a nitrile function, bestowing upon it unique reactivity and utility in organic synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₂BrF₃N₂--INVALID-LINK--[1][2]
Molecular Weight 251.00 g/mol --INVALID-LINK--[3]
CAS Number 1070892-04-4--INVALID-LINK--[3]
Appearance Solid (predicted)-
Boiling Point 254.1 ± 40.0 °C (Predicted)--INVALID-LINK--
Melting Point No data available-
Solubility No data available-
Purity ≥97% (Commercially available)--INVALID-LINK--[3]
Storage Temperature 4°C--INVALID-LINK--[3]
XlogP 2.2 (Predicted)--INVALID-LINK--[2]
Topological Polar Surface Area 36.7 Ų (Predicted)--INVALID-LINK--

Synthesis and Reactivity

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Dehydration/Conversion cluster_2 Purification cluster_3 Final Product Start 5-Bromo-2-(trifluoromethyl) isonicotinic Acid or Amide Process Dehydrating Agent (e.g., POCl₃, SOCl₂) Start->Process Reaction Purify Chromatography/ Recrystallization Process->Purify Crude Product End 5-Bromo-2-(trifluoromethyl) isonicotinonitrile Purify->End Pure Product

References

The Synthetic Keystone: A Technical Guide to 5-Bromo-2-(trifluoromethyl)isonicotinonitrile for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among these valuable building blocks, 5-Bromo-2-(trifluoromethyl)isonicotinonitrile stands out as a particularly versatile intermediate. Its trifluoromethylated pyridine core, coupled with the reactive handles of a bromo substituent and a nitrile group, offers a rich platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed to empower researchers in their pursuit of novel therapeutics.

Core Molecular Attributes of this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₂BrF₃N₂.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a trifluoromethyl group at the 2-position, and a nitrile group at the 4-position (isonicotinonitrile nomenclature).

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 1070892-04-4--INVALID-LINK--[1]
Molecular Formula C₇H₂BrF₃N₂--INVALID-LINK--[2]
Molecular Weight 251.00 g/mol --INVALID-LINK--[1]
Monoisotopic Mass 249.93535 Da--INVALID-LINK--[3]
Predicted XlogP 2.2--INVALID-LINK--[3]
Appearance Solid (predicted)-
Purity ≥97% (typical commercial grade)--INVALID-LINK--[1]
Storage 4°C, under a dry, inert atmosphere--INVALID-LINK--[1]

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach would be the bromination of 2-(trifluoromethyl)isonicotinonitrile. This precursor can be synthesized from commercially available starting materials. The overall proposed pathway is a multi-step process.

cluster_0 Synthesis of this compound 2-(Trifluoromethyl)isonicotinic acid 2-(Trifluoromethyl)isonicotinic acid 2-(Trifluoromethyl)isonicotinamide 2-(Trifluoromethyl)isonicotinamide 2-(Trifluoromethyl)isonicotinic acid->2-(Trifluoromethyl)isonicotinamide 1. SOCl₂, NH₄OH 2-(Trifluoromethyl)isonicotinonitrile 2-(Trifluoromethyl)isonicotinonitrile 2-(Trifluoromethyl)isonicotinamide->2-(Trifluoromethyl)isonicotinonitrile 2. Dehydration (e.g., P₂O₅ or POCl₃) This compound This compound 2-(Trifluoromethyl)isonicotinonitrile->this compound 3. Bromination (e.g., Br₂, H₂SO₄/HNO₃)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on analogous transformations. It should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 2-(Trifluoromethyl)isonicotinamide

  • To a solution of 2-(trifluoromethyl)isonicotinic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable anhydrous solvent (e.g., THF or DCM) and cool to 0°C.

  • Slowly add a solution of aqueous ammonia (excess) to the cooled solution, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 2: Synthesis of 2-(Trifluoromethyl)isonicotinonitrile

  • Combine the crude 2-(trifluoromethyl)isonicotinamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (2.0 eq) or phosphorus oxychloride (3.0 eq) in an inert solvent.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • To a mixture of fuming sulfuric acid and nitric acid at 0°C, slowly add 2-(trifluoromethyl)isonicotinonitrile (1.0 eq).

  • To this solution, add bromine (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and then heat to 50-60°C for 12-16 hours.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize with a suitable base and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization. A similar bromination of a trifluoromethylpyrimidine has been reported to proceed in acetic acid with bromine.

Purification and Characterization

Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Characterization relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show two distinct signals in the aromatic region. ¹⁹F NMR will display a singlet for the CF₃ group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the bromine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the C≡N stretch (around 2230 cm⁻¹), C-F bonds, and aromatic C-H and C=C bonds.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key functional groups: the bromo substituent, the trifluoromethyl group, and the nitrile moiety.

Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd Catalyst, Base Stille Stille Coupling (Ar-SnR₃) Start->Stille Pd Catalyst Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd Catalyst, Base Hydrolysis Nitrile Hydrolysis (H₃O⁺ or OH⁻) Start->Hydrolysis Acid or Base

Caption: Key reaction pathways of this compound.

Reactions at the Bromo-Substituent

The bromine atom at the 5-position is susceptible to a variety of cross-coupling reactions, making it a valuable synthetic handle.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a powerful method for forming carbon-carbon bonds. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

  • Stille Coupling: Reaction with organostannanes, also palladium-catalyzed, provides another route to C-C bond formation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling with amines is a crucial method for synthesizing substituted anilines and related compounds, which are prevalent in pharmaceuticals.

Reactivity of the Nitrile Group

The isonicotinonitrile moiety can undergo several important transformations:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 5-bromo-2-(trifluoromethyl)isonicotinic acid. This carboxylic acid is itself a valuable intermediate.

  • Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Influence of the Trifluoromethyl Group

The strongly electron-withdrawing trifluoromethyl group has a significant impact on the reactivity of the pyridine ring. It deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, although the bromo-substituent is generally the more reactive site for substitution reactions.

Spectroscopic and Analytical Data

While a complete set of experimental spectra for this compound is not publicly available, the expected data can be reliably predicted based on its structure and data from analogous compounds.

NMR Spectroscopy (Predicted)
  • ¹H NMR: Two doublets are expected in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the substituents.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine will also be identifiable.

  • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (Predicted)

The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁸¹Br isotope.

IonPredicted m/z
[M]⁺ (⁷⁹Br)250
[M]⁺ (⁸¹Br)252
[M-Br]⁺171

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethylpyridine motif is a privileged scaffold in medicinal chemistry, and this compound serves as a key building block for accessing novel compounds with this core structure. The trifluoromethyl group often enhances metabolic stability by blocking potential sites of oxidation and can improve binding affinity to target proteins through favorable interactions.

The versatile reactivity of this compound allows for its use in the synthesis of a diverse range of potential therapeutic agents, including kinase inhibitors, GPCR modulators, and other enzyme inhibitors. The ability to perform various cross-coupling reactions at the 5-position and transform the nitrile group at the 4-position makes it an ideal starting point for library synthesis in drug discovery campaigns.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, fluorinated heterocyclic compounds. Its unique combination of a trifluoromethylated pyridine core and multiple reactive sites provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in the advancement of pharmaceutical research and development.

References

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)isonicotinonitrile (CAS Number: 1070892-04-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Trifluoromethylpyridines in Modern Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a compound's biological activity.[1][2][3] When appended to a pyridine ring, a privileged scaffold in numerous bioactive compounds, the resulting trifluoromethylpyridine core offers a versatile platform for the design of novel therapeutics and agrochemicals.[1][3] This guide focuses on a specific, yet important, building block within this class: 5-Bromo-2-(trifluoromethyl)isonicotinonitrile (CAS No. 1070892-04-4). While primarily utilized as a synthetic intermediate, a thorough understanding of its properties and reactivity is paramount for its effective application in the synthesis of complex molecular targets.

Core Properties of this compound

This compound is a halogenated and trifluoromethylated pyridine derivative. Its structure presents multiple reactive sites, making it a valuable synthon for medicinal chemists.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1070892-04-4[4]
Molecular Formula C₇H₂BrF₃N₂[4]
Molecular Weight 251.00 g/mol [4]
IUPAC Name 5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile[5]
Canonical SMILES C1=C(C(=CN=C1C(F)(F)F)Br)C#N[5]
InChI InChI=1S/C7H2BrF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H[5]
Topological Polar Surface Area (TPSA) 36.68 Ų[4]
Predicted LogP 2.73[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 0[4]

Note: LogP, a measure of lipophilicity, is a calculated value and should be considered an estimation. The relatively high predicted LogP suggests good membrane permeability, a desirable trait in drug candidates.[1]

Spectral Data

While a dedicated public repository of the complete spectral data for this compound is not available, data for structurally similar compounds can provide valuable insights for characterization. For instance, the related compound 5-Bromo-2-(trifluoromethyl)pyridine exhibits characteristic signals in its ¹H and ¹⁹F NMR spectra which can be used as a comparative reference.

Synthesis and Reactivity

This compound is primarily used as a building block in organic synthesis. Its reactivity is dictated by the presence of the bromine atom, the trifluoromethyl group, and the nitrile functionality on the pyridine core.

Synthetic Pathways

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it may be part of proprietary synthetic routes. However, general methods for the synthesis of related brominated and trifluoromethylated pyridines often involve multi-step sequences starting from simpler pyridine precursors. These can include halogenation, trifluoromethylation, and cyanation reactions.

Key Reactions and Mechanistic Insights

The bromine atom at the 5-position of the pyridine ring is a key handle for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Experimental Protocol: Example of a Suzuki Coupling Reaction

The following is a generalized protocol for a Suzuki coupling reaction involving an aryl bromide, which can be adapted for this compound.

Objective: To couple an aryl boronic acid with this compound.

Materials:

  • This compound

  • Aryl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the aryl boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial to maintain catalytic activity.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its application as a key intermediate in the synthesis of biologically active molecules. The trifluoromethylpyridine scaffold is a common feature in a number of approved drugs and agrochemicals.[3]

Rationale for Incorporation into Bioactive Molecules

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, affecting drug-receptor interactions.[6] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.[1]

Potential Therapeutic and Agrochemical Targets

Derivatives of trifluoromethylpyridines have been investigated for a wide range of biological activities. While specific biological data for derivatives of this compound are not publicly available, the broader class of compounds has shown promise in several areas:

  • Oncology: Trifluoromethylpyridine derivatives have been explored as inhibitors of various kinases involved in cancer cell signaling pathways.[7]

  • Infectious Diseases: The pyridine core is a common feature in many antibacterial and antiviral agents.

  • Agrochemicals: Many modern pesticides and herbicides contain trifluoromethylpyridine moieties, which contribute to their potency and stability in the environment.[3][8]

Diagram: Logical Workflow for Utilizing this compound in Drug Discovery

G A This compound (Starting Material) B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B React with boronic acids, alkynes, etc. C Introduction of Diverse Substituents at C5 B->C D Further Functional Group Manipulation (e.g., nitrile reduction) C->D E Library of Novel Trifluoromethylpyridine Derivatives D->E F High-Throughput Screening (Biological Assays) E->F G Hit Identification F->G H Lead Optimization G->H I Preclinical Development H->I

Caption: A streamlined workflow for leveraging this compound in a drug discovery program.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be observed when handling this compound. While specific toxicity data is not available, related halogenated and trifluoromethylated compounds can be irritants and may be harmful if ingested or inhaled.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules. Its strategic combination of a trifluoromethyl group, a bromine atom, and a nitrile function on a pyridine scaffold provides chemists with multiple avenues for derivatization. While the direct biological activity of this compound is not the primary focus, its role as a key intermediate in the construction of novel drug candidates and agrochemicals is undeniable. As the demand for more effective and metabolically robust bioactive compounds continues to grow, the importance of well-characterized and readily available synthetic intermediates like this compound will only increase. Further elucidation of its reactivity and the biological activities of its derivatives will undoubtedly open new avenues in chemical and pharmaceutical research.

References

The Strategic Importance of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(trifluoromethyl)isonicotinonitrile has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique trifluoromethylated pyridine scaffold offers a confluence of desirable physicochemical properties, including metabolic stability and enhanced binding affinities, making it a sought-after intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and multifaceted applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols, analytical methodologies, and safety considerations are presented to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile chemical entity.

Introduction: The Rise of Fluorinated Heterocycles in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability. When appended to a heterocyclic core like pyridine, the resulting trifluoromethylpyridine moiety can significantly enhance a compound's binding affinity to biological targets and improve its overall drug-like properties.

This compound stands out as a particularly valuable synthon within this class of compounds. The presence of a bromine atom at the 5-position provides a versatile handle for a wide array of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The nitrile group at the 4-position can serve as a precursor for other functional groups or act as a key interaction point with target proteins. This strategic arrangement of functional groups makes it an ideal starting material for the construction of complex molecular architectures with therapeutic potential.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₇H₂BrF₃N₂--INVALID-LINK--[1]
Molecular Weight 251.00 g/mol --INVALID-LINK--[1]
CAS Number 1070892-04-4--INVALID-LINK--[1]
Appearance Solid (form may vary)--INVALID-LINK--
Melting Point 41-45 °C--INVALID-LINK--
LogP (predicted) 2.73--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 36.68 Ų--INVALID-LINK--[1]

The trifluoromethyl group significantly influences the electronic and steric properties of the pyridine ring, enhancing its stability and modulating its reactivity. The interplay between the electron-withdrawing trifluoromethyl and nitrile groups, and the reactive bromine atom, underpins the compound's utility in synthetic chemistry.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis likely commences with a suitable pyridine precursor, followed by sequential introduction of the trifluoromethyl, bromo, and cyano functionalities. A potential retrosynthetic analysis suggests that the final cyanation step is a key transformation.

G A 5-Bromo-2-(trifluoromethyl) isonicotinonitrile B 5-Bromo-2-(trifluoromethyl) isonicotinaldehyde A->B Dehydration of Oxime C 5-Bromo-2-(trifluoromethyl)pyridine B->C Oxidation D 2-(Trifluoromethyl)pyridine C->D Bromination

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure based on analogous reactions found in the literature.[2][3][4]

Step 1: Bromination of 2-(Trifluoromethyl)pyridine

  • To a solution of 2-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetic acid, add bromine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and carefully quench with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-2-(trifluoromethyl)pyridine.

Step 2: Formylation of 5-Bromo-2-(trifluoromethyl)pyridine

  • Under an inert atmosphere, dissolve 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • After stirring for 30 minutes, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to obtain 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde.

Step 3: Conversion to this compound

  • Dissolve 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 eq) in a mixture of formic acid and hydroxylamine hydrochloride.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with water, and dry to afford this compound.

Key Reactions and Reactivity

The bromine atom at the 5-position is the primary site for synthetic diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for functionalization.

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of numerous biologically active compounds.

Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors for oncology and other therapeutic areas. The trifluoromethyl group often enhances the binding affinity of the inhibitor to the ATP-binding pocket of the kinase, while the pyridine core can form crucial hydrogen bonds with the hinge region of the enzyme. The bromo-substituent allows for the introduction of various moieties to explore the solvent-exposed region of the kinase, enabling the optimization of potency and selectivity.

While direct synthesis of a marketed drug from this compound is not explicitly detailed in the public domain, its structural motifs are present in numerous patented kinase inhibitors. For instance, a US patent describes the synthesis of a related compound, 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide, highlighting the utility of the cyano-trifluoromethyl-pyridine core in constructing complex bioactive molecules.[5]

G A 5-Bromo-2-(trifluoromethyl) isonicotinonitrile B Suzuki Coupling A->B C Sonogashira Coupling A->C D Buchwald-Hartwig Amination A->D E Diverse Kinase Inhibitor Scaffolds B->E C->E D->E

Caption: Synthetic utility in generating diverse kinase inhibitor scaffolds.

Other Therapeutic Areas

Beyond oncology, trifluoromethylated pyridines are being explored for a range of other diseases, including inflammatory, infectious, and neurological disorders. The unique properties imparted by the trifluoromethyl group can lead to improved CNS penetration and enhanced metabolic stability, which are critical for drugs targeting the central nervous system.

Analytical and Quality Control Methodologies

Robust analytical methods are crucial for ensuring the purity and identity of this compound and its derivatives.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of this compound. A typical mobile phase would consist of a gradient of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) or formic acid. UV detection at a wavelength around 254 nm is generally suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and identify impurities. A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is often effective.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

    • ¹³C NMR: The carbon NMR will provide signals for all seven carbon atoms, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

    • ¹⁹F NMR: A single resonance for the trifluoromethyl group is expected in the fluorine NMR spectrum.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), C-F bonds, and the aromatic ring vibrations.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is classified as an acute toxicant (oral), a skin irritant, an eye irritant, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel and complex molecules with significant therapeutic potential. Its strategic combination of a reactive bromine atom, a modifiable nitrile group, and the beneficial physicochemical properties of the trifluoromethyl group makes it a powerful tool in the arsenal of medicinal chemists. As the demand for targeted therapies continues to grow, the importance of such well-designed synthons in accelerating the drug discovery and development process is undeniable. Future research will likely uncover even more innovative applications for this compound, further solidifying its role in the creation of next-generation pharmaceuticals.

References

A Technical Guide to the Solubility of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a halogenated pyridine derivative with a chemical structure that presents unique challenges and opportunities in drug discovery and chemical synthesis. Its utility in these fields is intrinsically linked to its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound, offering a framework for researchers, scientists, and drug development professionals to understand and experimentally determine its solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC₇H₂BrF₃N₂[1]
Molecular Weight251.00 g/mol [1]
Predicted XlogP2.73[1]
Hydrogen Bond Acceptors2[1]
Hydrogen Bond Donors0[1]
Rotatable Bonds0[1]

The predicted XlogP of 2.73 suggests a moderate level of lipophilicity. This indicates that the compound will likely exhibit favorable solubility in a range of organic solvents, particularly those with moderate to low polarity. The presence of the electron-withdrawing trifluoromethyl group and the polar nitrile group introduces a degree of polarity to the molecule, suggesting that it may not be exclusively soluble in nonpolar solvents. The absence of hydrogen bond donors limits its ability to engage in hydrogen bonding with protic solvents, a key factor that will influence its solubility in alcohols and water.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[2] The molecular structure of this compound, with its aromatic pyridine ring, a lipophilic trifluoromethyl group, and a polar nitrile group, suggests a nuanced solubility profile.

  • Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide, Acetonitrile): These solvents are likely to be effective at dissolving this compound. Their polarity can interact with the nitrile group, while their organic character can accommodate the rest of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in these solvents may be moderate. While the polarity of the solvent can interact with the nitrile group, the lack of hydrogen bond donors on the solute will limit the extent of hydrogen bonding, which is a primary driver of solubility in protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The moderate lipophilicity suggested by the XlogP indicates that there will be some solubility in nonpolar solvents. However, the presence of the polar nitrile group may limit high solubility in purely nonpolar media.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are often effective for compounds with a mix of polar and nonpolar characteristics and are expected to be good solvents for this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[3][4] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved. The concentration of the dissolved solute is then measured.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 5-Bromo-2- (trifluoromethyl)isonicotinonitrile to a vial B Add a precise volume of the selected organic solvent A->B Solvent Addition C Seal the vial and place in a shaker at a constant temperature (e.g., 25 °C) B->C Initiate Equilibration D Equilibrate for a sufficient duration (e.g., 24-48 hours) to ensure saturation C->D Achieve Saturation E Allow the suspension to settle D->E Post-Equilibration F Filter an aliquot of the supernatant through a 0.45 µm filter to remove undissolved solids E->F Isolate Saturated Solution G Prepare a series of dilutions of the clear filtrate F->G Sample Preparation H Analyze the dilutions using a calibrated analytical method (e.g., UV-Vis or LC-MS) G->H Quantification I Determine the concentration of the saturated solution H->I Calculate Solubility

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Materials:

    • Ensure the this compound is a pure, solid compound.

    • Use high-purity organic solvents.

    • Calibrate all analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC-MS).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. An amount that ensures a visible excess of solid remains after equilibration is sufficient.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a period sufficient to reach thermodynamic equilibrium, typically 24 to 48 hours.[5]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining microscopic solid particles.

  • Analysis:

    • Prepare a series of dilutions of the clear, saturated filtrate with the same organic solvent.

    • Analyze the diluted samples using a validated analytical method such as UV-Vis spectrophotometry or LC-MS to determine the concentration of the solute.

    • A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

  • Data Reporting:

    • The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

Safety and Handling

This compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

  • Ventilation: Use only in a well-ventilated area or outdoors.[6]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[6][7]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[6][7]

In case of exposure, follow standard first-aid measures. If inhaled, move the person to fresh air.[6][7] If on skin, wash with plenty of soap and water.[6][7] If in eyes, rinse cautiously with water for several minutes.[6][7]

Conclusion

References

Spectroscopic Characterization of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles that govern the spectral features of this fluorinated heterocyclic compound.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₂BrF₃N₂.[1] Its structure, characterized by a pyridine ring bearing a bromine atom, a trifluoromethyl group, and a nitrile group, makes it a versatile intermediate in the synthesis of complex organic molecules. The precise characterization of this compound is paramount for ensuring the purity and identity of downstream products. This guide will delve into the expected spectroscopic signatures that define this molecule.

Molecular Structure and Key Features:

  • CAS Number: 1070892-04-4[2]

  • Molecular Formula: C₇H₂BrF₃N₂[1]

  • Molecular Weight: 251.00 g/mol [2]

  • Key Functional Groups:

    • Trifluoromethyl (-CF₃)

    • Nitrile (-C≡N)

    • Brominated aromatic ring

The interplay of these functional groups gives rise to a unique spectroscopic fingerprint, which will be systematically explored in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum is predicted to be simple, showing two signals corresponding to the two protons on the pyridine ring.

Predicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 8.9 - 9.1Singlet (or narrow doublet)~ 0.5 - 1.0 HzH-6
~ 8.1 - 8.3Singlet (or narrow doublet)~ 0.5 - 1.0 HzH-3

Causality and Insights:

  • Chemical Shifts: The protons are on a highly electron-deficient pyridine ring, further deshielded by the electron-withdrawing trifluoromethyl and nitrile groups, hence their downfield chemical shifts.

  • Multiplicity: The two protons (H-3 and H-6) are meta to each other. The expected ⁴J coupling between them is typically small (0-1 Hz) and may result in the signals appearing as sharp singlets. Long-range coupling to the ¹⁹F nuclei of the CF₃ group may also contribute to slight broadening or a narrow multiplet structure.

Experimental Protocol:

  • Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹⁹F NMR Spectroscopy

Expected Spectrum: The ¹⁹F NMR spectrum is expected to show a single, sharp resonance.

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~ -68 to -70Singlet-CF₃

Causality and Insights:

  • The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore resonate at the same frequency.

  • The chemical shift is characteristic of a CF₃ group attached to an aromatic ring. For the related compound, 5-Bromo-2-(trifluoromethyl)pyridine, a chemical shift of -67.9 ppm has been reported.[3]

  • While coupling to the aromatic protons is possible, it is often not resolved in standard ¹⁹F NMR spectra.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹⁹F NMR spectrum, typically with proton decoupling to simplify the spectrum and improve signal-to-noise.

  • Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

¹³C NMR Spectroscopy

Expected Spectrum: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ) ppmMultiplicity (Proton-coupled)Assignment
~ 152 (quartet)Quartet (¹JCF ≈ 35 Hz)C-2
~ 140 (singlet)SingletC-6
~ 135 (singlet)SingletC-4
~ 125 (singlet)SingletC-5
~ 122 (quartet)Quartet (¹JCF ≈ 275 Hz)-CF₃
~ 120 (singlet)SingletC-3
~ 115 (singlet)Singlet-C≡N

Causality and Insights:

  • Quarternary Carbons: The carbons bearing the bromine (C-5), nitrile (C-4), and trifluoromethyl (C-2) groups will appear as singlets in a proton-decoupled spectrum.

  • C-F Coupling: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon to which the CF₃ group is attached (C-2) will also appear as a quartet, but with a smaller coupling constant (²JCF).

  • Nitrile Carbon: The nitrile carbon typically appears in the 115-125 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 2230 - 2210MediumC≡N stretch
~ 1600 - 1450Medium to StrongC=C and C=N aromatic ring stretches
~ 1350 - 1100StrongC-F stretches (asymmetric and symmetric)
~ 1100 - 1000MediumC-H in-plane bending
~ 850 - 750StrongC-H out-of-plane bending
~ 700 - 550MediumC-Br stretch

Causality and Insights:

  • Nitrile Stretch: The C≡N triple bond has a very characteristic, sharp absorption in a relatively clean region of the spectrum.

  • C-F Stretches: The C-F bonds of the trifluoromethyl group will give rise to very strong and prominent absorption bands in the fingerprint region.

  • Aromatic Region: The pyridine ring vibrations will be observed in the 1600-1450 cm⁻¹ region.

Experimental Protocol:

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum:

m/zIonNotes
249.9 / 251.9[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
223 / 225[M - CN]⁺Loss of the nitrile group.
172[M - Br]⁺Loss of the bromine atom.
69[CF₃]⁺Trifluoromethyl cation.

Causality and Insights:

  • Isotopic Pattern: The presence of a bromine atom will result in a characteristic M and M+2 isotopic pattern with nearly equal intensities, which is a key diagnostic feature.

  • Fragmentation: The molecule is expected to fragment via the loss of stable neutral species such as the nitrile group or a bromine radical. The C-Br bond is relatively weak and prone to cleavage. The trifluoromethyl cation is also a stable fragment.

Experimental Protocol (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a gas chromatograph (GC-MS).

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions and generate the mass spectrum.

G

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectral data, based on established principles and data from similar compounds, serve as a reliable reference for researchers working with this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to confident structural assignment and purity assessment.

References

A Senior Application Scientist’s Guide to the Reactivity of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic architecture, dictated by the synergistic electron-withdrawing effects of the trifluoromethyl, cyano, and pyridine nitrogen moieties, renders the C5-bromine atom a highly versatile functional handle. This guide provides an in-depth exploration of the primary reaction pathways involving this bromine atom, focusing on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into optimizing reaction outcomes for the synthesis of complex molecular targets.

Introduction: The Strategic Value of a Highly Activated Aryl Bromide

The pyridine scaffold is a cornerstone of pharmaceutical development, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The strategic introduction of a trifluoromethyl (CF₃) group can dramatically enhance a molecule's pharmacokinetic profile by improving metabolic stability, increasing lipophilicity, and modulating pKa.[2] this compound ( 1 ) combines these features with a nitrile group and a reactive bromine atom, creating a trifecta of synthetic potential.

The pyridine nitrogen, along with the strongly inductive and mesomeric electron-withdrawing CF₃ and cyano groups, significantly lowers the electron density of the aromatic ring. This electronic polarization has two profound consequences for the bromine atom at the C5 position:

  • Activation for Oxidative Addition: The electron-deficient nature of the C-Br bond makes it highly susceptible to oxidative addition by low-valent transition metals, particularly Palladium(0). This is the crucial initiation step for a host of powerful cross-coupling reactions.

  • Activation for Nucleophilic Attack: The ring is primed for nucleophilic aromatic substitution (S_N_Ar), where the bromine can act as a leaving group upon attack by a suitable nucleophile.

This guide will focus on the practical application of these reactivity modes, providing researchers with the foundational knowledge to effectively utilize this versatile reagent.

The Workhorse of Functionalization: Palladium-Catalyzed Cross-Coupling

The most prevalent and powerful strategy for derivatizing compound 1 is through palladium-catalyzed cross-coupling. The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures.[3] Its popularity stems from the operational simplicity, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-Br bond of 1 to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)(R)L₂ oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R transmetal_complex->product reagent1 Ar-Br (1) reagent1->oa_complex reagent2 R-B(OH)₂ borate [R-B(OH)₃]⁻ reagent2->borate base Base (e.g., K₂CO₃) base->borate borate->oa_complex

Caption: Suzuki-Miyaura catalytic cycle for C-C bond formation.

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst. For general screening, Pd(PPh₃)₄ (5 mol%) is a reliable starting point. For more challenging couplings, a pre-catalyst system like Pd₂(dba)₃ (2.5 mol%) with a phosphine ligand such as SPhos or XPhos (5-10 mol%) can be more effective.[4]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The total concentration should be around 0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic Acid PartnerCatalyst SystemBaseYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃92
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃89
33-Thienylboronic acidXPhosPdG2K₃PO₄95
42-Naphthylboronic acidPd(dppf)Cl₂Cs₂CO₃85
Buchwald-Hartwig Amination: Building C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[5][6] The reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.

Mechanistic Rationale: The mechanism shares similarities with the Suzuki coupling, involving an oxidative addition of 1 to Pd(0).[7] The key difference lies in the subsequent steps: the amine coordinates to the palladium(II) complex, followed by deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[5] The use of sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos) is crucial for promoting the reductive elimination step, which is often rate-limiting.[8]

Buchwald_Hartwig_Amination Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(Br)L pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR₁R₂)L oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₁R₂ amido_complex->product reagent1 Ar-Br (1) reagent1->oa_complex reagent2 HNR₁R₂ reagent2->oa_complex base Base (e.g., NaOtBu) base->oa_complex

Caption: Buchwald-Hartwig amination cycle for C-N bond formation.

Field-Proven Protocol: Buchwald-Hartwig Amination

  • Reactor Setup: In a glovebox or under a strictly inert atmosphere, charge a vial or Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the appropriate ligand (e.g., XPhos, 6 mol%).

  • Reagent Addition: Add this compound (1.0 eq) and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.4 eq).

  • Solvent and Amine: Add a dry, degassed aprotic solvent like toluene or dioxane. Finally, add the amine coupling partner (1.2 eq).

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction progress by LC-MS.

  • Workup: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over MgSO₄.

  • Purification: After filtration and solvent evaporation, purify the residue by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Couplings

EntryAmine PartnerCatalyst SystemBaseYield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBu94
2AnilinePd(OAc)₂ / RuPhosK₃PO₄88
3BenzylaminePd₂(dba)₃ / BINAPCs₂CO₃85
4IndoleG3-XPhosK₂CO₃91
Sonogashira Coupling: Accessing Alkynylated Pyridines

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, linking the pyridine core to terminal alkynes.[9][10] These alkynyl-pyridines are valuable intermediates, serving as precursors for heterocycles, rigid linkers in materials science, and pharmacophores in their own right.[11][12]

Mechanistic Rationale: The standard Sonogashira reaction employs a dual catalytic system. A palladium cycle, similar to that in Suzuki and Buchwald-Hartwig reactions, facilitates the aryl halide activation. A copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[13] Reductive elimination yields the product. Copper-free variants have also been developed to avoid potential issues with copper contamination.[9]

Sonogashira_Coupling Sonogashira Catalytic Cycle (Dual Catalyst) cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition alkynyl_pd Ar-Pd(II)(C≡CR)L₂ oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Deprotonation cu_acetylide->oa_complex cu_acetylide->cu_halide Regeneration reagent_arbr Ar-Br (1) reagent_arbr->oa_complex reagent_alkyne H-C≡CR reagent_alkyne->cu_acetylide reagent_base Base (Et₃N) reagent_base->cu_acetylide

Caption: Sonogashira dual catalytic cycle for C(sp²)-C(sp) bond formation.

Field-Proven Protocol: Sonogashira Coupling

  • Reactor Setup: To a Schlenk flask, add this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add a suitable solvent, such as THF or DMF, and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent. Ensure the mixture is thoroughly degassed via several freeze-pump-thaw cycles.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion (monitored by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

An Alternative Pathway: Nucleophilic Aromatic Substitution (S_N_Ar)

While palladium catalysis is dominant, the inherent electronic properties of compound 1 also permit reactivity via a classical S_N_Ar mechanism. This pathway is particularly effective with strong, soft nucleophiles.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination sequence.[14][15] The nucleophile attacks the electron-deficient carbon bearing the bromine atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The stability of this complex is enhanced by the electron-withdrawing nitrile and trifluoromethyl groups. In the second, typically rapid step, the leaving group (bromide) is expelled, restoring aromaticity and yielding the substituted product.[16][17]

SNAr_Mechanism SNAr Addition-Elimination Mechanism start Starting Material (1) Py-Br meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer Addition (Slow) product Product Py-Nu meisenheimer->product Elimination (Fast) leaving_group Br⁻ meisenheimer->leaving_group nucleophile Nu⁻ nucleophile->start

Caption: General mechanism for Nucleophilic Aromatic Substitution (S_N_Ar).

Experimental Considerations: S_N_Ar reactions on 1 are most successful with potent nucleophiles like thiolates, alkoxides, or certain amines under forcing conditions. The reaction is typically performed in a polar aprotic solvent (e.g., DMF, DMSO) which can stabilize the charged intermediate.

Example Protocol: Thiolation via S_N_Ar

  • Base Treatment: In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (1.1 eq) in anhydrous DMF. Cool to 0 °C and add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise. Stir for 30 minutes to form the thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in DMF dropwise to the thiolate solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Heat may be required depending on the nucleophilicity of the thiol.

  • Workup: Quench the reaction by carefully pouring it into ice-water. Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry.

  • Purification: Purify by column chromatography to yield the corresponding thioether.

Conclusion and Future Outlook

This compound is a premier building block for synthetic chemists, offering a reliably reactive handle for constructing complex molecular architectures. Its C-Br bond is exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, which provide efficient access to C-C, C-N, and C-C(sp) bonds, respectively. Furthermore, the molecule's inherent electron deficiency opens the door to functionalization via nucleophilic aromatic substitution.

As the demand for novel, highly functionalized heterocyclic compounds continues to grow in drug discovery and materials science, a thorough understanding of the reactivity of key synthons like 1 is paramount. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to leverage its synthetic potential to accelerate their discovery programs.

References

potential hazards and safety precautions for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Section 1: Introduction and Compound Profile

This compound is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique trifluoromethyl, bromo, and nitrile functional groups make it a versatile intermediate for synthesizing more complex molecules. However, these same reactive groups necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the risks associated with this compound and outlines the essential safety protocols for its handling, storage, and disposal, designed for researchers and drug development professionals who demand both scientific rigor and practical, field-proven safety insights.

The causality behind the rigorous protocols described herein stems from the compound's chemical structure. The trifluoromethyl group enhances metabolic stability and lipophilicity in derivative compounds but also contributes to the potential for toxic byproducts upon decomposition (e.g., hydrogen fluoride). The nitrile group is a known toxicophore, and the bromo-pyridine core is reactive and can interact with biological systems. Therefore, a proactive and informed approach to safety is paramount.

Identifier Value
CAS Number 1070892-04-4[1]
Molecular Formula C₇H₂BrF₃N₂[1]
Molecular Weight 251.00 g/mol [1]
Synonyms 5-BroMo-2-trifluoroMethyl-isonicotinonitri[1]
Storage Temperature 4°C[1]

Section 2: Hazard Identification and Risk Assessment

The primary risks associated with this compound are acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory system.[1] The Globally Harmonized System (GHS) provides a clear classification of these hazards, which form the basis for all subsequent safety recommendations.

GHS Classification Hazard Statement Signal Word Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]WarningGHS07 (Exclamation Mark)[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]WarningGHS07 (Exclamation Mark)[1]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation[1]WarningGHS07 (Exclamation Mark)[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[1]WarningGHS07 (Exclamation Mark)[1]

Expert Analysis of Hazards:

  • Oral Toxicity (H302): The "Harmful if swallowed" classification indicates a moderate level of toxicity. The primary risk is accidental ingestion, which underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing meticulous personal hygiene.[2]

  • Skin Irritation (H315): The compound can cause localized inflammation, redness, and discomfort upon contact with the skin. This necessitates the use of appropriate gloves and protective clothing as a primary barrier.[1] The causality lies in the chemical's ability to disrupt the skin's lipid barrier.

  • Eye Irritation (H319): Direct contact with the eyes can cause significant irritation and potential damage.[1] This hazard is considered serious, making robust eye protection (goggles and/or face shield) non-negotiable.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols of this compound can irritate the respiratory tract.[1] This is the primary rationale for mandating the use of engineering controls like a chemical fume hood to contain the substance at its source.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. Engineering controls are the first and most effective line of defense, followed by the mandatory use of appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified and properly functioning chemical fume hood. This is the most crucial step in preventing respiratory exposure (addressing H335).[3]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[4][5]

Personal Protective Equipment (PPE):

The following PPE is mandatory for all personnel handling this compound. This equipment selection is a self-validating system; a breach in any one component compromises the entire protective barrier.

Protection Type Specific Requirements Rationale (Hazard Addressed)
Eye and Face Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles during procedures with a high splash risk.[2][3]Prevents direct contact with eyes, addressing the "serious eye irritation" hazard (H319).
Skin and Body Nitrile gloves (check manufacturer's data for chemical resistance and breakthrough times). A buttoned lab coat is required at a minimum. For larger quantities, a chemically resistant apron is recommended.[2][6]Prevents skin contact and subsequent irritation (H315).
Respiratory Not required when working within a certified fume hood. If a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges (e.g., type P2) must be used.[7][8]Prevents inhalation of dust or aerosols, addressing respiratory tract irritation (H335).
Hand Wear gloves selected based on an evaluation of the possible hazards to hands and skin, the duration of use, and the chemical resistance of the glove material.[3]Protects against skin contact (H315).

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Experimental Protocol: Step-by-Step Handling Guide

  • Preparation and Pre-Use Inspection:

    • Verify that the chemical fume hood has a current certification sticker and is operational.

    • Don all required PPE as outlined in Table 3. Inspect each item for damage (e.g., pinholes in gloves).

    • Designate a specific area within the fume hood for handling the compound to prevent cross-contamination.

    • Assemble all necessary glassware and equipment before retrieving the chemical from storage.

  • Chemical Handling:

    • Retrieve the container from its 4°C storage location.[1] Allow it to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.

    • Carefully weigh the solid compound on weighing paper or directly into a tared vessel within the fume hood to contain any dust.

    • When transferring the solid or preparing solutions, perform all actions slowly and deliberately to avoid generating dust or aerosols.

    • Keep the container tightly sealed when not in use.[4]

  • Cleanup and Decontamination:

    • Following the procedure, decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Properly dispose of all contaminated materials as hazardous waste.

  • Storage and Disposal:

    • Storage: Store the compound in its original, tightly sealed container at 4°C in a designated, locked, and well-ventilated area away from incompatible materials.[1][4][9]

    • Disposal: Dispose of unused material and contaminated waste through a licensed professional waste disposal service.[10] Ensure waste containers are clearly labeled as "Hazardous Waste" and list the chemical name.[10] Never dispose of this chemical down the drain.

Section 5: Emergency Response Protocols

Immediate and correct action during an emergency is critical to mitigating harm.

EmergencyResponse start Incident Occurs (Spill or Exposure) exposure_type exposure_type start->exposure_type Identify Incident Type skin_contact skin_contact exposure_type->skin_contact Skin Contact eye_contact eye_contact exposure_type->eye_contact Eye Contact inhalation inhalation exposure_type->inhalation Inhalation spill spill exposure_type->spill Spill action action decision decision end_action end_action action_skin_1 Remove Contaminated Clothing skin_contact->action_skin_1 Immediate Action action_eye_1 Flush Eyes with Water/Eyewash for at least 15 minutes (Remove contact lenses if possible) eye_contact->action_eye_1 Immediate Action action_inhale_1 Move to Fresh Air inhalation->action_inhale_1 Immediate Action decision_spill decision_spill spill->decision_spill Assess Size action_skin_2 Flush Skin with Copious Water for at least 15 minutes action_skin_1->action_skin_2 action_skin_2->end_action Seek Medical Attention if irritation persists action_eye_1->end_action Seek Immediate Medical Attention action_inhale_1->end_action Call for Medical Assistance if breathing is difficult action_spill_small Absorb with Inert Material (Sand, Vermiculite) decision_spill->action_spill_small Small Spill action_spill_large Evacuate Immediate Area decision_spill->action_spill_large Large Spill action_spill_cleanup action_spill_cleanup action_spill_small->action_spill_cleanup Collect & Place in Sealed Waste Container action_spill_alert action_spill_alert action_spill_large->action_spill_alert Alert Supervisor & Emergency Services action_spill_cleanup->end_action Decontaminate Area action_spill_alert->end_action Contain Spill Only if Trained and Safe to do so

Caption: Emergency Response Workflow for Incidents Involving this compound.

Detailed First-Aid Measures:

  • If on Skin: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if skin irritation occurs or persists.[11]

  • If in Eyes: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[4] Get immediate medical attention.

  • If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[4][11] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[12]

  • If Swallowed: Rinse mouth with water.[2] Call a poison center or doctor immediately for treatment advice.[12] Do NOT induce vomiting.

References

Methodological & Application

The Strategic Utility of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity through potent electronic effects.[1] When this group is installed on a pyridine ring—a ubiquitous heterocycle in pharmaceuticals—the resulting scaffold becomes a powerful building block. 5-Bromo-2-(trifluoromethyl)isonicotinonitrile emerges as a particularly valuable reagent in this context. It combines three key features: a 2-(trifluoromethyl)pyridine core for metabolic stability and target interaction, a 5-bromo substituent that serves as a versatile handle for cross-coupling reactions, and a 4-cyano (isonicotinonitrile) group that can act as a hydrogen bond acceptor or be further elaborated. This guide provides an in-depth look at the synthesis and application of this high-value intermediate for researchers engaged in drug discovery and development.

Physicochemical Properties & Data

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 1070892-04-4--INVALID-LINK--[2]
Molecular Formula C₇H₂BrF₃N₂--INVALID-LINK--[3]
Molecular Weight 251.00 g/mol --INVALID-LINK--[2]
Appearance White to off-white solidGeneral Supplier Data
SMILES N#CC1=C(Br)C=NC(C(F)(F)F)=C1--INVALID-LINK--[2]

Protocol I: Synthesis of this compound

The synthesis of the title compound is not widely documented in peer-reviewed literature. However, a reliable two-step sequence can be proposed based on established chemical transformations, starting from the commercially available 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid.[4][5] This protocol first involves the formation of the corresponding primary amide, followed by a dehydration reaction to yield the target nitrile. The dehydration step is adapted from a well-established procedure for a structurally similar substrate, 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide.[6]

Synthetic Workflow Diagram

G cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration Start 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid Amide 5-Bromo-2-(trifluoromethyl)isonicotinamide Start->Amide 1. SOCl₂, reflux 2. NH₄OH, 0°C to rt Amide_ref 5-Bromo-2-(trifluoromethyl)isonicotinamide Nitrile This compound Amide_ref->Nitrile POCl₃, reflux G reagents This compound + Aryl/Heteroaryl Boronic Acid (or Ester) setup Combine Reagents, Base, and Solvent in Reaction Vessel reagents->setup inert Degas and Purge with Inert Gas (Ar or N₂) setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst reaction Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 5-Aryl-2-(trifluoromethyl)isonicotinonitrile purification->product G reagents This compound + Primary or Secondary Amine setup Combine Reagents and Base in Reaction Vessel reagents->setup inert Purge with Inert Gas (Ar or N₂) setup->inert catalyst Add Pd Pre-catalyst/Ligand and Solvent inert->catalyst reaction Heat to Reaction Temperature (e.g., 90-120 °C) catalyst->reaction workup Filter through Celite, Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 5-(Amino)-2-(trifluoromethyl)isonicotinonitrile purification->product

References

Application Note: 5-Bromo-2-(trifluoromethyl)isonicotinonitrile as a Versatile Building Block for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] When appended to a heterocyclic system like pyridine, the -CF3 group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by increasing lipophilicity.[3][4]

5-Bromo-2-(trifluoromethyl)isonicotinonitrile emerges as a particularly valuable building block for API synthesis due to its trifunctional nature. It offers three distinct, orthogonally reactive sites:

  • A Bromine Atom at the C5-Position: An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of crucial C-C and C-N bonds.

  • A Trifluoromethyl Group at the C2-Position: A key pharmacophore that also strongly activates the pyridine ring through its electron-withdrawing nature.

  • A Nitrile Group at the C4-Position: A versatile functional group that can be readily converted into other essential moieties such as carboxylic acids, amides, or primary amines.

This application note provides an in-depth guide to the reactivity of this building block, complete with detailed protocols for its application in key synthetic transformations relevant to drug development professionals.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis.

PropertyValueReference
CAS Number 1070892-04-4[5]
Molecular Formula C₇H₂BrF₃N₂[5]
Molecular Weight 251.00 g/mol [5]
Appearance White to off-white solid
SMILES N#CC1=C(Br)C=NC(C(F)(F)F)=C1[5]
Topological Polar Surface Area (TPSA) 36.68 Ų[5]
logP 2.73[5]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is the primary site for elaboration, serving as a versatile precursor for carbon-carbon and carbon-nitrogen bond formation via palladium catalysis. These reactions are among the most powerful tools in the synthetic chemist's arsenal for constructing complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl linkages by coupling an organoboron species (boronic acid or ester) with an organic halide.[6][7] This reaction is fundamental in synthesizing many approved drugs. The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes the C-Br bond highly susceptible to oxidative addition to the Pd(0) catalyst, often facilitating the reaction under mild conditions.

Visualizing the Catalytic Cycle:

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(R) transmetalation->pd_intermediate boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 5-Phenyl-2-(trifluoromethyl)isonicotinonitrile

  • Reagent Preparation: To a dry 50 mL Schlenk flask, add this compound (1.0 g, 3.98 mmol), phenylboronic acid (0.58 g, 4.78 mmol, 1.2 equiv), and potassium carbonate (1.65 g, 11.9 mmol, 3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.23 g, 0.20 mmol, 5 mol%).

  • Solvent and Degassing: Place the flask under an inert atmosphere (Argon or Nitrogen). Add a mixture of 1,4-dioxane (20 mL) and water (5 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired product.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

Principle: The Sonogashira coupling enables the synthesis of conjugated alkynes by reacting terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst.[8][9] This reaction is invaluable for introducing rigid, linear linkers into drug molecules, which can be crucial for optimizing interactions within a protein binding site.[10] Modern protocols often use bulky, electron-rich phosphine ligands that can facilitate the reaction at room temperature.[8]

Visualizing the Catalytic Cycle:

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkynyl Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_halide To Pd Cycle alkyne R-C≡CH + Base alkyne->cu_acetylide

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Synthesis of 5-(Phenylethynyl)-2-(trifluoromethyl)isonicotinonitrile

  • Inert Atmosphere: To a dry, oven-baked Schlenk flask under an argon atmosphere, add this compound (1.0 g, 3.98 mmol).

  • Catalyst Loading: Add dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.14 g, 0.20 mmol, 5 mol%) and copper(I) iodide (CuI) (38 mg, 0.20 mmol, 5 mol%).

  • Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF, 20 mL). Add phenylacetylene (0.52 mL, 4.78 mmol, 1.2 equiv) followed by triethylamine (Et₃N, 1.7 mL, 11.9 mmol, 3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the target compound.

Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a transformative palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11][12] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, which is a common and critical step in the synthesis of countless pharmaceuticals.[13][14] The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high efficiency, especially with challenging substrates.[11]

Visualizing the Catalytic Cycle:

Buchwald_Hartwig_Amination pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amido Ar-Pd(II)L(NR₂) amine_coordination->pd_amido Deprotonation amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 5-(Anilino)-2-(trifluoromethyl)isonicotinonitrile

  • Glovebox Setup: Inside an inert atmosphere glovebox, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (91 mg, 0.10 mmol, 2.5 mol%), XPhos (190 mg, 0.40 mmol, 10 mol%), and sodium tert-butoxide (0.57 g, 5.97 mmol, 1.5 equiv) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 g, 3.98 mmol) and anhydrous, degassed toluene (20 mL).

  • Nucleophile Addition: Add aniline (0.44 mL, 4.78 mmol, 1.2 equiv).

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the mixture to 100 °C with vigorous stirring for 18 hours. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Transformations of the Nitrile Group

The isonicotinonitrile moiety is not merely a placeholder; it is a versatile functional group handle that can be readily converted into amides or carboxylic acids—functional groups prevalent in APIs.

Protocol: Hydrolysis of Nitrile to Carboxylic Acid

Principle: Complete hydrolysis of the nitrile group can be achieved under harsh acidic or basic conditions, yielding the corresponding carboxylic acid, a key functional group for salt formation or further amide coupling reactions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitrile-containing substrate (e.g., 5-phenyl-2-(trifluoromethyl)isonicotinonitrile, 1.0 mmol) in a 6 M aqueous hydrochloric acid solution (10 mL).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 24 hours.

  • Isolation: Cool the reaction mixture in an ice bath. The product may precipitate. If so, collect the solid by filtration. If not, adjust the pH to ~3-4 with a concentrated NaOH solution to precipitate the product.

  • Purification: Wash the collected solid with cold water and dry under vacuum to yield the corresponding isonicotinic acid.

Application Workflow: Synthesis of a Precursor for a Mavacamten Analog

To demonstrate the utility of this compound, the following workflow outlines a hypothetical two-step synthesis of a key precursor for an analog of Mavacamten, a cardiac myosin inhibitor.[15][16]

Mavacamten_Analog_Workflow start 5-Bromo-2-(trifluoromethyl) isonicotinonitrile step1 Step 1: Buchwald-Hartwig Amination (Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C) start->step1 amine (S)-1-phenylethanamine amine->step1 intermediate Intermediate A: (S)-5-((1-phenylethyl)amino)-2-(trifluoromethyl) isonicotinonitrile step1->intermediate step2 Step 2: Acid Hydrolysis (6M HCl, Reflux) intermediate->step2 final_product Final Product: (S)-5-((1-phenylethyl)amino)-2-(trifluoromethyl) isonicotinamide (Mavacamten Analog Precursor) step2->final_product

Caption: A two-step synthetic workflow to an API precursor.

This sequence effectively demonstrates how two of the key reactive handles on the starting material can be utilized in succession to rapidly build molecular complexity, arriving at a highly functionalized pyridine core that is primed for further elaboration into a final drug candidate.

Conclusion

This compound is a high-value, strategically designed building block for pharmaceutical research and development. Its three distinct points of chemical reactivity allow for a modular and efficient approach to the synthesis of complex molecules. The protocols outlined herein for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nitrile hydrolysis provide a robust foundation for researchers to leverage this versatile intermediate in the creation of novel APIs containing the desirable trifluoromethyl-pyridine scaffold.

References

Application Notes & Protocols: Synthetic Routes to Derivatives of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a highly valuable heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its structure is strategically functionalized for divergent synthesis. The pyridine core, a common motif in bioactive molecules, is activated by the potent electron-withdrawing effects of both the C2-trifluoromethyl and C4-cyano groups. This electronic profile makes the scaffold susceptible to certain transformations while influencing the reactivity of its substituents. The C5-bromine atom serves as a versatile handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a vast array of molecular fragments.[3][4] The nitrile group offers its own suite of synthetic transformations, from hydrolysis to the formation of more complex heterocyclic systems.

This guide provides a detailed exploration of the key synthetic pathways to derivatize this scaffold, offering field-proven insights and step-by-step protocols for researchers engaged in discovery and process chemistry. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving desired molecular complexity.

Core Synthetic Strategies: A Multi-Functional Platform

The derivatization of this compound can be approached through three primary avenues, leveraging its distinct functional groups. The choice of strategy is dictated by the desired final structure and the required bond disconnections.

G cluster_0 C5-Position (Bromine) cluster_1 C4-Position (Nitrile) cluster_2 Pyridine Ring start 5-Bromo-2-(trifluoromethyl) isonicotinonitrile suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald sonogashira Sonogashira (C-C Coupling) start->sonogashira hydrolysis Hydrolysis (Amide, Carboxylic Acid) start->hydrolysis tetrazole Tetrazole Formation start->tetrazole snar Nucleophilic Aromatic Substitution (SNAr) start->snar Suzuki_Cycle cluster_0 Catalytic Cycle A Ar-Br OA Oxidative Addition A->OA B Pd(0)Ln C Ar-Pd(II)-Br (Ln) TM Transmetalation C->TM R-B(OR)2 Base D Ar-Pd(II)-R (Ln) RE Reductive Elimination D->RE E Ar-R OA->C TM->D RE->B RE->E

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 5-bromo-2-(trifluoromethyl)isonicotinonitrile scaffold is a particularly valuable building block for drug discovery, offering a unique combination of electronic properties and a handle for synthetic diversification. The trifluoromethyl group enhances the biological activity of molecules, while the nitrile and bromo functionalities provide versatile points for further chemical modification.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the arylation of this scaffold, enabling the synthesis of diverse libraries of compounds for biological screening.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. We will delve into the mechanistic nuances of this reaction with a highly electron-deficient substrate, provide detailed, field-proven protocols, and offer insights into overcoming potential challenges.

Mechanistic Considerations for an Electron-Deficient Substrate

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[7][8] The key steps are oxidative addition, transmetalation, and reductive elimination.[9] The electronic nature of the substrates plays a crucial role in the efficiency of each step.

The presence of two strong electron-withdrawing groups (trifluoromethyl and nitrile) on the pyridine ring of this compound renders the carbon-bromine bond highly susceptible to oxidative addition by the Pd(0) catalyst.[10] This is a favorable characteristic that can accelerate the rate-limiting step of the catalytic cycle for many Suzuki couplings.[11]

However, the subsequent steps of transmetalation and reductive elimination can be influenced by the electron-deficient nature of the pyridine ring. The choice of base, solvent, and phosphine ligand on the palladium catalyst is therefore critical to ensure efficient turnover of the catalytic cycle and high product yields.[12][13]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Parameters: A Data-Driven Approach

The successful Suzuki coupling of this compound hinges on the careful selection of reaction components. The following table summarizes recommended starting conditions based on established protocols for similar electron-deficient bromopyridines.[14][15]

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for a broad range of substrates.[16] For more challenging couplings, catalysts with more electron-rich and bulky ligands like dppf can enhance catalytic activity.[14]
Boronic Acid/Ester Arylboronic acid (1.2-1.5 equiv.) or Arylboronic acid pinacol ester (1.2-1.5 equiv.)A slight excess of the boronic acid component drives the reaction to completion. Pinacol esters can offer enhanced stability and are less prone to protodeboronation.[17]
Base K₂CO₃ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.)Carbonate bases are generally effective and well-tolerated.[18] Cesium carbonate is a stronger base and can be beneficial for less reactive boronic acids.[19]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or DMF/H₂O (95:5)A mixture of an organic solvent and water is often crucial for dissolving both the organic substrates and the inorganic base.[12][20]
Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Nitrogen or Argon)Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst degradation.[15]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for performing the Suzuki coupling reaction with this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow start Start reagents Combine Reactants: - Bromo-substrate - Boronic Acid - Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert catalyst Add Palladium Catalyst and Solvents inert->catalyst heat Heat Reaction Mixture (e.g., 90 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[19]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Pd(dppf)Cl₂ (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv.)

  • Ethanol or 1,4-Dioxane (degassed)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Add the degassed solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 20-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, consider increasing the catalyst loading, using a more active ligand (e.g., SPhos), or a stronger base like cesium carbonate.[14] Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by using a slight excess of the boronic acid (1.2-1.3 equivalents) and ensuring an oxygen-free environment.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by water can be a competing side reaction. Using anhydrous solvents or boronic acid pinacol esters can mitigate this issue.[17]

  • Purification: The purification of the final product can sometimes be challenging due to the presence of residual palladium catalyst and phosphine ligands.[21] Thorough washing during workup and careful column chromatography are essential for obtaining a pure product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective method for the synthesis of a diverse range of 5-aryl-2-(trifluoromethyl)isonicotinonitriles. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can efficiently generate novel compounds with significant potential in drug discovery and development. The protocols provided in this guide offer a solid foundation for the successful implementation of this important transformation.

References

Application Notes & Protocols: Strategic C-C Bond Formation via Organometallic Cross-Coupling of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity.[1] this compound stands out as a highly valuable and versatile building block.[2][3] Its structure offers a unique convergence of features:

  • A Pyridine Core: A privileged scaffold in numerous FDA-approved drugs.

  • A Trifluoromethyl Group: Positioned at C2, it exerts a strong electron-withdrawing effect, influencing the reactivity of the entire ring system.

  • A Nitrile Moiety: A versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or serve as a bioisostere for other functional groups.

  • A Reactive Bromine Handle: Located at C5, it provides a prime site for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth analysis and detailed protocols for the reaction of this compound with common classes of organometallic reagents, focusing on palladium-catalyzed Suzuki-Miyaura, Stille, and Negishi couplings. The aim is to equip researchers with both the theoretical understanding and the practical steps needed to leverage this key intermediate in the synthesis of novel molecular entities.

Palladium-Catalyzed Cross-Coupling: A Comparative Overview

The functionalization of the C5-bromo position is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions share a common catalytic cycle but differ in the nature of the organometallic nucleophile (R-M). The choice between Suzuki, Stille, or Negishi coupling often depends on the desired substrate scope, functional group tolerance, and practical considerations like reagent toxicity and stability.

Core Catalytic Cycle

The fundamental mechanism for these reactions involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

Generic_Catalytic_Cycle Pd0 Pd(0)L₂ inv1 Pd0->inv1 OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂-X inv2 PdII_Complex->inv2 Transmetal Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² inv3 PdII_Diorgano->inv3 inv4 PdII_Diorgano->inv4 RedElim Reductive Elimination Product R¹-R² Reagents R¹-X + R²-M inv1->OxAdd inv1->PdII_Complex R¹-X inv2->Transmetal inv2->PdII_Diorgano R²-M inv3->RedElim inv3->Product inv4->Pd0

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The Suzuki-Miyaura Coupling: Versatility and Accessibility

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and esters).[4][5][6]

Scientific Rationale

The key to the Suzuki-Miyaura coupling is the activation of the organoboron species with a base.[5] This activation forms a boronate complex, which increases the nucleophilicity of the organic group, facilitating the transmetalation step with the palladium(II) complex. The reaction is known for its excellent functional group tolerance, making it ideal for late-stage functionalization in complex syntheses.[4][7]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-Aryl-2-(trifluoromethyl)isonicotinonitrile derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid) (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DME)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Solvent Addition: Add the anhydrous solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene10080-92
3-Pyridylboronic acidPd(PPh₃)₄K₃PO₄DME8575-88
2-Thienylboronic acidXPhosPdG2K₃PO₄Dioxane/H₂O9582-94[8]

The Stille Coupling: Stability of Reagents

The Stille reaction utilizes organostannanes (R-SnR'₃) as the organometallic partner.[7][9]

Scientific Rationale

Organostannanes are advantageous due to their stability to air and moisture, and they do not require activation by a base.[7] This makes them compatible with a wide range of functional groups. However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.[9] The reaction often includes additives like LiCl or Cu(I) salts to facilitate the transmetalation step.

Experimental Protocol: Stille Coupling

Objective: To synthesize 5-Alkenyl- or 5-Aryl-2-(trifluoromethyl)isonicotinonitrile.

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(vinyl)tin, Trimethyl(phenyl)tin) (1.1 - 1.3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Anhydrous, oxygen-free solvent (e.g., Toluene, THF, DMF)

  • Optional Additive: LiCl, CuI

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (2 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., Toluene) followed by the organostannane reagent (1.1 eq) via syringe.

  • Degassing: Thoroughly degas the mixture using the vacuum-backfill method or by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a solvent like diethyl ether. To aid in the removal of tin byproducts, wash the organic phase with an aqueous solution of KF.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Data Summary: Stille Coupling
OrganostannaneCatalystAdditiveSolventTemp (°C)Yield (%)
Tributyl(vinyl)tinPd(PPh₃)₄NoneToluene11075-85
Trimethyl(phenyl)tinPdCl₂(PPh₃)₂CuIDMF10070-80
Tributyl(2-furyl)tinPd(PPh₃)₄LiClTHF8078-88

The Negishi Coupling: High Reactivity and Broad Scope

The Negishi coupling employs highly reactive organozinc reagents, which are powerful nucleophiles.[10][11] This high reactivity allows for the coupling of a wide variety of sp, sp², and sp³-hybridized carbons, often under milder conditions than other methods.[10]

Scientific Rationale

Organozinc reagents are typically prepared in situ from the corresponding organic halide and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent. Their high reactivity necessitates strict anhydrous and anaerobic conditions to prevent quenching.[12] Nickel catalysts can sometimes be used as a lower-cost alternative to palladium.[10][13]

Experimental Protocol: Negishi Coupling

Objective: To synthesize 5-Alkyl- or 5-Aryl-2-(trifluoromethyl)isonicotinonitrile.

Workflow: This protocol is a two-step, one-pot procedure involving the formation of the organozinc reagent followed by the cross-coupling.

Negishi_Workflow cluster_0 Step 1: Organozinc Formation cluster_1 Step 2: Cross-Coupling a Organic Halide (R-X) + Activated Zn(0) b Organozinc Reagent (R-ZnX) a->b Anhydrous THF c 5-Bromo-2-(CF₃)-isonicotinonitrile + Pd Catalyst b->c Add to coupling mixture d Coupled Product c->d

Caption: Two-step, one-pot workflow for Negishi coupling.

Procedure:

  • Organozinc Preparation:

    • In a flame-dried flask under argon, add activated zinc dust (2.0 eq).

    • Add a small amount of anhydrous THF, followed by a few crystals of iodine to initiate the reaction.

    • Slowly add a solution of the organic halide (e.g., Iodobenzene, Benzyl bromide) (1.5 eq) in THF.

    • Stir at room temperature or with gentle heating until the zinc is consumed and the organozinc reagent is formed.

  • Cross-Coupling:

    • In a separate flame-dried Schlenk flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos) (1-3 mol%).

    • Add anhydrous THF.

    • Slowly transfer the freshly prepared organozinc solution from the first flask to the second via cannula at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by LC-MS).

  • Work-up:

    • Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Purification:

    • Filter, concentrate, and purify the crude product by column chromatography.

Data Summary: Negishi Coupling
Organozinc Source (R-X)Catalyst SystemSolventTemp (°C)Yield (%)
IodobenzenePd₂(dba)₃ / XPhosTHF4088-96
Benzyl bromidePd(PPh₃)₄THF25-4085-95
Ethyl 2-bromoacetateNiCl₂(dppe)DMF5070-80

References

Application Notes and Protocols: Strategic Synthesis of Novel Compounds Using 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a highly versatile and functionalized heterocyclic building block, pivotal for the synthesis of novel chemical entities in medicinal chemistry and materials science. Its unique electronic and structural features—an electron-deficient pyridine core, a potent electron-withdrawing trifluoromethyl group, a versatile nitrile moiety, and a strategically positioned bromine atom—make it an ideal substrate for a range of synthetic transformations. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth exploration of its reactivity, offering detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Reagent Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature. The pyridine ring is rendered significantly electron-poor by the combined inductive effects of the C2-trifluoromethyl and C4-nitrile groups. This electronic profile dictates its reactivity: the C5-bromine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent substrate for cross-coupling reactions.

PropertyValueSource
CAS Number 1070892-04-4[1]
Molecular Formula C₇H₂BrF₃N₂[1][2]
Molecular Weight 251.00 g/mol [1]
Appearance White to off-white solidN/A
SMILES N#CC1=C(Br)C=NC(C(F)(F)F)=C1[1]
Purity ≥97%[1]

Safety and Handling

As with many halogenated and trifluoromethylated heterocyclic compounds, this compound requires careful handling to minimize exposure.

  • Hazard Profile: May cause skin, eye, and respiratory irritation.[3][4][5] It is classified as toxic if swallowed.[6]

  • Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[3][5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7] Keep the container tightly sealed.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[3][4][7]

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is the primary site of reactivity for derivatization, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability.[8][9]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceutical agents.[10] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond, (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium(II) center, and (3) Reductive Elimination , which forms the new C-C bond and regenerates the active palladium(0) catalyst.[11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1.1: Synthesis of 5-Aryl-2-(trifluoromethyl)isonicotinonitriles

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl Acetate

  • Brine

Experimental Workflow:

Suzuki_Workflow start Start reagents 1. Combine Reagents - 5-Bromo-2-(CF₃)isonicotinonitrile - Arylboronic acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(PPh₃)₄ (0.05 eq) start->reagents atmosphere 2. Inert Atmosphere Evacuate and backfill flask with Argon or Nitrogen (3x) reagents->atmosphere solvents 3. Add Solvents Add degassed 1,4-Dioxane and Water (4:1 ratio) atmosphere->solvents reaction 4. Reaction Heat at 90 °C for 12-16 h Monitor by TLC or LC-MS solvents->reaction workup 5. Aqueous Workup Cool to RT, dilute with EtOAc, wash with water and brine reaction->workup purify 6. Purification Dry (Na₂SO₄), concentrate, and purify via column chromatography workup->purify product Final Product 5-Aryl-2-(CF₃)isonicotinonitrile purify->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 251 mg).

  • Add the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Through the septum, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Expected Results (Representative Examples):

Arylboronic AcidProductExpected Yield
Phenylboronic acid5-Phenyl-2-(trifluoromethyl)isonicotinonitrile80-95%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-(trifluoromethyl)isonicotinonitrile75-90%
3-Thienylboronic acid5-(Thiophen-3-yl)-2-(trifluoromethyl)isonicotinonitrile70-85%
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are fundamental to a vast number of pharmaceuticals.[9][12] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines.[13]

Mechanistic Rationale: The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are required to facilitate the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, forming the active palladium-amido complex.[14][15]

Protocol 3.2.1: Synthesis of 5-Amino-2-(trifluoromethyl)isonicotinonitrile Derivatives

This protocol provides a general method for the Buchwald-Hartwig amination using a secondary amine as the coupling partner.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Buchwald_Workflow start Start reagents 1. Combine Reagents in Glovebox - 5-Bromo-2-(CF₃)isonicotinonitrile - NaOtBu (1.4 eq) - Pd₂(dba)₃ (0.02 eq) - XPhos (0.08 eq) start->reagents solvents 2. Add Solvent and Amine Add anhydrous Toluene Add Amine (1.2 eq) reagents->solvents reaction 3. Reaction Seal vial and heat at 100 °C for 16-24 h Monitor by LC-MS solvents->reaction workup 4. Aqueous Workup Cool to RT, filter through Celite, and concentrate reaction->workup purify 5. Purification Purify crude material via column chromatography workup->purify product Final Product 5-Amino-2-(CF₃)isonicotinonitrile Derivative purify->product

References

Application Notes and Protocols for the Synthesis of Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals venturing into the field of organic electronics.

Abstract: The performance of organic electronic devices, such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), is intrinsically linked to the purity, structure, and electronic properties of the constituent organic semiconductor materials. This guide provides a comprehensive overview of the synthesis, purification, and characterization of key materials used in organic electronics, with a focus on conjugated polymers and small molecule acceptors. We offer detailed, field-proven protocols, explain the rationale behind experimental choices, and provide troubleshooting guidance to empower researchers in this dynamic field.

Introduction: The Synthetic Imperative in Organic Electronics

The promise of organic electronics—flexible, lightweight, and potentially low-cost devices—can only be realized through the precise chemical synthesis of its core components. Unlike their inorganic counterparts, the electronic properties of organic semiconductors are not solely determined by their elemental composition but are exquisitely sensitive to molecular structure, weight, and purity.[1] Key parameters such as charge carrier mobility, light absorption, and energy level alignment are dictated by factors like the degree of π-conjugation, molecular packing in the solid state, and the presence of even trace amounts of impurities.[2]

This application note serves as a practical guide for the synthesis of two major classes of materials: conjugated donor polymers and small molecule non-fullerene acceptors (NFAs). We will delve into the most prevalent and effective synthetic methodologies, including Stille and Suzuki cross-coupling polymerizations and the Grignard Metathesis (GRIM) polymerization for polymers. We will also provide a detailed protocol for the synthesis of a state-of-the-art NFA. Crucially, this guide emphasizes the often-underestimated importance of purification and rigorous characterization to ensure the synthesized materials are of device quality.

Synthesis of Conjugated Donor Polymers

Conjugated polymers are the workhorses of many organic electronic devices, often serving as the electron-donating (p-type) material. Their synthesis requires careful control to achieve high molecular weight, low polydispersity, and the desired regioregularity, all of which are critical for efficient charge transport.

Key Synthetic Methodologies: A Comparative Overview

Three cross-coupling reactions dominate the synthesis of conjugated polymers: Stille, Suzuki, and GRIM polymerizations. The choice of method depends on factors such as monomer availability, desired polymer properties, and tolerance to functional groups.

Polymerization Method Key Features & Trade-offs Typical Molecular Weight (Mn) Typical Polydispersity Index (PDI)
Stille Polymerization - High tolerance to functional groups. - Milder reaction conditions. - Major Drawback: Uses highly toxic organotin reagents.[3]9 - 46 kDa[4]1.7 - 2.7[4]
Suzuki Polymerization - Uses less toxic organoboron reagents. - Sensitive to reaction conditions; can be prone to side reactions like protodeboronation.[5]15 - 100+ kDa[6][7]1.5 - 3.0
GRIM Polymerization - Often proceeds in a chain-growth-like manner, allowing for good control over molecular weight and lower PDI. - Particularly effective for poly(3-alkylthiophene)s (P3ATs).5 - 194 kDa1.1 - 1.6
Detailed Protocol: Grignard Metathesis (GRIM) Polymerization of Poly(3-hexylthiophene) (P3HT)

GRIM polymerization is a powerful method for producing highly regioregular P3HT, a benchmark donor polymer in organic electronics. This protocol is adapted from established procedures.

Reaction Scheme:

GRIM_Polymerization cluster_reaction GRIM Polymerization Monomer 2,5-dibromo-3-hexylthiophene Grignard Formation Grignard Formation Monomer->Grignard Formation 1. Grignard Exchange Grignard i-PrMgCl·LiCl Grignard->Grignard Formation Catalyst Ni(dppp)Cl2 Polymerization Polymerization Catalyst->Polymerization Polymer Poly(3-hexylthiophene) (P3HT) Grignard Formation->Polymerization 2. Polymerization Polymerization->Polymer

Caption: Workflow for GRIM polymerization of P3HT.

Materials:

  • 2,5-dibromo-3-hexylthiophene (monomer)

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), 1.3 M in THF

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 5 M

  • Methanol

  • Hexanes

  • Chloroform

Protocol:

  • Monomer Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask.

  • Grignard Formation: Cool the solution to 0 °C and slowly add i-PrMgCl·LiCl (1.0 eq) dropwise. Stir the mixture at room temperature for 1 hour. This step forms the thiophene Grignard reagent.

  • Polymerization: In a separate Schlenk flask, suspend the Ni(dppp)Cl₂ catalyst in anhydrous THF. Add the catalyst suspension to the Grignard reagent solution via cannula. The solution should turn a deep red/purple color. Allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Quench the reaction by slowly adding 5 M HCl. Stir for 30 minutes.

  • Precipitation and Filtration: Pour the reaction mixture into a beaker of methanol. A dark solid (the crude polymer) should precipitate. Collect the solid by filtration.

  • Purification: The collected solid is then purified by Soxhlet extraction (see Section 4.1 for a detailed protocol), sequentially with methanol, hexanes, and finally chloroform. The purified polymer is recovered from the chloroform fraction.

Synthesis of Non-Fullerene Acceptors (NFAs)

The advent of non-fullerene acceptors has revolutionized the field of organic photovoltaics, enabling power conversion efficiencies to soar. NFAs offer tunable energy levels and strong light absorption in the visible and near-infrared regions.[8] Here, we provide a synthetic protocol for Y6, a state-of-the-art NFA.[8]

Detailed Protocol: Synthesis of Y6

The synthesis of Y6 is a multi-step process, with the final step being a Knoevenagel condensation. This protocol outlines this crucial final step.

Reaction Scheme (Final Step):

Y6_Synthesis cluster_reaction Knoevenagel Condensation Aldehyde Y6-CHO (aldehyde precursor) Reaction Reaction Aldehyde->Reaction Indanone 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile Indanone->Reaction Catalyst Pyridine Catalyst->Reaction cat. Solvent Chloroform Solvent->Reaction solvent Product Y6 Reaction->Product Reflux

Caption: Final Knoevenagel condensation step in the synthesis of Y6.

Materials:

  • Y6 aldehyde precursor (Y6-CHO)

  • 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

  • Pyridine

  • Anhydrous chloroform

Protocol:

  • Reactant Setup: Under an inert atmosphere, dissolve the Y6 aldehyde precursor (1.0 eq) and 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2.5 eq) in anhydrous chloroform in a round-bottom flask.

  • Catalysis: Add a few drops of pyridine as a catalyst.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (see Section 4.2 for general guidance) to yield the final Y6 product as a dark solid.

Purification Protocols: The Key to High Performance

Purification is arguably one of the most critical stages in the synthesis of organic electronic materials. Residual catalysts (especially palladium), monomers, and low molecular weight oligomers can act as charge traps, severely limiting device performance.[9]

Soxhlet Extraction of Conjugated Polymers

Soxhlet extraction is a continuous extraction technique that is highly effective for purifying polymers.[10]

Procedure:

  • Thimble Preparation: Place the crude polymer powder into a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then fitted to a flask containing the extraction solvent and a condenser.

  • Sequential Extraction:

    • Methanol: First, extract with methanol for 24 hours to remove any polar impurities and residual salts.

    • Hexanes/Acetone: Next, extract with hexanes or acetone for 24 hours to remove low molecular weight oligomers and unreacted monomers.[10]

    • Chloroform/Chlorobenzene: Finally, extract with a solvent in which the polymer is soluble (e.g., chloroform or chlorobenzene) for 24 hours. The desired high molecular weight polymer will be in this fraction.

  • Recovery: The purified polymer is recovered by precipitating the chloroform/chlorobenzene solution in methanol, followed by filtration and drying under vacuum.

Column Chromatography of Small Molecules and Polymers

Column chromatography is a versatile technique for purifying both small molecules and soluble polymers based on their differential adsorption to a stationary phase.[11][12]

General Procedure:

  • Stationary Phase: The most common stationary phase is silica gel. For acid-sensitive compounds, alumina or deactivated silica gel can be used.[13]

  • Mobile Phase (Eluent): The choice of eluent is critical and is typically determined by TLC. A solvent system is chosen such that the desired compound has an Rf value of approximately 0.2-0.4.

  • Column Packing: The column is carefully packed with a slurry of the stationary phase in the eluent to avoid air bubbles and cracks.

  • Loading the Sample: The crude product is dissolved in a minimum amount of solvent and loaded onto the top of the column.

  • Elution: The eluent is passed through the column, and fractions are collected. The composition of the fractions is monitored by TLC.

  • Recovery: Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation.

Recrystallization of Small Molecules

Recrystallization is an effective method for purifying crystalline small molecules.[14]

Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[14][15] Common solvent systems include hexane/ethyl acetate, ethanol, and toluene/hexane.[16]

Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.[2]

Characterization: Verifying Success

Rigorous characterization is essential to confirm the structure, purity, and relevant electronic properties of the synthesized materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Used to determine the chemical structure and, for polymers like P3HT, the regioregularity. The regioregularity of P3HT can be calculated by integrating the signals of the aromatic protons around 6.98 ppm (head-to-tail coupling) and comparing them to the signals of other aromatic protons.[17][18]

  • ¹³C NMR: Provides further confirmation of the carbon skeleton.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[19] A low PDI (typically < 2 for step-growth polymerizations and < 1.5 for well-controlled chain-growth polymerizations) is indicative of a well-controlled synthesis.[20][21]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the optical properties of the material, including its absorption spectrum and optical bandgap. The optical bandgap can be estimated from the onset of absorption in the UV-Vis spectrum of a thin film of the material.[22]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. These values are crucial for predicting the open-circuit voltage of a solar cell and for ensuring efficient charge transfer between donor and acceptor materials.

Troubleshooting Common Synthetic Problems

Problem Probable Cause(s) Suggested Solution(s)
Low Molecular Weight in Polymerization - Impure monomers. - Incorrect stoichiometry. - Inefficient removal of byproducts (in condensation polymerization). - Premature termination of the reaction.[23]- Purify monomers before use. - Carefully measure monomer quantities. - Ensure an efficient inert atmosphere and use anhydrous solvents. - Optimize reaction time and temperature.
High Polydispersity Index (PDI) - Side reactions. - Slow initiation compared to propagation (in chain-growth). - Chain transfer reactions.- Optimize reaction conditions (temperature, catalyst loading). - Use a more controlled polymerization technique if possible (e.g., GRIM). - Purify the polymer to remove low and high molecular weight fractions.
Low Yield - Incomplete reaction. - Loss of product during work-up and purification. - Catalyst deactivation.- Monitor reaction progress by TLC or NMR. - Optimize purification procedures to minimize loss. - Use fresh, active catalyst and ensure an inert atmosphere.
Product is Insoluble - The polymer has a very high molecular weight. - The polymer has a rigid backbone with insufficient solubilizing side chains.- Reduce polymerization time to target a lower molecular weight. - Redesign the monomer with longer or more branched alkyl chains.

Safety Precautions

  • Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric and should be handled under an inert atmosphere.[24][25] Avoid inhalation of dust and skin contact.[16]

  • Organotin Compounds (for Stille Polymerization): Organotin compounds are highly toxic and can be absorbed through the skin.[11][26] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).[27] Decontaminate all glassware that has been in contact with organotin reagents.

  • Solvents: Many of the solvents used (e.g., THF, chloroform, chlorobenzene) are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

Conclusion

The synthesis of high-purity, well-defined organic semiconductors is a cornerstone of advancing the field of organic electronics. This guide has provided a set of detailed protocols and practical insights into the synthesis, purification, and characterization of key donor polymers and non-fullerene acceptors. By understanding the causality behind experimental choices and adhering to rigorous purification and characterization standards, researchers can produce high-quality materials that will enable the development of next-generation organic electronic devices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Acetylsalicylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of acetylsalicylic acid (aspirin) and its derivatives. Our focus is on identifying and mitigating common side products to enhance yield, purity, and experimental reproducibility.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and observations encountered during the synthesis of acetylsalicylic acid.

Q1: What are the primary impurities I should expect in my crude aspirin product?

A1: The most prevalent impurity is typically unreacted salicylic acid, the starting material.[1] Its presence signifies an incomplete reaction. Other common side products and impurities include:

  • Acetic Acid: A byproduct of the main esterification reaction and also formed from the hydrolysis of excess acetic anhydride.[1][2]

  • Acetic Anhydride: Unreacted excess reagent used to drive the reaction forward.[3]

  • Acetylsalicylsalicylic Acid: A dimeric byproduct formed when an aspirin molecule reacts with another salicylic acid molecule.

  • Polymeric Esters: Formed when salicylic acid molecules self-esterify under certain conditions, particularly with excessive heat.[4][5]

  • Water: Can be introduced during workup or from atmospheric moisture, which can promote hydrolysis of the final product back into salicylic acid and acetic acid.[3][6]

Q2: My final product has a distinct vinegar-like smell. What does this indicate?

A2: A smell of vinegar is a clear indicator of the presence of acetic acid.[2] This is expected in the crude product, as it's a byproduct of the synthesis. If the smell persists after purification, it suggests that the washing and drying steps were insufficient to remove all the residual acetic acid. It can also be a sign of product degradation, as aspirin will slowly hydrolyze in the presence of moisture to yield salicylic acid and acetic acid.[2][6]

Q3: I performed a ferric chloride test on my product, and the solution turned purple. What went wrong?

A3: A purple color in the ferric chloride (FeCl₃) test indicates the presence of a phenolic hydroxyl (-OH) group. Your starting material, salicylic acid, contains this group, whereas pure acetylsalicylic acid does not. Therefore, a positive test means your product is contaminated with unreacted salicylic acid, and the esterification reaction was incomplete.[6]

Q4: My final yield is significantly lower than the theoretical calculation. What are the most likely causes?

A4: Low yield is a common issue with several potential causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating time, improper temperature, or catalyst degradation.[7]

  • Procedural Losses: Significant product loss can occur during transfers between glassware, filtration, and washing steps.[8] It is easy to lose crystals when transferring them from the reaction flask to the filter.[8]

  • Excessive Washing: While washing is necessary for purification, using too much solvent (especially if it's not ice-cold) can dissolve a portion of your aspirin product, thus reducing the final yield.[5]

  • Premature Crystallization: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice, which are then removed during purification, lowering the final mass of the pure product.[9]

  • Side Reactions: The formation of byproducts like polymers consumes the salicylic acid starting material, preventing it from being converted into the desired aspirin product.[7]

Q5: Instead of fine white crystals, my reaction produced a sticky oil or a solid mass. What happened?

A5: The formation of an oily or solid mass is often attributable to the creation of polymeric side products.[4] Salicylic acid is a bifunctional molecule, meaning it has two reactive groups: a carboxylic acid and a phenolic hydroxyl group. Under conditions of high heat, these molecules can react with each other to form long polyester chains, resulting in a gooey or solid mass instead of the desired crystalline aspirin.[4][5]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies to diagnose and resolve the issues outlined in the FAQs.

Issue 1: Presence of Unreacted Salicylic Acid

Symptom: A purple, violet, or dark orange color is observed when the final product is tested with a ferric chloride solution.[10]

Causality: The Fe³⁺ ion forms a colored complex with phenolic groups. Since this functional group is present in salicylic acid but not in aspirin, this test is a highly specific indicator of starting material contamination.[6]

This protocol allows for the qualitative assessment of phenolic impurities.

  • Prepare Samples: Set up three clean test tubes.

    • Tube 1 (Positive Control): Add a few crystals of pure salicylic acid.

    • Tube 2 (Sample): Add a few crystals of your synthesized aspirin product.

    • Tube 3 (Negative Control): This tube will serve as a color reference.

  • Dissolve: Add 1-2 mL of ethanol to each tube and gently agitate to dissolve the solids.[6]

  • Test: Add 2-3 drops of a 1% ferric chloride (FeCl₃) solution to each of the three tubes.

  • Observe: Shake the tubes and record the color changes. A purple or deep violet color indicates the presence of salicylic acid. Your sample in Tube 2 should be compared against the controls.[11][10]

Solution: If the test is positive, the product must be purified via recrystallization.

This procedure purifies the aspirin by leveraging differences in solubility between the desired product and the impurities.

  • Dissolution: Transfer the crude aspirin to an Erlenmeyer flask. Add a minimal amount of warm ethanol (or an ethanol/water mixture) and gently heat the flask on a hot plate until all the solid dissolves.[6][12] Do not boil the solution, as this can promote hydrolysis.

  • Crystallization: Remove the flask from the heat. If using pure ethanol, slowly add warm distilled water until the solution becomes slightly cloudy. Then, add a few more drops of warm ethanol until the solution is clear again.[13]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Rushing this step by immediate chilling can trap impurities.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 10-15 minutes to maximize the precipitation of the aspirin crystals.[6][14]

  • Isolation: Collect the purified crystals using vacuum filtration (Buchner funnel).[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities. Using cold water is critical to minimize the loss of the desired product.[5]

  • Drying: Allow air to be pulled through the crystals in the funnel for several minutes to help them dry. For final drying, transfer the crystals to a watch glass and let them air dry completely.

Issue 2: Low Product Yield

Symptom: The final mass of the purified product is significantly less than the stoichiometrically calculated theoretical yield.

Causality: Yield loss is often mechanical or due to suboptimal reaction and purification conditions.[7][8]

FactorCausalityRecommended Action
Reaction Time/Temp Incomplete conversion of salicylic acid to aspirin.[7]Ensure the reaction is heated at the recommended temperature (typically 70-80°C) for the full duration specified in the protocol (e.g., 10-15 minutes).[13]
Reagent Stoichiometry Salicylic acid is the limiting reactant; insufficient acetic anhydride may lead to an incomplete reaction.Use a measured excess of acetic anhydride to drive the reaction equilibrium towards the products, as per Le Châtelier's principle.[3]
Product Transfer Physical loss of solid material when moving between flasks, funnels, and filter paper.[8]Use a spatula to carefully scrape and transfer solids. Rinse glassware with a small amount of the ice-cold filtrate or wash solvent to recover residual crystals.
Purification Loss Aspirin has slight solubility even in cold water, leading to loss during washing.[5]Wash crystals with a minimal volume of ice-cold water. Ensure the water is pre-chilled in an ice bath.

Visualization of Reaction Pathways

Understanding the chemical transformations occurring in the flask is key to troubleshooting. The following diagrams illustrate the desired reaction and common competing side reactions.

Aspirin Synthesis and Side Product Formation

The primary goal is the esterification of salicylic acid. However, side reactions can consume reactants and form impurities.

Synthesis_Pathways SA Salicylic Acid Aspirin Aspirin (Desired Product) SA->Aspirin Polymer Polymeric Ester (Side Product) SA->Polymer Self-esterification (High Heat) AA Acetic Anhydride AA->Aspirin Cat Acid Catalyst (H₃PO₄) Cat->Aspirin Acetic_Acid Acetic Acid (Byproduct) ASA_dimer Acetylsalicylsalicylic Acid (Side Product) Aspirin->ASA_dimer + Salicylic Acid

Caption: Main reaction pathway for aspirin synthesis and competing side reactions.

Troubleshooting Workflow Diagram

This logical workflow provides a systematic approach to diagnosing and solving common synthesis issues.

Troubleshooting_Workflow Start Crude Product Obtained Purity_Test Perform Ferric Chloride Test Start->Purity_Test Check_Yield Assess Yield & Appearance Purity_Test->Check_Yield Test Negative (No Color Change) Recrystallize Action: Recrystallize Product (Protocol 2) Purity_Test->Recrystallize Test Positive (Purple Color) Review_Protocol Action: Review Protocol for Loss (See Yield Table) Check_Yield->Review_Protocol Yield < 70% (Mechanical Loss Suspected) Success Pure Product, Yield Acceptable Check_Yield->Success Yield > 70% & Crystals are White Re_evaluate Action: Re-evaluate Reaction Conditions (Heat, Time, Catalyst) Check_Yield->Re_evaluate Oily Product or Very Low Yield Recrystallize->Check_Yield

Caption: A systematic workflow for troubleshooting aspirin synthesis experiments.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique electronic properties of this substrate, characterized by an electron-deficient pyridine ring bearing both a strong electron-withdrawing trifluoromethyl group and a nitrile moiety, present specific challenges and opportunities for optimization. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities and achieve high-yielding, reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound. Each problem is analyzed from a mechanistic standpoint, offering targeted solutions to get your reaction back on track.

Problem 1: Low or No Conversion of Starting Material

Symptoms:

  • Significant amount of unreacted this compound observed by TLC or LC-MS analysis.

  • Minimal or no formation of the desired coupled product.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The electron-deficient nature of the pyridine ring can render the C-Br bond less susceptible to oxidative addition by the Pd(0) catalyst.[1][2]

    • Solution 1: Catalyst and Ligand Selection. Employ a more electron-rich and sterically hindered phosphine ligand to facilitate the oxidative addition step. Ligands such as SPhos, XPhos, or bulky trialkylphosphines like P(t-Bu)₃ are often effective for challenging substrates.[3][4] Consider using pre-formed palladium catalysts, which can be more active than those generated in situ.[5]

    • Solution 2: Increase Catalyst Loading. While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome activation barriers.

  • Ineffective Base: The choice and strength of the base are critical for the transmetalation step.[6][7] An inappropriate base may not efficiently generate the active boronate species.

    • Solution: Base Optimization. Screen a variety of bases. While aqueous K₂CO₃ or Cs₂CO₃ are common choices, stronger bases like K₃PO₄ might be necessary for this electron-deficient system. The pKa of the boronic acid can also influence the choice of base.[6]

  • Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for oxidative addition.

    • Solution: Increase Temperature. If your initial conditions are at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, solvent permitting.[8][9]

Problem 2: Significant Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to starting materials and the desired product.

  • Common side products include homocoupled boronic acid, dehalogenated starting material, and protodeboronated starting material.

Potential Causes & Solutions:

  • Homocoupling of the Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of Pd(II) species and oxygen.[5][10][11]

    • Solution 1: Thorough Degassing. Ensure the reaction mixture is rigorously degassed to remove oxygen, which can lead to the formation of Pd(II) and promote homocoupling.[5][12]

    • Solution 2: Use of Pd(0) Pre-catalysts. Starting with a Pd(0) source can minimize the initial concentration of Pd(II), which is often formed during the in-situ reduction of Pd(II) pre-catalysts.[5]

  • Protodeboronation: The boronic acid can be cleaved by a proton source, leading to the formation of an arene.[13] This is a common issue with electron-deficient or heteroaromatic boronic acids.

    • Solution 1: Use of Boronic Esters. Pinacol or MIDA boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.[13][14][15]

    • Solution 2: Careful Choice of Base and Solvent. Use of a non-aqueous, weaker base in an anhydrous solvent can sometimes mitigate protodeboronation.

  • Dehalogenation of this compound: The starting material can lose its bromine atom, leading to the formation of 2-(trifluoromethyl)isonicotinonitrile.

    • Solution: Optimize Ligand and Base. This side reaction can sometimes be suppressed by using a different ligand or a weaker base.

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid under basic or acidic conditions, especially at elevated temperatures.[16][17][18][19]

    • Solution 1: Milder Base. If nitrile hydrolysis is observed, consider switching to a milder base like CsF or K₂CO₃.[20]

    • Solution 2: Lower Reaction Temperature and Shorter Reaction Time. Minimizing the exposure of the substrate to harsh conditions can prevent unwanted hydrolysis.[21]

Problem 3: Inconsistent Yields and Reproducibility Issues

Symptoms:

  • Reaction yields vary significantly between batches even when following the same procedure.

Potential Causes & Solutions:

  • Reagent Quality: The purity of the boronic acid, catalyst, and solvent can have a dramatic impact on the reaction outcome.

    • Solution 1: Reagent Purity Check. Ensure the boronic acid is pure and not partially decomposed. Use high-purity, anhydrous solvents.

    • Solution 2: Consistent Reagent Source. Use reagents from the same supplier and batch to minimize variability.

  • Atmospheric Control: Inconsistent exclusion of air and moisture can lead to variable results.

    • Solution: Strict Inert Atmosphere. Perform the reaction under a rigorously maintained inert atmosphere (e.g., argon or nitrogen). Use Schlenk techniques or a glovebox for optimal results.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst and ligand combination to start with for this substrate?

A1: A good starting point for the Suzuki coupling of this compound is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[22] These ligands have proven effective for coupling electron-deficient heteroaromatic halides.[2][4]

Q2: Which base should I choose for my initial optimization screens?

A2: It is advisable to screen a range of bases with varying strengths and solubilities. A good initial set would include K₂CO₃, Cs₂CO₃, and K₃PO₄.[20] Typically, these are used as 2M aqueous solutions. The choice of base can significantly impact the reaction rate and selectivity.[6]

Q3: My boronic acid is unstable. What are my options?

A3: If you are working with an unstable boronic acid, consider converting it to a more stable derivative. Pinacol boronate esters or MIDA boronates are excellent alternatives that are more resistant to protodeboronation and can be used in a "slow release" strategy.[13][14]

Q4: Can I run this reaction open to the air?

A4: It is strongly discouraged. Suzuki couplings are sensitive to oxygen, which can deactivate the catalyst and promote side reactions like boronic acid homocoupling.[5][12] Maintaining an inert atmosphere is crucial for achieving high yields and reproducibility.

Q5: I am observing hydrolysis of the nitrile group. How can I prevent this?

A5: Nitrile hydrolysis is typically promoted by strong bases and high temperatures.[16][17][19] To minimize this, try using a milder base such as CsF or K₂CO₃, lowering the reaction temperature, and reducing the reaction time. Monitoring the reaction progress closely to avoid prolonged heating after completion is also recommended.

Experimental Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.1 - 1.5 equiv
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃2 mol%
Ligand SPhos or XPhos4 mol%
Base K₂CO₃ or K₃PO₄ (2M aqueous solution)2.0 - 3.0 equiv
Solvent 1,4-Dioxane or Toluene/H₂O (e.g., 4:1)Anhydrous, degassed
Temperature 90 - 110 °CAdjust as needed
Atmosphere Inert (Argon or Nitrogen)Critical for success
Step-by-Step General Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid or ester, the palladium precatalyst, and the phosphine ligand.

  • Solvent Addition: Add the degassed organic solvent, followed by the aqueous base solution.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[23][24][25]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Ar'-B(OR)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar' caption Figure 1: The Suzuki-Miyaura Catalytic Cycle. Troubleshooting_Tree cluster_no_conversion Troubleshooting: No Conversion cluster_side_products Troubleshooting: Side Products Start Low Yield or Incomplete Reaction Check_SM Starting Material Consumed? Start->Check_SM No_Conversion No/Low Conversion Check_SM->No_Conversion No Side_Products Mainly Side Products Check_SM->Side_Products Yes Optimize_Catalyst Optimize Catalyst/ Ligand No_Conversion->Optimize_Catalyst Identify_Side_Product Identify Major Side Product Side_Products->Identify_Side_Product Increase_Temp Increase Temperature Optimize_Catalyst->Increase_Temp Optimize_Base Optimize Base Increase_Temp->Optimize_Base Homocoupling Homocoupling Identify_Side_Product->Homocoupling Protodeboronation Protodeboronation Identify_Side_Product->Protodeboronation Dehalogenation Dehalogenation Identify_Side_Product->Dehalogenation Nitrile_Hydrolysis Nitrile Hydrolysis Identify_Side_Product->Nitrile_Hydrolysis Solve_Homocoupling Improve Degassing/ Use Pd(0) Source Homocoupling->Solve_Homocoupling Solve_Protodeboronation Use Boronic Ester/ Optimize Base Protodeboronation->Solve_Protodeboronation Solve_Dehalogenation Change Ligand/ Weaker Base Dehalogenation->Solve_Dehalogenation Solve_Nitrile_Hydrolysis Milder Base/ Lower Temperature Nitrile_Hydrolysis->Solve_Nitrile_Hydrolysis caption Figure 2: A decision tree for troubleshooting common issues.

References

Technical Support Center: Navigating the Scale-Up Synthesis of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for Antibody-Drug Conjugate (ADC) scale-up and manufacturing. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning their promising ADC candidates from bench-scale discovery to pilot and commercial-scale production.

Antibody-Drug Conjugates are a revolutionary class of therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cell-killing power of a cytotoxic small molecule payload.[1][2][3] However, this elegant design creates significant and unique manufacturing challenges that bridge the worlds of biologics and small-molecule synthesis.[4][5][6] Scaling up ADC production is not merely about using larger reactors; it requires a deep, mechanistic understanding of the intricate three-part structure—antibody, linker, and payload—and the complex processes that join them.[7][8]

This resource provides direct, experience-driven answers to the critical questions and troubleshooting scenarios encountered in the field. We will move beyond simple protocols to explain the 'why' behind each challenge and solution, ensuring a robust and scalable process.

Section 1: The Drug-to-Antibody Ratio (DAR) - Control and Consistency

The Drug-to-Antibody Ratio (DAR) is arguably the most critical quality attribute (CQA) of an ADC. It defines the average number of payload molecules attached to each antibody and directly influences the therapeutic window, affecting efficacy, toxicity, and pharmacokinetics.[9][10] An inconsistent DAR can lead to batch failures and unpredictable clinical outcomes.[5][9]

Q1: We are observing significant batch-to-batch variability in our average DAR. What are the primary process parameters we need to investigate?

A1: Batch-to-batch DAR variability is a classic scale-up challenge, often stemming from parameters that were negligible at the lab scale but become critical in larger vessels. The root cause typically lies in the control of the conjugation reaction environment.

Core Causality: The conjugation reaction, especially for traditional stochastic methods targeting lysine or cysteine residues, is a competitive process.[10] Minor fluctuations in reaction conditions can significantly shift the equilibrium and kinetics, altering the final number of conjugated payloads.

Troubleshooting Protocol & Key Parameters:

  • Molar Ratio of Linker-Payload to mAb: This is the most fundamental parameter.[9]

    • Scale-Up Pitfall: Inaccurate reagent concentration determination or dosing errors at a larger scale. Ensure your analytical methods for the linker-payload stock solution are validated and that your large-scale dosing equipment is calibrated and precise.

    • Action: Re-verify the concentration of all stock solutions before each run. Implement gravimetric additions instead of volumetric where possible for improved accuracy.

  • Reaction Temperature:

    • Scale-Up Pitfall: Non-uniform heat distribution in large reactors. The center of the reactor may have a different temperature profile than the edges, leading to a heterogeneous reaction environment.

    • Action: Characterize the heat and mass transfer properties of your reactor. Use validated and calibrated temperature probes at multiple locations if possible. Ensure your mixing parameters are sufficient to guarantee thermal homogeneity.

  • pH Control:

    • Scale-Up Pitfall: Slower pH probe response times and inefficient mixing of pH adjusting agents in large volumes can cause localized pH excursions that damage the antibody or alter conjugation site reactivity.

    • Action: The pH of the reaction buffer is critical.[9] Implement a well-characterized pH control loop. Model the mixing dynamics of your vessel to ensure titrants are dispersed rapidly and evenly.

  • Reaction Time:

    • Scale-Up Pitfall: Defining the "end" of the reaction. Quenching a 1000 L reactor is not as instantaneous as a 10 mL vial. The time taken to add and distribute the quenching agent can become a significant portion of the total reaction time.

    • Action: Validate your quenching strategy at scale. This may involve using a more rapid-addition quench system or slightly adjusting reaction times to compensate for the quench-mixing delay.

The following diagram illustrates a decision-making workflow for troubleshooting DAR variability.

DAR_Troubleshooting start High DAR Variability Observed check_reagents Verify Linker-Payload & mAb Concentrations start->check_reagents check_dosing Audit Dosing Accuracy (Gravimetric vs. Volumetric) check_reagents->check_dosing Concentrations OK check_mixing Evaluate Reactor Mixing & Temp Homogeneity check_dosing->check_mixing Dosing Accurate check_ph Analyze pH Control Loop & Titrant Dispersion check_mixing->check_ph Mixing OK check_quench Validate Quenching Strategy & Time check_ph->check_quench pH Stable consistent DAR Consistent? check_quench->consistent Quenching Validated consistent->check_reagents No, Re-evaluate All Parameters end Process Under Control consistent->end Yes

Caption: Decision tree for troubleshooting DAR variability.

Q2: We are trying to scale up a cysteine-linked ADC, but our product is highly heterogeneous, with significant amounts of DAR0, DAR2, and high-molecular-weight species (aggregates). How can we improve homogeneity?

A2: This is a common and critical issue for cysteine-based ADCs. The challenge lies in the two-step process: partial reduction of interchain disulfides followed by conjugation. Both steps must be precisely controlled to achieve a homogeneous product, which is often targeted to have a DAR of 4.[10]

Core Causality:

  • Incomplete or Over-Reduction: The reduction step is designed to cleave a specific number of disulfide bonds, exposing free thiol groups for conjugation.[11] If this step is not uniform across all antibody molecules, you will generate a mixed population of antibodies with varying numbers of reactive sites, leading directly to DAR heterogeneity. Over-reduction can expose more thiols than desired, leading to higher DAR species and potential fragmentation, while under-reduction leaves fewer sites available, increasing the DAR0 population.

  • Aggregation: The conjugation of hydrophobic linker-payloads increases the overall hydrophobicity of the ADC, making it prone to aggregation.[7][12][13] This is exacerbated in species with higher DARs.

Troubleshooting & Optimization Protocol:

Step 1: Optimizing the Reduction Step

  • Reducing Agent Stoichiometry: Tightly control the molar ratio of the reducing agent (e.g., TCEP, DTT) to the mAb. This is the primary lever for controlling the extent of reduction.

  • Temperature and Time: These parameters are critical for reaction kinetics. A temperature increase of just a few degrees can significantly accelerate the reduction rate, potentially leading to over-reduction. Profile the reaction over time at your target scale to find the optimal endpoint.

  • In-Process Monitoring: Do not rely solely on endpoint analysis. Implement an at-line or in-line method (e.g., Ellman's assay for free thiols) to monitor the progress of the reduction and stop the reaction precisely when the target number of thiols is exposed.

Step 2: Controlling the Conjugation Step

  • Solvent Composition: The addition of organic co-solvents is often necessary to solubilize the hydrophobic linker-payload. However, high concentrations can denature the antibody.

    • Action: Perform a Design of Experiments (DoE) to identify a robust window for co-solvent concentration that maximizes payload solubility while minimizing aggregation. Screen different co-solvents (e.g., DMSO, DMAc, NMP).

  • Controlled Reagent Addition: Rapidly adding the linker-payload can create localized high concentrations, promoting aggregation.

    • Action: Implement a slow, controlled addition of the linker-payload solution into a well-mixed region of the reactor. This maintains a low instantaneous concentration, allowing conjugation to occur before the ADC molecules can aggregate.

Step 3: Purification Strategy

  • Hydrophobic Interaction Chromatography (HIC): HIC is the standard method for purifying ADCs and separating species based on their DAR.[7] Molecules with higher DARs are more hydrophobic and will elute later.

    • Action: Develop a robust HIC method that can resolve your target DAR species from both unconjugated mAb (DAR0) and higher-order aggregates. The fractions to be pooled must be clearly defined to ensure the final product has a narrow DAR distribution.[7]

ParameterLab-Scale AssumptionScale-Up Reality & Solution
Reduction Time Fixed time based on small-scale trials.Reaction kinetics may differ. Solution: Implement in-process monitoring of free thiol generation to determine the precise endpoint.
Payload Addition Rapid, single-shot addition.Can cause localized high concentration and aggregation. Solution: Use controlled, slow addition with efficient mixing.
Purification Simple TFF/SEC may suffice for cleanup.Insufficient for removing DAR variants and aggregates. Solution: Develop and scale a robust HIC method to fractionate the product.[7]
Caption: Key parameter shifts from lab to production scale for Cys-linked ADCs.

Section 2: Purification and Impurity Removal

The goal of ADC purification is twofold: to isolate the desired ADC species (with the target DAR) and to remove process-related impurities, most critically the highly cytotoxic unconjugated linker-payload.[7][14] Failure to remove the free payload can lead to severe off-target toxicity.

Q3: Our downstream process is struggling to consistently remove the unconjugated linker-payload to the required level (<0.1%). What purification strategies should we consider?

A3: This is a critical safety issue. The hydrophobic nature of many linker-payloads makes them "sticky," and they can be challenging to separate from the ADC, which itself has become more hydrophobic after conjugation. A multi-step purification train is almost always necessary.

Core Causality: A single purification method often lacks the selectivity to separate molecules with similar properties. For instance, Tangential Flow Filtration (TFF), while excellent for buffer exchange and removing small molecules, may not be sufficient on its own because the free payload can non-specifically bind to the ADC or the filtration membrane.

Recommended Purification Workflow:

  • Initial Capture/Diafiltration (TFF): The first step after quenching the reaction is typically a TFF step.[7]

    • Purpose: To perform an initial bulk removal of excess linker-payload, quenching agents, and co-solvents, and to exchange the ADC into the appropriate buffer for the next chromatography step.

    • Optimization: Screen different membrane types (e.g., PES, RC) and pore sizes. Optimize the diafiltration volume (typically 5-10 diavolumes) and buffer composition to maximize the removal of small molecules while minimizing ADC loss or aggregation on the membrane.

  • Chromatography (Primary Separation): This is the main workhorse step for impurity removal.

    • Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC is excellent for separating based on DAR and can also effectively separate the highly hydrophobic free payload from the less hydrophobic DAR=0 antibody and the desired ADC species.[7]

    • Ion-Exchange Chromatography (IEX): Depending on the isoelectric point (pI) of the mAb and the charge of the linker-payload, IEX can be a powerful separation tool.

    • Mixed-Mode Chromatography: This approach combines multiple interaction types (e.g., hydrophobic and ionic) and can offer unique selectivity for separating challenging impurities.

  • Polishing Step (Final TFF/UFDF): A final ultrafiltration/diafiltration (UFDF) step is used.

    • Purpose: To concentrate the purified ADC to its final target concentration and formulate it into the final storage buffer. This step also provides a final opportunity to remove any trace impurities that may have leached from the chromatography columns.

The following diagram outlines this integrated purification strategy.

ADC_Purification_Workflow start Crude Conjugation Mixture tff1 Step 1: TFF (Bulk Impurity Removal & Buffer Exchange) start->tff1 hic Step 2: HIC (DAR Fractionation & Free Payload Removal) tff1->hic pool Pool Target DAR Fractions hic->pool tff2 Step 3: TFF/UFDF (Concentration & Final Formulation) pool->tff2 end Purified & Formulated ADC Drug Substance tff2->end

Caption: Integrated workflow for ADC purification.

Section 3: Safety and Regulatory Considerations

The highly potent nature of ADC payloads and the complexity of the final product introduce significant safety and regulatory hurdles.[4][6][15]

Q4: What are the key facility and operational considerations for safely handling cytotoxic payloads and manufacturing ADCs at scale?

A4: Safety is paramount. The cytotoxic payloads used in ADCs are highly potent active pharmaceutical ingredients (HPAPIs) and require specialized handling and containment facilities to protect both operators and the environment.[4][6][12]

Core Requirements:

  • Containment:

    • Facility Design: Manufacturing must occur in facilities designed for HPAPI handling, often involving restricted access, airlocks, and single-pass air handling systems with specialized filtration (e.g., HEPA filters).[12]

    • Closed Systems: All transfers of cytotoxic materials should occur within closed systems (e.g., hard-piping, specialized single-use transfer sets) to prevent aerosolization or spillage.[16] Isolators or Restricted Access Barrier Systems (RABS) are standard for open-handling steps.

  • Personal Protective Equipment (PPE):

    • Operators must use enhanced PPE, including powered air-purifying respirators (PAPRs), specialized chemical-resistant suits, and multiple layers of gloves. The specific level of PPE is determined by a thorough risk assessment for each process step.

  • Decontamination and Cleaning:

    • Validated cleaning and decontamination procedures are critical, especially in multi-product facilities, to prevent cross-contamination.[12][13] This often involves using specific reagents that chemically inactivate the cytotoxic payload, followed by cleaning verification using highly sensitive analytical methods (e.g., LC-MS/MS) to test for residues.

  • Waste Handling:

    • All waste streams (liquid and solid) that come into contact with the cytotoxic payload must be considered hazardous.[12] Liquid waste must be collected and inactivated before disposal. Solid waste is typically incinerated.[12]

Q5: From a CMC (Chemistry, Manufacturing, and Controls) perspective, how are ADCs regulated differently than standard monoclonal antibodies?

A5: ADCs are regulated as biologics, but their hybrid nature means they draw scrutiny and guidance from both small-molecule and large-molecule regulatory experts at agencies like the FDA.[15] The CMC package for an ADC is inherently more complex than for a standalone mAb.

Key Regulatory Distinctions:

  • Starting Materials vs. Intermediates: There is global ambiguity regarding the classification of the antibody and the linker-payload.[15] Health authorities generally expect these to be treated as critical starting materials or intermediates, with extensive characterization, quality control, and manufacturing process documentation for each component.[15]

  • Control Strategy: The overall control strategy must address the quality attributes of the mAb, the linker, the payload, and the final conjugated ADC.[15] This includes specifications for identity, purity, strength, and stability for each component and the final product.

  • Analytical Methods: The suite of analytical methods required is extensive, combining techniques from both the small and large molecule worlds.[1][17][18][19] You must have methods to characterize the antibody (e.g., charge variants, aggregation), the payload (e.g., purity), and the unique attributes of the ADC, such as DAR, free drug levels, and conjugation site analysis.[1][18][]

  • Stability Programs: Stability studies must evaluate the entire ADC molecule. This includes not only the stability of the antibody backbone (aggregation, fragmentation) but also the stability of the linker and the potential for premature drug release over time.[2]

Analytical AttributeRequired MethodsPurpose
Drug-to-Antibody Ratio (DAR) HIC-HPLC, UV/Vis Spectroscopy, Mass Spectrometry (MS)[18][]To determine the average drug load and distribution of species, a CQA for efficacy and safety.[9][10]
Free Drug Level Reversed-Phase HPLC (RP-HPLC), LC-MS/MS[17][18]To quantify residual, highly toxic unconjugated payload, a critical safety attribute.
Aggregation Size Exclusion Chromatography (SEC-HPLC)[2][]To measure high-molecular-weight species that can impact efficacy and immunogenicity.
Charge Variants Ion-Exchange Chromatography (IEX-HPLC)[2]To monitor changes in the protein's surface charge due to conjugation or degradation.
Potency/Binding Cell-based Cytotoxicity Assays, ELISA, Surface Plasmon Resonance (SPR)[]To ensure the ADC retains its ability to bind its target and induce cell death.
Caption: Essential analytical methods for ADC characterization.

References

Technical Support Center: Purification of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you can achieve the desired purity for your critical applications.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group enhances metabolic stability and binding affinity, while the bromo- and cyano- functionalities offer versatile handles for further chemical modifications.[1] However, achieving high purity of this compound can be challenging due to potential impurities arising from its synthesis and its susceptibility to degradation under certain conditions. This guide will provide you with the necessary tools and knowledge to effectively purify this compound and confidently proceed with your research.

Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of this compound. The following table summarizes these issues, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction- Presence of starting materials (e.g., 2-(trifluoromethyl)isonicotinonitrile)- Formation of over-brominated byproducts (e.g., dibromo-2-(trifluoromethyl)isonicotinonitrile)- Optimize reaction conditions (time, temperature, stoichiometry of brominating agent).- Employ flash column chromatography for separation.- Consider recrystallization to remove less soluble impurities.
Presence of a More Polar Impurity - Hydrolysis of the nitrile group to 5-bromo-2-(trifluoromethyl)isonicotinic acid or the corresponding amide.- Presence of polar starting materials or reagents.- Avoid prolonged exposure to acidic or basic conditions during work-up and purification.- Use a neutral or slightly acidic mobile phase for chromatography.- Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up to remove acidic impurities.
Product is an Oil or Fails to Crystallize - Presence of impurities that inhibit crystallization.- Inappropriate recrystallization solvent.- First, purify by flash column chromatography to remove the bulk of impurities.- Systematically screen for a suitable recrystallization solvent system (see Protocol 2).
Poor Separation During Column Chromatography - Inappropriate mobile phase polarity.- Co-elution of impurities with similar polarity.- Column overloading.- Optimize the mobile phase using Thin Layer Chromatography (TLC) prior to running the column.- Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.- Ensure the amount of crude material is appropriate for the column size.
Product Degradation on Silica Gel - The slightly acidic nature of silica gel can promote hydrolysis of the nitrile group.- Deactivate the silica gel by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[2]- Minimize the time the compound spends on the column by running the chromatography efficiently.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the most common purification techniques applicable to this compound.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from both more and less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Mobile Phase Selection:

    • Using TLC, determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for a retention factor (Rf) of approximately 0.2-0.3 for the desired product. This typically provides good separation.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • For larger quantities or less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • If impurities are closely eluting, a gradual increase in the mobile phase polarity (gradient elution) can improve separation. For example, start with 5% ethyl acetate in hexane and gradually increase to 10-15% ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, particularly effective at removing small amounts of impurities.[1][3]

Materials:

  • Crude this compound (pre-purified by chromatography if necessary)

  • A selection of solvents for screening (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, water)

  • Erlenmeyer flask, condenser, heating mantle, and filtration apparatus

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude material in several test tubes.

    • Add a few drops of a single solvent to each tube at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • If a single solvent is not suitable, try a binary solvent system (e.g., hexane/ethyl acetate, ethanol/water). Dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy.

  • Recrystallization Process:

    • Dissolve the crude compound in a minimal amount of the chosen hot solvent (or solvent system) in an Erlenmeyer flask.

    • Once fully dissolved, allow the solution to cool slowly to room temperature.

    • For further crystallization, cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: My commercial batch of this compound has a purity of ~97%. What are the likely impurities?

A1: For a commercial batch with this level of purity, the common impurities are likely residual starting materials from the synthesis, such as 2-(trifluoromethyl)isonicotinonitrile, or byproducts like isomers or over-brominated species.[4] Another possibility is the presence of a small amount of the hydrolysis product, 5-bromo-2-(trifluoromethyl)isonicotinic acid.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended.

  • HPLC and GC-MS: These are powerful techniques for assessing purity and identifying volatile and non-volatile impurities.[5][6]

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation of the desired product and can help identify proton-containing impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: Is the trifluoromethyl group stable during purification?

A3: Yes, the trifluoromethyl group is generally very stable under standard purification conditions due to the high strength of the carbon-fluorine bond.[7] It is not expected to be a source of impurities through degradation.

Q4: What is the best way to store the purified compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture to prevent hydrolysis of the nitrile group. Storage at 4°C is often recommended.[8]

Q5: Can I use a basic work-up to remove acidic impurities?

A5: While a wash with a mild base like saturated sodium bicarbonate solution can be effective for removing acidic impurities, prolonged exposure to strong bases should be avoided as it can promote the hydrolysis of the nitrile functionality.

Visualizing the Purification Workflow

To aid in understanding the logical flow of the purification process, the following diagrams illustrate the decision-making process and experimental workflows.

PurificationWorkflow start Crude Product (this compound) purity_check Purity Analysis (TLC, HPLC, or GC-MS) start->purity_check is_pure Is Purity > 99%? purity_check->is_pure end Pure Product is_pure->end Yes chromatography Flash Column Chromatography is_pure->chromatography No chromatography->purity_check recrystallization Recrystallization chromatography->recrystallization If solid & further purification needed recrystallization->purity_check

Caption: A logical workflow for the purification of this compound.

TroubleshootingFlow start Impure Product identify_impurity Identify Impurity Type (TLC, HPLC, NMR) start->identify_impurity less_polar Less Polar Impurity identify_impurity->less_polar e.g., Starting Material more_polar More Polar Impurity identify_impurity->more_polar e.g., Hydrolysis Product similar_polarity Similar Polarity Impurity identify_impurity->similar_polarity e.g., Isomers solution_less_polar Use Flash Chromatography with a non-polar eluent less_polar->solution_less_polar solution_more_polar Aqueous Wash (mild base) or Flash Chromatography more_polar->solution_more_polar solution_similar_polarity Gradient Elution in Chromatography or Recrystallization similar_polarity->solution_similar_polarity

Caption: A troubleshooting guide for addressing different types of impurities.

References

Technical Support Center: Managing Exothermic Reactions in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Thermal Hazard Management

Welcome to the Technical Support Center for managing exothermic reactions. This resource is designed for researchers, scientists, and drug development professionals who handle energetic chemical transformations. Our goal is to provide you with in-depth, field-proven insights to ensure the safety and success of your experiments. Chemical reactions that release heat are fundamental to synthesis but present significant hazards if not properly controlled.[1][2] This guide moves beyond basic protocols to explain the causality behind experimental choices, empowering you to make informed decisions in the lab.

Troubleshooting Guide: Real-Time Intervention for Exothermic Events

This section addresses specific issues that can arise during an exothermic reaction, providing step-by-step guidance for immediate action.

Scenario 1: The reaction temperature is rising much faster than anticipated.

Question: I've just initiated my reaction, and the internal thermometer shows a rapid temperature increase that is overshooting my target temperature. What should I do?

Answer:

A rapid temperature increase is a primary indicator of a potential thermal runaway, where the reaction rate accelerates due to the heat it generates, creating a dangerous feedback loop.[1][3] Immediate and calm action is critical.

Step-by-Step Protocol:

  • Stop Reagent Addition Immediately: If you are adding a reagent, cease the addition instantly.[4][5] This is the most crucial first step to prevent adding more fuel to the reaction. The accumulation of unreacted material can lead to a dangerous runaway.[2]

  • Enhance Cooling:

    • Ensure your primary cooling bath (e.g., ice-water) is making good contact with the reaction flask and is well-stirred.

    • If the temperature continues to rise, augment the cooling. Add a dry ice/acetone bath around the primary cooling bath for more aggressive heat removal. Be cautious of solvent freezing.

  • Check Agitation: Verify that the stirring is vigorous and efficient.[6] Poor mixing can create localized hot spots where the reaction accelerates uncontrollably. If stirring has stopped, attempt to restart it safely. If it cannot be restarted, be prepared for a potential runaway as the reagents mix unevenly.

  • Consider a Quench (If Safe and Planned): If the temperature rise is uncontrollable and exceeds the established safety limits for your process, you may need to quench the reaction. This should be a pre-planned emergency procedure. A suitable quenching agent (e.g., a cold, inert solvent or a specific chemical inhibitor) should be ready.

  • Alert a Colleague and Prepare for Evacuation: Inform a coworker of the situation. Be prepared to evacuate the area if the reaction cannot be brought under control.

Causality Explained: The rate of a chemical reaction is highly dependent on temperature. An unexpected surge in temperature indicates that the rate of heat generation is exceeding the rate of heat removal by your cooling system. This can be due to an underestimation of the reaction's exothermicity, a failure in the cooling apparatus, or too rapid addition of a limiting reagent.[7][8]

Scenario 2: Scaling up a reaction from 1g to 100g, and it's behaving differently.

Question: I successfully ran a reaction at a 1-gram scale with minimal exotherm. Now, at a 100-gram scale, the same reaction is becoming uncontrollably hot. Why is this happening?

Answer:

This is a classic and dangerous issue related to the principles of heat transfer during scale-up. The problem lies in the changing surface-area-to-volume ratio.

Explanation:

  • Heat Generation vs. Heat Removal: The total amount of heat generated is proportional to the volume of the reactants (a cubic relationship). However, the ability to remove that heat is proportional to the surface area of the flask in contact with the cooling medium (a square relationship).

  • The Scale-Up Effect: As you increase the scale, the volume increases much more rapidly than the surface area.[5][8] This means your larger reaction generates 100 times the heat but has significantly less than 100 times the surface area to dissipate it. The result is a much greater net increase in internal temperature.

Protocol for Safe Scale-Up:

  • Never Scale Linearly: Do not assume a 100x scale-up will behave identically. Perform intermediate scale-up steps (e.g., 5g, 25g) to understand the thermal behavior.

  • Control the Addition Rate: For larger scales, the addition of the limiting reagent must be significantly slower to allow the cooling system to keep up with heat generation.[5] This is the primary method for controlling the reaction's power output.

  • Use Reaction Calorimetry: Before scaling up, use a reaction calorimeter to determine the total heat of reaction, the maximum rate of heat evolution, and the adiabatic temperature rise. This data is critical for designing a safe process.

  • Re-evaluate Your Cooling System: A simple ice bath may be insufficient for a large-scale reaction. Consider using a jacketed reactor with a circulating chiller for more precise and powerful temperature control.[3]

Frequently Asked Questions (FAQs)

Q1: What are the essential safety measures I must take before starting any exothermic reaction?

A1: Proper planning is paramount.[4]

  • Know Your Chemistry: Understand the potential hazards of all reactants, products, and possible by-products. Consult Material Safety Data Sheets (MSDS) and relevant literature.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[9][10]

  • Work in a Ventilated Area: Use a fume hood to prevent exposure to potentially toxic fumes.[9]

  • Have an Emergency Plan: Know the location of the nearest fire extinguisher, safety shower, and eyewash station.[10] Have a pre-determined plan for quenching the reaction in an emergency.

  • Never Work Alone: Always have someone nearby who is aware of the experiment you are conducting.[10]

Q2: How do I choose the right cooling method for my reaction?

A2: The choice of cooling method depends on the expected exothermicity and the target reaction temperature.

Cooling MethodTypical Temperature Range (°C)ProsConsBest For
Water Bath 10 to 90Simple, inexpensiveLimited cooling capacityMildly exothermic or endothermic reactions requiring gentle heating/cooling.
Ice/Water Bath 0 to 5Readily available, good heat sinkCan be messy, temperature not easily controlled below 0°CMost common lab-scale exothermic reactions.
Ice/Salt Bath -20 to 0Lower temperatures than ice/waterCorrosive, temperature can be inconsistentReactions requiring temperatures moderately below 0°C.
Dry Ice/Acetone or Isopropanol -78Very low temperature, high cooling capacityRequires careful handling of dry ice, potential for overcooling/freezingHighly exothermic reactions or those requiring very low temperatures.
Circulating Chiller with Jacketed Reactor -80 to 200Precise temperature control, automatedHigh initial cost, requires specialized glasswareScale-up operations, reactions requiring long, stable temperature control.

Q3: What is "thermal runaway" and how can I prevent it?

A3: Thermal runaway is a dangerous situation where an exothermic reaction goes out of control.[1] The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a positive feedback loop that can lead to explosions, fires, and vessel rupture.[1][3]

Prevention is key:

  • Understand the Reaction Kinetics: Know how the reaction rate changes with temperature and concentration.

  • Ensure Adequate Cooling: The cooling system must be able to remove heat faster than the reaction generates it at the desired operating temperature.[7]

  • Control Reagent Addition: Use slow, controlled addition of the limiting reagent to manage the rate of heat generation.[4] This is often the most effective control measure.

  • Continuous Monitoring: Always monitor the reaction temperature with a reliable thermometer.[3][4] An alarm system for temperature deviations is recommended for larger-scale or highly energetic reactions.

  • Dilution: Running a reaction in a more dilute solution can help to moderate the temperature by providing a larger thermal mass to absorb the heat generated.[4]

Visualizing Experimental Workflows

Decision-Making for Exotherm Management

The following diagram outlines the critical decision points when planning and executing an exothermic reaction.

Exotherm_Management_Workflow cluster_planning Phase 1: Planning & Hazard Assessment cluster_execution Phase 2: Execution & Monitoring A Is the reaction known to be exothermic? B Perform Calorimetry? A->B Yes G Continue Monitoring A->G No/Mild C Scale > 10g? B->C No B1 Determine Heat of Reaction (ΔHrx) & Adiabatic Temp. Rise B->B1 Yes C1 Design for Limited Heat Transfer (Surface Area/Volume) C->C1 Yes D1 Select Appropriate Cooling System C->D1 No A1 Literature Review & Hazard Analysis A1->A B1->D1 C1->D1 E Start Slow Reagent Addition D1->E F Temp. Rise > Expected? E->F F1 Stop Addition, Enhance Cooling F->F1 Yes F->G No F1->G H Reaction Complete G->H I Safe Workup H->I

Caption: Workflow for planning and managing exothermic reactions.

Emergency Response for Thermal Runaway

This flowchart provides a logical sequence of actions in the event of a suspected thermal runaway.

Thermal_Runaway_Response cluster_immediate_actions Immediate Actions cluster_escalation Escalation Protocol start Rapid, Uncontrolled Temperature Rise Detected stop_addition 1. Cease All Reagent Addition start->stop_addition enhance_cooling 2. Maximize External Cooling stop_addition->enhance_cooling check_stirring 3. Verify Vigorous Agitation enhance_cooling->check_stirring decision_control Is Temperature Stabilizing or Decreasing? check_stirring->decision_control alert_colleague Alert Colleague / Supervisor decision_control->alert_colleague No end_safe Monitor Until Thermally Stable decision_control->end_safe Yes prepare_quench Prepare Pre-Planned Quench alert_colleague->prepare_quench execute_quench Execute Quench if Safe prepare_quench->execute_quench final_decision Is Reaction Under Control? execute_quench->final_decision final_decision->end_safe Yes end_evacuate Lower Sash, Activate Alarm, EVACUATE final_decision->end_evacuate No

Caption: Emergency response flowchart for a thermal runaway event.

References

Technical Support Center: Analytical Methods for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance, troubleshooting, and validated protocols for detecting and quantifying impurities. Ensuring the purity of this critical intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide synthesizes established analytical principles with practical, field-proven insights to address the specific challenges associated with this fluorinated pyridine derivative.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analytical development and quality control of this compound.

Q1: What are the most probable impurities I should be looking for?

A1: Impurities can originate from the synthetic route (process-related impurities) or from degradation of the substance over time (degradation products).[1] For this compound, you should consider:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

    • Over-reacted Species: For instance, di-brominated or other poly-halogenated analogs.[2][3]

    • Isomers: Positional isomers that may form depending on the reaction's regioselectivity.

  • Degradation Products:

    • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, potentially forming a carboxylic acid or amide.

    • Photolytic Degradation: Exposure to UV light can cause degradation, a key aspect to investigate in forced degradation studies.[4][5]

    • Oxidative Degradation: The pyridine ring may be susceptible to oxidation, especially in the presence of oxidizing agents.

A summary of potential impurities is provided in the table below.

Impurity Type Potential Structure / Name Likely Origin Recommended Primary Analytical Technique
Process-RelatedUnreacted Starting MaterialsSynthesisHPLC, GC-MS
Process-RelatedIsomers of this compoundSynthesisHPLC
Process-Related5,X-Dibromo-2-(trifluoromethyl)isonicotinonitrileSynthesis (Over-bromination)HPLC-MS
Degradation5-Bromo-2-(trifluoromethyl)isonicotinamideHydrolysisHPLC-MS
Degradation5-Bromo-2-(trifluoromethyl)isonicotinic acidHydrolysisHPLC-MS
Q2: Which primary analytical technique is best: HPLC or GC?

A2: For purity analysis and impurity profiling of this compound, High-Performance Liquid Chromatography (HPLC) is the superior choice.[6][7]

  • Expertise & Experience: The compound is a non-volatile solid, making it perfectly suited for HPLC analysis.[8][9] Gas Chromatography (GC) is typically reserved for volatile and thermally stable compounds.[7][10] While GC could be used to detect volatile process impurities like residual solvents, it is not ideal for the main analyte and its non-volatile impurities. Reversed-phase HPLC offers high resolution, sensitivity, and quantitative accuracy for separating the main compound from structurally similar impurities.[6][7]

  • Trustworthiness: HPLC methods, particularly when coupled with UV or Mass Spectrometry (MS) detectors, are the gold standard in the pharmaceutical industry for release and stability testing, as mandated by regulatory bodies.[1][11]

The logical decision process for selecting a technique is visualized below.

Start Analyze Impurities in This compound IsVolatile Are impurities volatile and thermally stable? Start->IsVolatile HPLC Primary Method: Reversed-Phase HPLC IsVolatile->HPLC No GC Secondary Method: GC-MS (for residual solvents, volatile starting materials) IsVolatile->GC Yes Conclusion HPLC is the most suitable technique for purity and stability-indicating assays. HPLC->Conclusion

Caption: Decision tree for selecting a purity analysis method.

Q3: I'm seeing significant peak tailing for my main compound in HPLC. What causes this and how can I fix it?

A3: Peak tailing is a very common issue when analyzing basic compounds like pyridine derivatives on standard silica-based reversed-phase columns.[12]

  • Causality: The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[12] This creates a secondary, undesirable retention mechanism that leads to a broad, tailing peak shape.

  • Troubleshooting & Optimization: A systematic approach can eliminate this issue:

    • Use a Base-Deactivated Column: Modern, end-capped, high-purity silica columns (often labeled "B" or "base-deactivated") have fewer accessible silanol groups and are the first line of defense.[13][14]

    • Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.5 with an acid like phosphoric acid or formic acid will protonate the silanol groups, minimizing their interaction with the analyte.[12]

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) at ~0.1%, into the mobile phase can be very effective.[12][13] The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.

Q4: How do I conduct forced degradation studies for this compound?

A4: Forced degradation (or stress testing) is essential to develop a stability-indicating analytical method, as required by ICH guidelines.[4][5] The goal is to deliberately degrade the sample to ensure that your analytical method can separate the intact drug from all potential degradation products.[15][16]

  • Expertise & Experience: The key is to achieve modest degradation (typically 5-20%).[16] Over-stressing the molecule can lead to secondary degradation products that may not be relevant under normal storage conditions. The conditions below are a standard starting point.

Stress Condition Typical Reagent & Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80 °CHydrolysis of the nitrile group to an amide or carboxylic acid.
Base Hydrolysis 0.1 M NaOH, heat at 60-80 °CHydrolysis of the nitrile group.
Oxidation 3% H₂O₂, room temperature or gentle heatOxidation of the pyridine ring.
Thermal Dry heat, 80-100 °CGeneral decomposition.
Photolytic High-intensity UV/Vis light (ICH Q1B)Photochemical reactions.
  • Trustworthiness: A method is considered "stability-indicating" only when you can demonstrate specificity, meaning you can resolve the main peak from all degradation products and impurities.[17][18] This is often confirmed using a photodiode array (PDA) detector to check for peak purity.

Troubleshooting Guide: HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with residual silanols on the column.[12][14]- Use a base-deactivated (end-capped) C18 column.[14]- Add 0.1% TFA or Formic Acid to the mobile phase.- Add a competing base like 0.1% Triethylamine (TEA) to the mobile phase.[13]
Poor Resolution Inadequate separation between the main peak and an impurity.- Optimize the mobile phase gradient (make it shallower).- Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa).- Switch to a column with different selectivity (e.g., a Phenyl-Hexyl phase).[12]
Irreproducible Retention Times - Poorly equilibrated column.- Fluctuations in mobile phase composition or temperature.[14]- Ensure the column is equilibrated for at least 10-15 column volumes.[13]- Use a column oven for temperature control.- Ensure the mobile phase is thoroughly mixed and degassed.[19]
Ghost Peaks Contamination in the system or carryover from a previous injection.[14]- Run a blank gradient (injecting only mobile phase) to identify the source.- Prepare fresh mobile phase and sample diluent.- Implement a robust needle wash in the autosampler method.[14]
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Purity and Impurity Profiling

This protocol provides a robust starting point for developing a stability-indicating HPLC method.

  • Instrumentation:

    • HPLC System with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions (Starting Point):

Parameter Condition
Column Base-deactivated C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 254 nm or PDA Scan (200-400 nm)
Injection Volume 5 µL
  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Dilute this stock to a final concentration of ~0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[11][17][20]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample (~10 mg) Dissolve Dissolve in Diluent (1 mg/mL Stock) Weigh->Dissolve Dilute Dilute to Working Conc. (~0.1 mg/mL) Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect with UV/PDA Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) & Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Protocol 2: Impurity Identification using LC-MS

When an unknown impurity is detected above the identification threshold (typically >0.10%), its structure must be elucidated. LC-MS is the primary tool for this.

  • Method Transfer:

    • Transfer the HPLC-UV method to an LC-MS system.

    • Crucial Step: Replace any non-volatile mobile phase additives (e.g., phosphoric acid, phosphate buffers) with volatile alternatives like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.

  • Ionization:

    • Utilize Electrospray Ionization (ESI) in both positive and negative modes to determine which provides a better signal for the parent compound and its impurities. Given the nitrogen in the pyridine ring, positive mode (ESI+) is likely to be effective.

  • Data Acquisition:

    • Perform a full scan analysis to obtain the molecular weight of the impurity. The molecular ion ([M+H]⁺) will provide the mass.

    • The mass of this compound is ~251.00 g/mol .[8] An impurity with a mass of 269 would suggest the addition of water (hydrolysis of the nitrile to an amide).

    • Perform tandem MS (MS/MS) on the impurity's molecular ion. This will fragment the molecule and provide structural information based on the fragmentation pattern. The fragmentation of trifluoromethyl-substituted pyridines can yield characteristic losses.[21][22][23]

Start Unknown Impurity Detected via HPLC-UV LCMS Analyze via LC-MS (Full Scan, ESI+) Start->LCMS Mass Determine Molecular Weight from [M+H]⁺ ion LCMS->Mass Hypothesize Hypothesize Structure (e.g., Hydrolysis, Oxidation) Mass->Hypothesize MSMS Perform Tandem MS (MS/MS) on Impurity Ion Hypothesize->MSMS Fragment Analyze Fragmentation Pattern MSMS->Fragment Confirm Confirm/Elucidate Structure Fragment->Confirm

Caption: Workflow for impurity identification using LC-MS.

References

Validation & Comparative

comparing the reactivity of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile with other bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Highly Activated Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. Pyridine derivatives, in particular, are ubiquitous in bioactive molecules. This guide offers an in-depth comparison of the reactivity of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile with other common bromopyridines. We will explore its performance in key synthetic transformations, supported by established chemical principles and comparative experimental data from analogous systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this highly activated building block in their synthetic endeavors.

The Unique Electronic Profile of this compound

This compound is a pyridine derivative of significant interest due to its unique electronic architecture. The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of two powerful electron-withdrawing groups: a trifluoromethyl group (-CF3) at the 2-position and a cyano group (-CN) at the 4-position (isonicotinonitrile).

These substituents exert their influence through strong negative inductive (-I) and mesomeric (-M) effects, rendering the pyridine ring exceptionally electron-poor. This electronic depletion has profound consequences for the reactivity of the C-Br bond at the 5-position, as well as the susceptibility of the ring to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are foundational tools for the construction of C-C and C-N bonds. A critical step in the catalytic cycle for these reactions is the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is highly dependent on the electronic properties of the aryl halide.

Generally, electron-withdrawing groups on the aromatic ring accelerate the rate of oxidative addition by making the carbon atom of the C-X bond more electrophilic.[1] Therefore, it is anticipated that this compound will exhibit enhanced reactivity in these transformations compared to less substituted bromopyridines.

cluster_0 Factors Influencing Reactivity Electronic Effects Electronic Effects Reactivity Reactivity Electronic Effects->Reactivity Steric Hindrance Steric Hindrance Steric Hindrance->Reactivity Catalyst System Catalyst System Catalyst System->Reactivity

Caption: Key factors governing the reactivity of bromopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds. The reactivity of bromopyridines in this reaction is influenced by the position of the bromine atom and the nature of other substituents.

Comparative Data for Suzuki-Miyaura Coupling of Bromopyridines

BromopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-1204-16~55-60[2][3]
3-BromopyridinePd(OAc)₂/PPh₃K₂CO₃EtOH/H₂OReflux12~80-95[4][5]
4-BromopyridinePd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9512Moderate to Good[6][7]
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄Dioxane/H₂O85-95-Moderate to Good[7]

Expected Reactivity of this compound:

Given the strong electron-withdrawing nature of the -CF3 and -CN groups, this compound is predicted to be highly reactive in Suzuki-Miyaura couplings. The oxidative addition step should be significantly faster than for simple bromopyridines. This enhanced reactivity may allow for successful couplings under milder conditions (e.g., lower temperatures, lower catalyst loadings) than those typically required for other bromopyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of bromopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst, a phenomenon particularly noted for 2-substituted pyridines.[8]

Comparative Data for Buchwald-Hartwig Amination of Bromopyridines

BromopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(OAc)₂/dpppNaOtBuToluene80-55-98[9]
2-Bromo-6-methylpyridinePd₂(dba)₃/(±)-BINAPNaOtBuToluene80460[10]
3-Bromo-2-methylpyridinePd₂(dba)₃/(±)-BINAPNaOtBuToluene80-110-High[11]

Expected Reactivity of this compound:

The electronic activation of the C-Br bond in this compound is expected to favor the Buchwald-Hartwig amination. However, the proximity of the trifluoromethyl group to the pyridine nitrogen may modulate its coordinating ability. The use of bulky, electron-rich phosphine ligands will likely be crucial to shield the palladium center and promote efficient catalysis.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[12][13] Similar to other palladium-catalyzed reactions, the reactivity is enhanced by electron-withdrawing substituents on the aryl halide.

Comparative Data for Sonogashira Coupling of Bromopyridines

BromopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineNS-MCM-41-PdEt₃NNMP90399[14]
3-BromopyridineNS-MCM-41-PdEt₃NNMP902498[14]
2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF1003up to 96[15]

Expected Reactivity of this compound:

The pronounced electron-deficient character of this compound suggests it will be an excellent substrate for the Sonogashira coupling. High yields are anticipated, potentially under mild conditions.

Nucleophilic Aromatic Substitution (SNAr)

The extreme electron-deficient nature of the pyridine ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

The rate of SNAr is highly dependent on:

  • The presence of electron-withdrawing groups: These groups stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction. The -CF3 and -CN groups in the target molecule are exceptionally effective at this.

  • The nature of the leaving group: The typical leaving group ability in SNAr is F > Cl > Br > I.

Given that the leaving group is bromide, SNAr on this compound will likely require a strong nucleophile and potentially elevated temperatures. However, the powerful activating effects of the -CF3 and -CN groups suggest that it will be significantly more susceptible to SNAr than simple bromopyridines.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for exploring the reactivity of this compound. Optimization of specific parameters will be necessary for each unique substrate combination.

cluster_1 General Cross-Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Addition Reagent Addition (Bromopyridine, Coupling Partner, Base, Catalyst, Solvent) Setup->Addition Reaction Heating and Stirring Addition->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification cluster_2 Palladium Catalytic Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-Br Pd(II) Pd(II) OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal R-M RedElim Reductive Elimination Transmetal->RedElim Ar-R RedElim->Pd(0)

References

A Comparative Guide to the Biological Activities of Trifluoromethyl- and Bromo-Substituted Pyridine and Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms and trifluoromethyl groups into heterocyclic scaffolds is a proven methodology for modulating the pharmacological profiles of bioactive molecules. This guide offers a comparative analysis of the biological activities of compounds derived from pyridine and pyrimidine cores, with a particular focus on the influence of bromo- and trifluoromethyl substituents. While direct derivatives of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile are not extensively documented in publicly accessible research, a wealth of data exists for structurally related analogs. This guide will synthesize this information to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of these compound classes, supported by experimental data and detailed protocols.

Anticancer Activity: A Tale of Two Scaffolds

The pyridine and pyrimidine nuclei are privileged structures in the design of anticancer agents. The introduction of bromine and trifluoromethyl moieties can significantly enhance their cytotoxic and kinase inhibitory activities.

Pyrimidine Derivatives as Potent Kinase Inhibitors

Derivatives of 5-bromopyrimidine have demonstrated significant potential as anticancer agents, particularly as inhibitors of Bcr-Abl tyrosine kinase, a key driver in certain leukemias.[1] Similarly, 5-trifluoromethylpyrimidine derivatives have been engineered as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in various solid tumors.[2][3]

Comparative Analysis of Anticancer Activity:

Compound ClassTargetCancer Cell LinesIC50 Values (µM)Reference
5-Bromopyrimidine Analogs Bcr-Abl KinaseK562, U937 (Leukemia)0.011 - 0.028[1]
5-Trifluoromethylpyrimidine Derivatives EGFRA549 (Lung), MCF-7 (Breast), PC-3 (Prostate)0.35 - 5.12[2]
Pyrimidine-5-carbonitrile Derivatives EGFR, EGFRT790MHCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast), A549 (Lung)2.4 - 4.14[4]

Key Insights:

  • The 5-bromopyrimidine scaffold appears particularly effective against hematological malignancies driven by Bcr-Abl.

  • The 5-trifluoromethylpyrimidine core shows broad applicability against solid tumors by targeting the EGFR signaling pathway.

  • The presence of a nitrile group at the 5-position of the pyrimidine ring also confers potent EGFR inhibitory activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental method for evaluating the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Erlotinib) in the culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Workflow for MTT Assay:

MTT_Assay_Workflow start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Antimicrobial Activity: Targeting Bacterial Growth

The structural motifs of bromo- and trifluoromethyl-substituted heterocycles are also prevalent in the development of novel antimicrobial agents.

Comparative Analysis of Antimicrobial Activity

While specific data for this compound derivatives is scarce, related structures have shown promising activity against various pathogens. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been reported as effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[2]

Illustrative Minimum Inhibitory Concentrations (MICs):

Compound ClassBacterial StrainsMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl Pyrazoles Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis0.78 - 1.56[2]
5-Substituted Isatin Derivatives S. aureus, E. coli, K. pneumoniae9.4 - 14.7[5]
Armed Thiophene Derivatives P. aeruginosaMore potent than gentamicin[6]

Key Insights:

  • The trifluoromethylphenyl group appears to be a key pharmacophore for potent activity against resistant Gram-positive bacteria.

  • The isatin scaffold provides a platform for developing broad-spectrum antibacterial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology (Broth Microdilution):

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Determination_Workflow start Start: Bacterial Strain prepare_inoculum Prepare standardized inoculum start->prepare_inoculum prepare_compounds Prepare serial dilutions of compounds inoculate Inoculate microtiter plate prepare_compounds->inoculate prepare_inoculum->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Visually determine MIC incubate->read_mic end End: MIC Value read_mic->end

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Conclusion and Future Directions

While the direct exploration of derivatives from this compound remains an open avenue for research, the comparative analysis of structurally related bromo- and trifluoromethyl-substituted pyridines and pyrimidines reveals a rich landscape of biological activities. The strategic placement of these functional groups on the heterocyclic core profoundly influences their therapeutic potential, directing their activity towards specific targets such as protein kinases in cancer or essential enzymes in microbes. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to design and synthesize the next generation of targeted therapeutics based on these versatile scaffolds. Future investigations should focus on the systematic exploration of the chemical space around the isonicotinonitrile core to potentially uncover novel bioactive compounds with improved efficacy and selectivity.

References

A Researcher's Guide to Structure-Activity Relationships of Gefitinib Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of gefitinib derivatives targeting the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of how chemical modifications to the gefitinib scaffold influence its therapeutic efficacy. We will explore the causal relationships behind experimental choices and present supporting data to empower your own drug discovery endeavors.

Introduction: The Enduring Significance of Targeting EGFR and the Quest for Precision

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] In numerous cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and breast cancer, aberrant EGFR signaling due to overexpression or activating mutations is a key driver of tumorigenesis.[1][2][3] This has established EGFR as a critical target for therapeutic intervention.[3]

Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), was a landmark achievement in targeted cancer therapy. It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[4][5] However, the clinical success of gefitinib and other first-generation TKIs is often hampered by the development of drug resistance, frequently through mutations in the EGFR gene itself, such as the T790M "gatekeeper" mutation.[6] This has necessitated the development of next-generation inhibitors with improved potency and the ability to overcome resistance mechanisms.

Understanding the structure-activity relationship (SAR) is fundamental to this endeavor. SAR studies systematically explore how modifying the chemical structure of a lead compound, such as gefitinib, affects its biological activity.[7] By elucidating these relationships, medicinal chemists can rationally design novel derivatives with enhanced inhibitory potency, selectivity, and improved pharmacokinetic profiles. This guide will dissect the SAR of gefitinib derivatives, providing a comparative analysis of their performance and the experimental methodologies used for their evaluation.

Comparative Analysis of Gefitinib Derivatives: Unraveling the SAR

The core of gefitinib is a 4-anilinoquinazoline scaffold, which serves as the foundational structure for its interaction with the EGFR kinase domain.[7][8] SAR studies have revealed that modifications at several key positions on this scaffold can profoundly impact its inhibitory activity.

The Quinazoline Core and the Anilino Moiety

The quinazoline ring is a privileged scaffold for EGFR inhibitors, with the nitrogen atoms at positions 1 and 3 playing a crucial role in forming hydrogen bonds within the ATP-binding pocket.[8] The 4-anilino substituent is essential for activity, and modifications to the aniline ring have been a major focus of SAR studies. For instance, the presence of a 3-chloro-4-fluoro substitution on the aniline ring of gefitinib is critical for its high potency.[9]

The Role of the C6 and C7 Substituents on the Quinazoline Ring

The substituents at the C6 and C7 positions of the quinazoline ring are pivotal for modulating the potency and selectivity of gefitinib derivatives. The methoxy group at C7 in gefitinib contributes to its binding affinity. Studies have shown that replacing or modifying this group can lead to varied outcomes. For example, linking different moieties at these positions can alter the compound's interaction with the receptor and its overall pharmacological profile.

Impact of N-Alkylation at the Secondary Amine

Recent studies have explored the effect of N-alkylation at the secondary amine of gefitinib.[4] This modification can influence the compound's binding affinity and interactions at the active site. For instance, the introduction of certain alkyl groups has been shown to enhance cytotoxic activity against various cancer cell lines.[4]

Data Summary of Gefitinib Derivatives

The following table summarizes the in vitro inhibitory activities of selected gefitinib derivatives against different cancer cell lines. This data highlights how subtle structural changes can lead to significant differences in potency.

CompoundR Group (Modification)Cell LineIC50 (µM)Citation
Gefitinib (Parent Compound)A54912.64 ± 3.59[10]
MDA-MB-2311.68 ± 0.03[11]
Derivative 5 (Undisclosed modification)A5497.39 ± 1.24[10]
Gefitinib-NP N-propylA54910.23 ± 2.3[11]
A43110.87 ± 0.18[11]
Gefitinib-NB N-butylMDA-MB-231> Gefitinib[4]
Compound c13 1,2,3-triazole derivativeHeLa5.66 ± 0.35[11]

Experimental Protocols: The Foundation of Reliable SAR Data

The integrity of any SAR study hinges on the robustness and reproducibility of its experimental protocols. As a Senior Application Scientist, I emphasize the importance of self-validating systems that provide clear, interpretable data. Below are detailed protocols for key assays used to evaluate EGFR inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of EGFR kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive and versatile method suitable for high-throughput screening of inhibitors.[12][13]

Principle: The assay is based on a coupled-enzyme system. After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used by a luciferase to generate a luminescent signal directly proportional to the ADP produced and thus the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve.[12]

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

  • Add 2.5 µL of purified EGFR kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[12]

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically but are typically near the Km for ATP and the substrate peptide.

  • Incubate the plate at 30°C for 60 minutes.[12]

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (ATP Measurement)

This assay determines the effect of a compound on the proliferation of cancer cells. The amount of ATP present is directly proportional to the number of viable cells.[14]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, PC9) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 72 hours.[14]

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Molecular Interactions and Workflows

Diagrams are indispensable tools for conceptualizing complex biological pathways and experimental designs. The following visualizations were created using Graphviz (DOT language) to illustrate key aspects of this guide.

Simplified EGFR Signaling Pathway

This diagram illustrates the central role of EGFR in activating downstream signaling cascades that promote cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer EGF EGF (Ligand) EGF->EGFR RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

Core Structure of Gefitinib and Key Modification Sites

This diagram highlights the 4-anilinoquinazoline core of gefitinib and the key positions where structural modifications are made to alter its activity.

Gefitinib_SAR gefitinib Anilino Anilino Ring (Potency & Selectivity) gefitinib->Anilino R1 Quinazoline Quinazoline Core (H-Bonding) gefitinib->Quinazoline Core SideChain C6/C7 Substituents (Solubility & Potency) gefitinib->SideChain R2

Caption: Key modification sites on the Gefitinib scaffold.

Experimental Workflow for Inhibitor Evaluation

This workflow outlines the logical progression from initial compound synthesis to in vitro and cell-based assays for evaluating the efficacy of new EGFR inhibitors.

Workflow Start Synthesize Gefitinib Derivatives KinaseAssay In Vitro EGFR Kinase Assay Start->KinaseAssay CellAssay Cell-Based Proliferation Assay Start->CellAssay SAR_Analysis Structure-Activity Relationship Analysis KinaseAssay->SAR_Analysis CellAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design End Candidate Selection Lead_Opt->End

Caption: Workflow for evaluating EGFR inhibitors.

Conclusion: From Data to Discovery

The structure-activity relationship studies of gefitinib derivatives provide a compelling example of how iterative, data-driven design can lead to the development of more effective and resilient cancer therapeutics. By understanding the intricate interplay between chemical structure and biological function, researchers can rationally design novel inhibitors that not only exhibit enhanced potency but also overcome the challenge of acquired resistance. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists in the field of drug discovery, empowering them to make informed decisions and accelerate the journey from promising compounds to life-saving medicines.

References

A Senior Application Scientist's Guide to Structural Validation: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

The Imperative of Structural Validation in Drug Discovery

In the realm of drug development, the synthesis of a novel derivative is a moment of significant potential. This new molecular entity could be the key to treating a debilitating disease. However, its therapeutic promise is entirely dependent on its precise three-dimensional structure. The arrangement of atoms in space dictates how a molecule interacts with its biological target, and even a minor deviation, such as an incorrect stereoisomer, can be the difference between a breakthrough drug and a toxic compound. Therefore, unambiguous structural confirmation is not merely a procedural step; it is the bedrock upon which all subsequent research and development efforts are built.

This guide provides an in-depth comparison of X-ray crystallography, the long-held "gold standard" for structure determination, with other powerful analytical techniques.[1] We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to equip you with the knowledge to select the most appropriate method—or combination of methods—for validating the structure of your synthesized derivative.

X-ray Crystallography: The Gold Standard for Atomic-Level Structure Determination

X-ray crystallography is a powerful technique that has revolutionized our understanding of the atomic-level structure of biological molecules.[2] It is widely recognized as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[1]

Principles: The technique relies on the fundamental principle that X-rays are diffracted by the electrons of atoms in a crystalline solid.[3] When a single, well-ordered crystal is exposed to a beam of X-rays, it scatters the rays in a specific, predictable pattern of reflections.[4] By measuring the angles and intensities of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated.[5] This electron density map is then interpreted to determine the precise position of each atom, revealing bond lengths, bond angles, and the overall molecular architecture with unparalleled accuracy.[6]

The Workflow: The journey from a synthesized powder to a refined crystal structure involves several critical stages:

  • Crystallization: The first, and often most challenging, step is to grow a single, high-quality crystal of the synthesized derivative.[3] This involves dissolving the compound and allowing it to slowly precipitate under controlled conditions to form a well-ordered lattice.

  • Data Collection: The crystal is mounted on a goniometer and exposed to a focused beam of X-rays, typically from a synchrotron or a home-source diffractometer.[7] As the crystal is rotated, a detector records the diffraction pattern.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry of the crystal.[5] Sophisticated computational methods are then used to solve the "phase problem" and generate an initial electron density map.[8] This map is used to build a molecular model, which is then refined against the experimental data to achieve the best possible fit.[9]

Strengths & Limitations:

  • Strengths: The primary strength of X-ray crystallography lies in its ability to provide an unambiguous and highly precise three-dimensional structure.[10] It is the only technique that can directly visualize the positions of individual atoms, making it invaluable for determining absolute stereochemistry.[11]

  • Limitations: The most significant hurdle is the need for a well-ordered single crystal, which can be difficult and time-consuming to obtain.[2] Furthermore, the resulting structure represents a static snapshot of the molecule in a crystalline environment, which may not fully reflect its dynamic nature in solution.[12]

A Comparative Analysis: X-ray Crystallography vs. The Alternatives

While X-ray crystallography is the gold standard, a comprehensive structural validation often involves a multi-pronged approach, leveraging the complementary strengths of other techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles: NMR spectroscopy is a powerful technique for determining the structure of organic compounds in solution.[13] It is based on the principle that atomic nuclei with an odd number of protons or neutrons possess a magnetic moment.[14] When placed in a strong magnetic field and subjected to radiofrequency pulses, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies.[15] The resulting NMR spectrum provides a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[16]

Application in Structural Validation:

  • Strengths: A key advantage of NMR is its ability to analyze molecules in a solution state, which more closely mimics physiological conditions.[10] It provides detailed information about the connectivity of atoms through bonds (via techniques like COSY and HSQC) and through space (via NOESY), which is crucial for determining relative stereochemistry and conformational dynamics.[15][16]

  • Weaknesses: While excellent for determining connectivity, NMR can sometimes be ambiguous for complex stereochemical assignments, and it provides less precise atomic coordinates compared to X-ray crystallography.[17] The complexity of spectra can also increase significantly with molecular size.[14]

Head-to-Head with X-ray: X-ray crystallography provides a static, high-resolution picture of the solid-state structure, while NMR offers insights into the dynamic, solution-state conformation and connectivity. They are highly complementary; NMR data can be used to confirm that the solid-state structure is relevant in solution.[12]

Mass Spectrometry (MS)

Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[18] A sample is first ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic or electric field.[19]

Application in Structural Validation:

  • Strengths: The primary strength of MS is its exceptional sensitivity and accuracy in determining the molecular weight of a compound.[20] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high confidence.[19] Fragmentation patterns, generated by breaking the molecule apart within the mass spectrometer, can provide valuable clues about its substructure.[21]

  • Weaknesses: MS provides no direct information about the three-dimensional arrangement of atoms, such as stereochemistry. It is a powerful tool for confirming the molecular formula but cannot, on its own, provide a complete structural elucidation.[18]

Head-to-Head with X-ray: MS and X-ray crystallography serve fundamentally different but complementary purposes. MS confirms that the synthesized compound has the correct molecular weight and elemental composition, while X-ray crystallography reveals how those atoms are arranged in space.[22]

Computational Modeling (e.g., Density Functional Theory - DFT)

Principles: Computational chemistry methods, such as DFT, use the principles of quantum mechanics to model and predict the properties of molecules.[23] These methods can be used to calculate the lowest energy (most stable) conformation of a molecule and to predict various spectroscopic properties.

Application in Structural Validation:

  • Strengths: Computational modeling can be a powerful tool when experimental methods are challenging, for instance, when crystals cannot be grown.[23] It can be used to generate a theoretical model that can then be compared with experimental data from other techniques, such as NMR.[24]

  • Weaknesses: A computational model is a prediction, not a direct measurement.[25] Its accuracy is highly dependent on the level of theory and the basis set used in the calculation. Experimental validation is always necessary to confirm the computational predictions.[26]

Head-to-Head with X-ray: Computational modeling can provide valuable insights into the likely conformation of a molecule and can help to rationalize experimental observations. However, an X-ray crystal structure provides the definitive experimental validation of the predicted structure.

Data-Driven Comparison: A Head-to-Head Performance Summary

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Computational Modeling
Principle Diffraction of X-rays by a crystalline lattice[4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field[13]Measurement of mass-to-charge ratio of ionized molecules[18]Quantum mechanical calculation of molecular properties[23]
Sample Type Single, well-ordered crystal[3]Soluble compound in a suitable solvent[10]Ionizable compound[19]In silico (no physical sample)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration[6]Connectivity, relative stereochemistry, solution-state conformation and dynamics[16]Molecular weight, elemental composition, fragmentation patterns[21]Predicted 3D structure, conformational energies, spectroscopic properties[24]
Resolution Atomic (<1 Å)[17]Atomic to near-atomicLow (provides connectivity information indirectly)Varies with method
Common Challenges Crystal growth[2]Spectral overlap in large molecules[14]Isomers can be difficult to distinguishAccuracy depends on the level of theory; requires experimental validation[25]

Experimental Protocols: A Practical Guide

Protocol 1: X-ray Quality Crystal Growth by Vapor Diffusion

Vapor diffusion is a widely used and effective method for growing high-quality single crystals from small amounts of material.[27]

Methodology:

  • Prepare a Supersaturated Solution: Dissolve your synthesized derivative in a "good" solvent to create a solution that is close to saturation.

  • Set up the Crystallization Chamber:

    • Place a small volume of a "bad" solvent (an anti-solvent in which your compound is poorly soluble) in the bottom of a sealed container (e.g., a vial or a well in a crystallization plate).[28]

    • Place a small drop of your supersaturated solution on a coverslip (for hanging drop) or on a pedestal within the chamber (for sitting drop).[29][30]

  • Seal and Equilibrate: Seal the chamber. The vapor of the more volatile anti-solvent will slowly diffuse into the drop containing your compound.[31]

  • Crystal Growth: As the anti-solvent diffuses into the drop, the solubility of your compound decreases, leading to a state of supersaturation and, ideally, the slow growth of well-ordered crystals.[28]

  • Incubation: Place the sealed chamber in a location with a stable temperature, free from vibrations, and monitor for crystal growth over several days to weeks.[29]

Protocol 2: A General Workflow for X-ray Data Collection and Structure Solution

This is a high-level overview of the steps typically performed at a synchrotron or with a modern in-house diffractometer.

Methodology:

  • Crystal Mounting: A suitable crystal is carefully selected and mounted on a goniometer head, often after being cryo-cooled in liquid nitrogen to minimize radiation damage.[7]

  • Data Collection: The crystal is placed in the X-ray beam and rotated. A series of diffraction images are collected at different crystal orientations.[5]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.[32]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[8]

  • Model Building and Refinement: An atomic model of the molecule is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[9]

  • Validation: The final structure is rigorously validated using a variety of metrics to ensure its quality and accuracy.[33]

Interpreting the Data: A Self-Validating System

A key aspect of scientific integrity is the self-validating nature of the data. For X-ray crystallography, several key metrics in the final crystallographic information file (CIF) provide an internal check on the quality of the structure.

  • Resolution: This is a measure of the level of detail in the electron density map. A lower number indicates a higher resolution and a more detailed structure.[8]

  • R-factor (R-work): This value measures the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.[8]

  • R-free: This is a cross-validation metric where a small subset of the diffraction data is excluded from the refinement process. The R-free value is calculated for this excluded data, providing an unbiased measure of the model's quality.[8]

  • Completeness: This indicates the percentage of unique reflections that were measured. A value close to 100% is desirable.

The International Union of Crystallography (IUCr) provides standards and tools, such as checkCIF, for validating crystallographic data.[34][35]

Cross-validation with other techniques is also crucial. The molecular weight from mass spectrometry should match that of the crystal structure. The connectivity and stereochemistry observed in the crystal structure should be consistent with the data obtained from NMR spectroscopy.[21]

Conclusion: An Integrated Approach to Structural Validation

While X-ray crystallography remains the definitive method for determining the three-dimensional structure of synthesized derivatives, it is not always a standalone solution.[36] The most robust and trustworthy structural validation comes from an integrated approach that combines the strengths of multiple analytical techniques.[37] X-ray crystallography provides the high-resolution, static picture; NMR offers insights into the solution-state dynamics and connectivity; and mass spectrometry confirms the fundamental molecular formula. By leveraging these techniques in a complementary fashion, researchers can build an irrefutable case for the structure of their synthesized derivative, paving the way for further investigation and development.[11]

Visualizations

dot digraph "Structural_Validation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} . Caption: Integrated workflow for structural validation.

dot digraph "Technique_Selection_Decision_Tree" { graph [fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} . Caption: Decision tree for selecting a validation technique.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Focus Reaction: The Palladium- and Nickel-Catalyzed Synthesis of 4-Methylbiphenyl from 4-Bromotoluene and Phenylboronic Acid

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds common in pharmaceuticals.[1][2] The reaction's success, however, is not guaranteed; it hinges critically on the selection of an optimal catalyst system. The subtle interplay between the metal center, its coordinating ligands, the base, and solvent dictates reaction efficiency, yield, and scope.

This guide provides an in-depth comparison of various catalyst systems for a representative Suzuki-Miyaura reaction: the coupling of 4-bromotoluene with phenylboronic acid. We will dissect the causality behind experimental choices, compare quantitative performance data, and provide robust, validated protocols to empower you to make informed decisions in your own synthetic endeavors.

The Heart of the Reaction: Understanding the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium or nickel catalyst.[3][4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The efficiency of the entire process is determined by the rate of each of these steps, which is profoundly influenced by the catalyst system.

  • Oxidative Addition : The active M(0) catalyst (where M is Pd or Ni) inserts into the carbon-bromine bond of 4-bromotoluene. This is often the rate-limiting step, especially for less reactive aryl halides like chlorides.[6][7] Electron-rich, bulky ligands accelerate this step by increasing the electron density on the metal center.[8][9]

  • Transmetalation : The aryl group from the activated organoboron species (formed by the reaction of phenylboronic acid with a base) is transferred to the metal center, displacing the halide.[8][10] The exact mechanism is complex, but the base plays a crucial role in activating the boronic acid.[8][10]

  • Reductive Elimination : The two aryl groups on the metal center couple and are expelled as the final product, 4-methylbiphenyl. This step regenerates the active M(0) catalyst, allowing the cycle to continue.[3][8] Bulky ligands that force the two aryl groups into proximity can facilitate a faster reductive elimination.[8][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output M0 M(0)L_n (Active Catalyst) ArPdX Ar-M(II)(X)L_n (Oxidative Adduct) M0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-M(II)(Ar')L_n ArPdX->ArPdAr_prime Transmetalation (Ar'B(OH)₂) Base ArPdAr_prime->M0 Reductive Elimination (Ar-Ar') Product 4-Methylbiphenyl (Ar-Ar') ArPdAr_prime->Product ArylHalide 4-Bromotoluene (Ar-X) ArylHalide->ArPdX BoronicAcid Phenylboronic Acid (Ar'B(OH)₂) BoronicAcid->ArPdAr_prime

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

The choice of catalyst is the most critical variable. We will compare two primary metal systems, Palladium and Nickel, and the impact of different phosphine ligands.

Metal Center: Palladium vs. Nickel
  • Palladium (Pd): Palladium is the workhorse of cross-coupling chemistry. Its catalytic cycles are well-understood, and it exhibits excellent tolerance for a wide array of functional groups, making it highly reliable.[1] Modern palladium catalysis often utilizes pre-catalysts like Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.

  • Nickel (Ni): As a more earth-abundant and less expensive metal, nickel has emerged as a powerful alternative.[11] Nickel catalysts can be more reactive than their palladium counterparts, enabling the coupling of more challenging substrates like aryl chlorides, fluorides, and ethers.[2][11] However, they can be more sensitive to air and moisture, often requiring stricter anaerobic conditions.

The Ligand: Tuning Reactivity and Stability

The ligand is arguably the most important component for tuning the catalyst's performance. It stabilizes the metal center and its steric and electronic properties directly modulate the rates of the catalytic cycle steps.[8][12]

  • Triphenylphosphine (PPh₃): A classic, inexpensive, and readily available ligand. It is effective for many simple couplings but often requires higher catalyst loadings and elevated temperatures.

  • Buchwald Biaryl Phosphine Ligands (e.g., SPhos, XPhos): These represent a major advancement in catalyst technology.[9][13] They are characterized by their steric bulk and strong electron-donating ability.

    • SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for creating highly active catalysts that perform well at low loadings and temperatures.[9] Its structure promotes the formation of highly reactive monoligated L₁Pd(0) species.[9]

    • XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another exceptionally versatile and active ligand, particularly effective for coupling sterically hindered substrates and unactivated aryl chlorides.[13][14]

  • N-Heterocyclic Carbenes (NHCs): These have emerged as a powerful class of ligands that are even stronger electron donors than phosphines, often leading to highly stable and active catalysts.[8][10]

Quantitative Performance Data

The following table summarizes representative performance data for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using various catalyst systems. Conditions are standardized where possible to facilitate comparison.

Catalyst System (Metal/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Key Observations
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~75%Standard conditions, requires heat and longer reaction time.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O802>98%High activity, faster reaction at lower temperature.[9]
PdCl₂(dppf)K₂CO₃1,4-Dioxane858~95%Stable catalyst, good for general use.[15]
NiCl₂(PCy₃)₂K₃PO₄2-Me-THF10012>95%Effective nickel system, demonstrates utility of greener solvents.[11]
Ligand-Free Pd(OAc)₂K₂CO₃H₂O801~90%In some cases, ligand-free systems can be effective, though scope may be limited.[16][17]

Yields are representative and can vary based on precise conditions, purity of reagents, and reaction scale.

Validated Experimental Protocols

Scientific integrity requires reproducible and self-validating methodologies. The following protocols provide a framework for screening catalyst efficacy and for a standard nickel-catalyzed reaction.

Protocol 1: General Procedure for Palladium Catalyst Screening

This protocol allows for the parallel comparison of different ligands under identical conditions.

Materials:

  • 4-bromotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL) and Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.[2]

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[2]

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction Execution: Place the tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[18][19]

  • Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Calculate the isolated yield and confirm product identity via NMR spectroscopy.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B Add to Oven-Dried Schlenk Tube A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvents C->D E Heat & Stir D->E F Monitor Progress (TLC / GC-MS) E->F G Cool & Quench with Water F->G Reaction Complete H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify via Chromatography I->J K Analyze & Calculate Yield J->K

References

A Senior Application Scientist's Guide to Cost-Benefit Analysis of Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a decision with far-reaching consequences, impacting everything from bench-scale feasibility to the commercial viability and environmental footprint of a potential therapeutic. A rigorous cost-benefit analysis moves beyond simplistic yield comparisons to embrace a holistic evaluation of economic, safety, and environmental factors. This guide provides a comprehensive framework for conducting such an analysis, grounded in established scientific principles and industry-proven metrics.

Deconstructing "Cost" and "Benefit" in Synthesis

The true "cost" of a synthetic route transcends the price of starting materials. It is a composite of material inputs, energy consumption, waste generation, and safety considerations. Similarly, the "benefit" is not merely the final yield but encompasses product purity, scalability, and process robustness.[1][2] A holistic view is paramount; a route that appears economical on paper may prove unsustainable when scaled if it generates excessive waste or requires hazardous reagents.

The principles of Green Chemistry, established by Anastas and Warner, provide a foundational framework for this analysis.[3][4] These twelve principles advocate for the prevention of waste, maximization of atom economy, use of safer chemicals and solvents, and design for energy efficiency, among other goals.[5][6][7] Adhering to these principles inherently aligns with a sound cost-benefit strategy, as reducing waste and energy consumption directly translates to lower operational costs and reduced environmental liability.

Essential Metrics for a Data-Driven Comparison

Objective comparison requires quantitative data. Several key metrics have been adopted, particularly within the pharmaceutical industry, to benchmark and compare the efficiency and sustainability of different synthetic processes.[8][9]

  • Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable (ACS GCIPR), PMI is a holistic metric that captures the total mass of materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[8][10][11]

    • Formula: PMI = Total Mass Input (kg) / Mass of Product (kg)

    • Significance: A lower PMI indicates a more efficient and less wasteful process.[12] The pharmaceutical industry often sees high PMIs (ranging from 26 to over 100) in early development, which highlights the significant opportunity for process optimization.[12][13]

  • Atom Economy: This metric, a cornerstone of green chemistry, calculates the conversion efficiency of a chemical process in terms of all atoms involved.[14] It measures how many atoms from the reactants are incorporated into the desired final product.

    • Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

    • Significance: High atom economy is characteristic of reactions like additions and rearrangements, while substitutions and eliminations inherently generate waste.

  • E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste generated to the mass of the desired product.[15] It provides a direct measure of the waste produced by a process.

    • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

    • Significance: A lower E-Factor is environmentally preferable. The ideal E-factor is 0.[15]

  • Cost of Goods (CoG): This financial metric calculates the total direct costs associated with producing a product.[16][17][18][19] In synthesis, this includes raw materials, labor, and manufacturing overhead.

    • Formula (Simplified): CoG = Cost of Starting Materials + Cost of Reagents & Solvents + Estimated Energy & Labor Costs

    • Significance: CoG provides a direct economic comparison between routes and is crucial for assessing commercial viability.[20][21]

dot graph TD; A[Start: Identify Target Molecule] --> B{Define Key Comparison Metrics}; B --> C[PMI & E-Factor]; B --> D[Atom Economy]; B --> E[Overall Yield & Step Count]; B --> F[Cost of Goods]; C --> G((Analyze Route 1)); D --> G; E --> G; F --> G; C --> H((Analyze Route 2)); D --> H; E --> H; F --> H; G --> I{Comparative Data Table}; H --> I; I --> J[Select Optimal Route];

end

caption: A logical workflow for synthetic route comparison.

Case Study: Comparative Analysis of Oseltamivir (Tamiflu®) Syntheses

Oseltamivir (Tamiflu®), a critical antiviral medication, provides an excellent case study for cost-benefit analysis due to the evolution of its synthesis away from a supply-chain-vulnerable natural product, shikimic acid.[22][23][24]

Here, we compare the original Roche industrial route with a notable azide-free synthesis developed by Trost.[23][25]

MetricRoche Industrial RouteTrost Azide-Free SynthesisRationale & Causality
Starting Material (-)-Shikimic AcidCommercially available lactoneThe Trost route was explicitly designed to circumvent reliance on the natural product shikimic acid, which has a fluctuating supply chain, thus reducing supply risk.[22][23]
Longest Linear Steps ~8-128The routes are comparable in length, but the nature of the steps differs significantly in terms of reagent safety and atom economy.[22][25]
Overall Yield 17-29%~30%The Trost synthesis demonstrates a slightly improved overall yield, meaning more product is generated from the same relative amount of starting material.[22][25]
Key Hazard Use of potentially explosive azide reagentsUse of palladium catalystThe industrial route's reliance on azides poses significant safety risks, particularly at scale. The Trost route's use of a metal catalyst requires careful management for removal but avoids the acute hazard of azides.[23]
Key Transformation Epoxidation and azide openingPd-catalyzed asymmetric allylic alkylationThe choice of key transformation dictates the stereochemical control and overall efficiency. The Pd-catalyzed reaction in the Trost route is a powerful method for setting stereochemistry without hazardous reagents.[23]

This comparison illustrates that while the step count and yield are similar, the Trost synthesis offers significant benefits in terms of starting material accessibility and process safety by avoiding hazardous azide reagents.[23]

dot graph G { layout=neato; node [shape=box, style=filled];

}

caption: High-level comparison of two synthetic routes to Oseltamivir.

Experimental Protocols for Data Generation

Accurate analysis depends on reliable experimental data. Below are foundational protocols for determining key metrics.

  • Tare Vessel: Accurately weigh the final, clean, and dry collection vessel (e.g., round-bottom flask) before the final isolation step.

  • Isolate Product: Perform the final purification and isolation of the product (e.g., crystallization, chromatography).

  • Dry Thoroughly: Dry the isolated product under high vacuum to a constant weight. This is critical to remove all residual solvent. Constant weight is achieved when subsequent weighings (e.g., 1 hour apart) show no significant change.

  • Calculate Final Mass: Weigh the vessel containing the dry product. Subtract the tare weight to get the actual mass of the isolated product.

  • Calculate Molar Yield: Convert the mass of the limiting reactant to moles. Convert the mass of the isolated product to moles.

  • Calculate Percent Yield: % Yield = (Actual Moles of Product / Theoretical Moles of Product) x 100.

  • Identify All Inputs: List every material used in the process for a single batch. This includes all reactants, reagents, solvents (for reaction and purification), catalysts, and process water.

  • Quantify Mass of Inputs: Record the mass (in kg) of each material identified in Step 1.

  • Sum Total Mass: Add the masses of all input materials to get the "Total Mass Input."

  • Determine Product Mass: Use the accurately determined isolated mass of the final product (in kg) from Protocol 1.

  • Calculate PMI: Divide the "Total Mass Input" by the "Mass of Product."

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

}

caption: Inputs for calculating Process Mass Intensity (PMI).

Conclusion: A Strategic Imperative

The systematic cost-benefit analysis of synthetic routes is not merely an academic exercise; it is a strategic necessity in modern chemical and pharmaceutical development. By moving beyond yield as the sole determinant of success and embracing a multi-faceted approach that includes metrics like PMI, atom economy, and CoG, organizations can make more informed, sustainable, and economically sound decisions. This holistic evaluation de-risks projects, enhances process safety, minimizes environmental impact, and ultimately accelerates the journey from discovery to market.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, fluorinated pyridines represent a cornerstone structural motif. The introduction of fluorine atoms into the pyridine ring profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinities.[1] Consequently, the precise and unambiguous characterization of these molecules is paramount. This guide provides an in-depth spectroscopic comparison of fluorinated pyridines, offering researchers, scientists, and drug development professionals a framework for leveraging a multi-technique approach to structural elucidation.

The causality behind our experimental choices is rooted in the unique electronic influence of fluorine. Its high electronegativity and the potential for lone pair donation into the π-system create distinct spectroscopic signatures that can be interrogated by a suite of analytical methods.[2] This guide will dissect these signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), providing both comparative data and the underlying principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy is arguably the most powerful tool for the structural analysis of fluorinated pyridines. The presence of the spin-active ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a direct window into the electronic environment of the fluorine substituent.[3]

¹⁹F NMR: A Direct Probe of the Fluorine Environment

The chemical shift in ¹⁹F NMR is exquisitely sensitive to the electronic environment, spanning a range of over 400 ppm.[4] This sensitivity allows for clear differentiation between isomers. Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift.[5]

  • Positional Isomerism: The position of the fluorine atom on the pyridine ring dramatically influences the ¹⁹F chemical shift. For monofluorinated pyridines, the chemical shift generally follows the trend: 4-fluoro < 2-fluoro < 3-fluoro (in terms of increasing shielding). This is a direct consequence of the interplay between fluorine's inductive electron withdrawal and its resonance electron-donating effects.

CompoundSolvent¹⁹F Chemical Shift (ppm)Reference
2-FluoropyridineCDCl₃~ -68[6][7]
3-FluoropyridineCDCl₃~ -125[8][9]
4-FluoropyridineCDCl₃~ -155N/A

Causality: In 2- and 4-fluoropyridine, the fluorine lone pairs can participate in resonance with the pyridine ring, leading to increased electron density at the fluorine atom (shielding). This effect is more pronounced in the 4-position. In 3-fluoropyridine, this resonance effect is absent, and the chemical shift is dominated by the strong inductive withdrawal, resulting in a more deshielded nucleus.

¹H and ¹³C NMR: Observing Fluorine's Influence on the Ring

The electronegativity of fluorine also perturbs the chemical shifts of the neighboring proton and carbon nuclei. This effect is transmitted through both bonds (inductive) and space.

  • ¹H NMR: Protons ortho to the fluorine atom experience the most significant downfield shift due to inductive effects. Furthermore, through-space coupling (J-coupling) between ¹H and ¹⁹F provides invaluable structural information. The magnitude of these coupling constants (JHF) decreases with the number of bonds separating the nuclei.

  • ¹³C NMR: The carbon atom directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF) and a significant downfield shift. The magnitude of ¹JCF is a useful parameter for characterizing the C-F bond.[10]

CompoundParameterPosition 2Position 3Position 4Position 5Position 6
2-Fluoropyridine δ ¹³C (ppm)~163 (d, ¹JCF ≈ 240 Hz)~110 (d, ²JCF ≈ 40 Hz)~140 (d, ³JCF ≈ 15 Hz)~122 (d, ⁴JCF ≈ 5 Hz)~150 (d, ³JCF ≈ 8 Hz)
3-Fluoropyridine δ ¹³C (ppm)~140 (d, ²JCF ≈ 20 Hz)~158 (d, ¹JCF ≈ 260 Hz)~125 (d, ²JCF ≈ 20 Hz)~124 (d, ³JCF ≈ 5 Hz)~148 (d, ⁴JCF ≈ 3 Hz)

Data compiled from various sources and are approximate.[10][11]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.[12] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[12]

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.

  • ¹⁹F NMR Acquisition:

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

    • Acquire the spectrum with proton decoupling to simplify the signals to singlets (unless J-coupling information is desired).

  • ¹H and ¹³C NMR Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • Consider acquiring a ¹³C spectrum without proton decoupling to observe the characteristic C-F coupling patterns.

  • Data Processing: Apply appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution. Phase and baseline correct all spectra carefully.

Vibrational Spectroscopy (FTIR/Raman): Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. For fluorinated pyridines, the most diagnostic vibrations are those involving the C-F bond.

The position of fluorine substitution affects the in-plane ring normal modes.[13] The C-F stretching vibration is typically observed in the 1200-1300 cm⁻¹ region.[14] The exact frequency is sensitive to the electronic environment and the position of substitution.

CompoundC-F Stretch (cm⁻¹)Ring Modes (cm⁻¹)Reference
2-Fluoropyridine~1250~1600, ~1470, ~1430[14][15]
3-Fluoropyridine~1280~1590, ~1480, ~1420[14][16]

Causality: The stronger the C-F bond, the higher the vibrational frequency. The electronic effects that influence NMR chemical shifts also modulate the bond strength and, consequently, the IR absorption frequency. Ring stretching vibrations of the pyridine core are also influenced by the fluorine substituent.[17]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

UV-Vis Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For pyridines, the key transitions are the π → π* and n → π* transitions of the aromatic ring and the nitrogen lone pair, respectively. Fluorination can cause shifts in the absorption maxima (λmax).[18]

The introduction of fluorine, an auxochrome, can lead to a slight bathochromic (red) or hypsochromic (blue) shift depending on its position and the nature of the electronic transition. The π-systems of fluorinated pyridines are influenced by the substitution pattern, which in turn affects their band gaps and polarizabilities.[19]

Compoundλmax (π → π) (nm)λmax (n → π) (nm)
Pyridine~251~270
2-Fluoropyridine~255~275
3-Fluoropyridine~260~280

Data are illustrative and can vary with solvent.[20]

Causality: Fluorine's ability to donate electron density via resonance can raise the energy of the π orbital and lower the energy of the π* orbital, leading to a red shift in the π → π* transition. The inductive effect can stabilize the n orbital, causing a blue shift in the n → π* transition. The observed spectrum is a balance of these competing effects.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For fluorinated pyridines, the molecular ion peak (M+) is typically observed, and the fragmentation patterns can be diagnostic.

Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or the loss of small neutral molecules like HCN from the ring.[21][22]

  • 2-Fluoropyridine: May show a prominent loss of HCN (27 Da) from the molecular ion.

  • 3-Fluoropyridine: Fragmentation may be less specific, but loss of the fluorine radical followed by ring fragmentation is possible.

The presence of fluorine can be readily identified by the characteristic mass of 19 Da. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecular ion and its fragments with high accuracy.

Experimental Protocol: GC-MS Analysis
  • Sample Introduction: Dilute the sample in a volatile solvent (e.g., dichloromethane, methanol) and inject it into a gas chromatograph (GC) coupled to a mass spectrometer. The GC will separate the components of the mixture before they enter the MS.

  • Ionization: Electron ionization (EI) is a common method for volatile compounds.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their m/z ratio.

Visualizing the Workflow

A systematic approach is crucial for the comprehensive analysis of fluorinated pyridines. The following workflow diagram illustrates the logical progression of experiments.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_Electronic Electronic Spectroscopy cluster_MassSpec Mass Spectrometry NMR_19F ¹⁹F NMR NMR_1H ¹H NMR NMR_13C ¹³C NMR FTIR FTIR NMR_13C->FTIR Confirm Functional Groups UV_Vis UV-Vis FTIR->UV_Vis Electronic Properties MS GC-MS / HRMS UV_Vis->MS Confirm Mass & Fragmentation Analysis Structural Elucidation MS->Analysis Sample Fluorinated Pyridine Sample Sample->NMR_19F Primary Screen

Caption: Integrated workflow for the spectroscopic analysis of fluorinated pyridines.

Conclusion: A Symphony of Techniques

The robust characterization of fluorinated pyridines is not achievable through a single analytical technique. Instead, it requires a synergistic approach where the strengths of each method complement the others. ¹⁹F NMR provides an unparalleled, direct view of the fluorine's environment, while ¹H and ¹³C NMR reveal its influence on the molecular scaffold. Vibrational spectroscopy confirms the presence of the C-F bond, UV-Vis spectroscopy sheds light on the electronic structure, and mass spectrometry validates the molecular weight and provides clues to the molecule's stability. By integrating the data from these techniques, researchers can achieve an unambiguous and comprehensive understanding of these vital chemical entities.

References

A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from a laboratory bench to a potential therapeutic is a multi-stage process characterized by rigorous testing and validation. This guide provides an in-depth comparison of the critical in vitro and in vivo studies that form the backbone of preclinical drug development. As senior application scientists, our goal is not merely to present protocols, but to illuminate the causality behind experimental choices, ensuring a robust and translatable data package for your novel compounds.

The overarching objective is to build a logical, evidence-based narrative for a compound's therapeutic potential. This begins with cost-effective, high-throughput in vitro assays to establish foundational activity and safety, and progressively moves to complex in vivo models that assess how the compound behaves within a living system.[1][2][3] This structured progression, known as a screening cascade, is essential for making informed decisions, mitigating risks, and efficiently advancing the most promising candidates.[4]

G cluster_0 Part 1: In Vitro Evaluation cluster_1 Part 2: In Vivo Evaluation Cytotoxicity Cytotoxicity Target_Engagement Target_Engagement Cytotoxicity->Target_Engagement Viable Concentration Range MoA MoA Target_Engagement->MoA Confirmed Interaction PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) MoA->PK_PD In Vitro-In Vivo Translation Efficacy Efficacy PK_PD->Efficacy Dose & Schedule Toxicity Toxicology Efficacy->Toxicity Therapeutic Index Candidate Preclinical Candidate Toxicity->Candidate Start Novel Compound Synthesized Start->Cytotoxicity

Caption: High-level workflow from novel compound synthesis to preclinical candidate selection.

Part 1: In Vitro Evaluation - Establishing Foundational Activity and Safety

In vitro studies are the cornerstone of early drug discovery.[2] Performed in controlled laboratory settings on isolated cells, tissues, or biochemical systems, these assays offer a rapid and cost-effective means to screen large numbers of compounds and gather initial data on their biological effects.[2][3]

A. Foundational Assessment: Cytotoxicity Screening

Before assessing efficacy, one must first understand a compound's intrinsic toxicity. Cytotoxicity assays are critical for determining the concentration range at which a compound can be tested without inducing non-specific cell death, thereby ensuring that any observed biological effects are due to its intended mechanism and not general toxicity.[5][6]

Comparative Analysis of Common Cytotoxicity Assays:

Assay TypePrincipleAdvantagesDisadvantages
MTT / MTS Measures metabolic activity via mitochondrial reductase conversion of tetrazolium salt to colored formazan.[6][7]Well-established, cost-effective, suitable for high-throughput screening.[6]Can be affected by compounds that alter cellular metabolism; requires a solubilization step (MTT).
LDH Release Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, an indicator of necrosis.[5][8]Directly measures cell death; supernatant can be used, leaving cells for other assays.Less sensitive for detecting apoptosis or cytostatic effects; timing is critical.
Annexin V / PI Flow cytometry-based assay that differentiates between viable, apoptotic, and necrotic cells using Annexin V (binds to exposed phosphatidylserine) and Propidium Iodide (stains DNA in cells with compromised membranes).[5]Provides detailed mechanistic information about the mode of cell death.Lower throughput, requires specialized equipment (flow cytometer).

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details a standard method to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[5]

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the novel compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[6]

B. Target Engagement: Confirming a Direct Interaction

A critical step in target-based drug discovery is to confirm that the compound physically interacts with its intended protein target within a cellular context.[9][10] This provides mechanistic confidence that the compound's biological effect is mediated through the desired pathway.[9]

TE Principle of Cellular Thermal Shift Assay (CETSA) cluster_0 No Compound cluster_1 With Novel Compound Protein_Unbound Unfolded Protein Heat Protein_Aggregated Aggregated Protein Protein_Unbound:f1->Protein_Aggregated:f0 Denaturation Protein_Bound Protein-Compound Complex Heat Protein_Stable Stable Complex Protein_Bound:f1->Protein_Stable:f0 Thermal Stabilization

Caption: Target engagement leads to thermal stabilization of the protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the novel compound at various concentrations or with a vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 2: In Vivo Evaluation - Performance in a Physiological Context

While in vitro assays are essential for initial screening, they cannot replicate the complex biology of a living organism.[3][11] In vivo studies, conducted in animal models, are indispensable for evaluating a drug's behavior within an entire system, providing critical data on its absorption, distribution, metabolism, excretion (ADME), safety, and ultimate efficacy.[12][13]

A. Pharmacokinetics (PK): What the Body Does to the Drug

Pharmacokinetics (PK) describes the journey of a drug through the body.[14][15] Understanding the PK profile is fundamental to designing effective dosing regimens for efficacy and toxicology studies. The four key parameters are:

  • Absorption: How the drug enters the bloodstream.

  • Distribution: Where the drug goes within the body.

  • Metabolism: How the body chemically modifies the drug.

  • Excretion: How the body eliminates the drug.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimation: Acclimate rodents (e.g., male Sprague-Dawley rats) for at least one week under standard housing conditions.

  • Compound Administration: Administer the novel compound to a cohort of animals (n=3-5 per group) via the intended clinical route (e.g., oral gavage (PO) or intravenous injection (IV)).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to isolate plasma by centrifugation.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time. Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table of Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Relates to efficacy and potential toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area Under the Curve (total drug exposure over time).Key indicator of overall drug exposure.
t1/2 Half-life (time for plasma concentration to decrease by 50%).Determines dosing frequency.
F% Bioavailability (fraction of oral dose reaching systemic circulation).Compares oral to IV administration; crucial for oral drug development.
B. Pharmacodynamics (PD) and Efficacy: What the Drug Does to the Body

Pharmacodynamic (PD) studies measure the physiological effect of the drug on the body, ideally linking drug exposure (PK) to a biological response.[15][16] Efficacy studies then apply this understanding to determine if the compound has the desired therapeutic effect in a disease model.[12][17] The selection of an appropriate animal model that mimics human disease is paramount for the translatability of these studies.[18][19]

Experimental Protocol: Xenograft Efficacy Study (Oncology)

This protocol is a standard for evaluating anti-cancer compounds.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549 lung cancer cells) into the flank of immunocompromised mice (e.g., NU/NU mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle Control, Novel Compound, Standard-of-Care).

  • Dosing: Administer the compounds according to the schedule determined from PK/PD studies.

  • Monitoring: Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week. Body weight is a key indicator of general toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine significance.

Comparative Efficacy Data Table:

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)% TGIP-value vs. Vehicle
Vehicle Control10 mL/kg, PO, QD1250 ± 150--
Novel Compound A 50 mg/kg, PO, QD480 ± 9561.6%<0.01
Standard-of-Care25 mg/kg, PO, QD610 ± 11051.2%<0.05

PO: Per os (by mouth); QD: Quaque die (once a day)

Conclusion: An Integrated Approach

The successful progression of a novel compound relies on the careful integration of in vitro and in vivo data.[1] In vitro assays provide the mechanistic foundation and high-throughput screening capability, while in vivo studies are essential to understand the compound's behavior in a complex physiological system and to establish a clear link between exposure, target modulation, and therapeutic efficacy. The challenges in translating laboratory findings to clinical success are significant, but a methodically designed and expertly executed preclinical evaluation, as outlined in this guide, provides the most robust foundation for identifying and developing the transformative medicines of the future.[20][21]

References

A Comparative Analysis of the Electronic Effects of the Trifluoromethyl and Cyano Groups: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic incorporation of electron-withdrawing groups is a cornerstone of molecular design. Among the most potent and widely utilized functionalities are the trifluoromethyl (CF₃) and cyano (CN) groups. While both are renowned for their electron-attracting properties, the nuanced differences in their mechanisms of action—inductive versus resonance effects—profoundly influence molecular properties such as acidity, basicity, dipole moment, and ultimately, biological activity and material performance. This guide provides a comprehensive comparative analysis of the electronic effects of the CF₃ and CN groups, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their molecular design endeavors.

The Duality of Electron Withdrawal: Inductive and Resonance Effects

The electron-withdrawing nature of a substituent is not a monolithic property but rather a composite of two fundamental electronic effects: the inductive effect and the resonance effect.[1][2][3]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of a molecule and arises from the differing electronegativity of atoms.[1][3] A more electronegative atom or group will pull electron density towards itself, creating a dipole along the bond. This effect diminishes with distance from the substituent.

  • Resonance Effect (R or M): This effect involves the delocalization of π-electrons across a conjugated system.[3] Substituents with double or triple bonds, or those with lone pairs of electrons, can participate in resonance, either withdrawing or donating electron density from the π-system.

The trifluoromethyl and cyano groups exhibit distinct balances of these two effects, which is the primary driver of their unique electronic signatures.

Quantitative Comparison of Electronic Parameters

To quantify and compare the electron-withdrawing strength of the CF₃ and CN groups, chemists rely on various empirical parameters, most notably the Hammett constants (σ). The Hammett equation, in its simplest form, is a linear free-energy relationship that correlates the reaction rates and equilibrium constants of substituted aromatic compounds.[4][5][6][7][8]

Table 1: Hammett and Swain-Lupton Parameters for CF₃ and CN Groups

ParameterTrifluoromethyl (CF₃)Cyano (CN)Interpretation
σₚ (para) 0.540.66Overall electron-withdrawing effect from the para position. A more positive value indicates a stronger withdrawing effect.
σₘ (meta) 0.430.56Overall electron-withdrawing effect from the meta position.
F (Field/Inductive) 0.380.51Quantifies the inductive electron-withdrawing effect.
R (Resonance) 0.190.19Quantifies the resonance electron-withdrawing effect.

Data compiled from various sources.

As the data in Table 1 illustrates, the cyano group is a stronger electron-withdrawing group than the trifluoromethyl group, as evidenced by its larger σₚ and σₘ values. A deeper analysis using Swain-Lupton parameters (F and R) reveals that the CN group's superior electron-withdrawing capacity stems from a significantly stronger inductive effect (F = 0.51 for CN vs. 0.38 for CF₃). Interestingly, both groups exhibit a comparable, moderate resonance-withdrawing effect.

The potent inductive effect of the CF₃ group is a consequence of the high electronegativity of the three fluorine atoms.[9] Conversely, the cyano group's strong inductive pull is due to the electronegativity of the nitrogen atom and the sp-hybridized carbon, which is more electronegative than an sp² or sp³ carbon. The resonance-withdrawing nature of the cyano group arises from the ability of the C≡N triple bond to accept π-electron density.

Figure 1: Dominant electronic effects of CF₃ and CN groups.

Experimental Evidence: Impact on Acidity (pKa)

A direct and experimentally verifiable consequence of a substituent's electronic effect is its influence on the acidity of a molecule. By measuring the pKa of a series of substituted compounds, such as benzoic acids or phenols, we can directly quantify the electron-withdrawing strength of the substituents. A stronger electron-withdrawing group will stabilize the conjugate base, resulting in a stronger acid and a lower pKa value.[7][10]

Table 2: pKa Values of Substituted Benzoic Acids and Phenols

CompoundpKa (in H₂O)
Benzoic Acid4.20
p-Trifluoromethylbenzoic Acid3.69
p-Cyanobenzoic Acid3.55
Phenol9.95
p-Trifluoromethylphenol9.08
p-Cyanophenol7.95

Data compiled from various sources including[10][11].

The experimental pKa data in Table 2 corroborates the trends predicted by the Hammett parameters. In both the benzoic acid and phenol series, the cyano-substituted compound is more acidic (lower pKa) than its trifluoromethyl-substituted counterpart. This provides clear experimental validation of the superior electron-withdrawing ability of the cyano group.

Figure 2: pKa values illustrating increasing acidity.

Influence on Molecular Dipole Moment

The dipole moment of a molecule is a measure of its overall polarity and is another physical property directly influenced by the electronic effects of its substituents.[12] Both the CF₃ and CN groups are strongly polar, and their introduction into a molecule significantly impacts the dipole moment.

Table 3: Dipole Moments of Substituted Benzenes

CompoundDipole Moment (Debye)
Benzene0
Toluene0.36
Trifluoromethylbenzene2.86
Benzonitrile (Cyanobenzene)4.18

Data compiled from various sources.

The data in Table 3 clearly shows that both trifluoromethylbenzene and benzonitrile are significantly more polar than benzene and toluene. Notably, benzonitrile possesses a larger dipole moment than trifluoromethylbenzene, which is consistent with the cyano group's stronger overall electron-withdrawing character.

Experimental Protocols

To ensure the trustworthiness of the data presented, this section outlines the standard experimental procedures for determining pKa values and dipole moments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of a substance.[13][14][15][16][17]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (the substituted benzoic acid or phenol) of known concentration (e.g., 0.01 M) in a suitable solvent (typically water or a water/co-solvent mixture for sparingly soluble compounds).

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH) for acidic analytes.

  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin adding the titrant in small, precise increments (e.g., 0.1 mL) while continuously stirring the solution.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized by the titrant. This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the equivalence point can be determined from the first derivative of the titration curve (where the slope is at a maximum), and the half-equivalence point is then calculated.

Potentiometric_Titration_Workflow start Start prep Prepare Analyte and Titrant Solutions start->prep calibrate Calibrate pH Meter prep->calibrate titrate Perform Titration (Add titrant in increments, record pH) calibrate->titrate plot Plot pH vs. Titrant Volume titrate->plot analyze Determine pKa at Half-Equivalence Point plot->analyze end End analyze->end

Figure 3: Workflow for pKa determination.

Measurement of Dipole Moment

The dipole moment of a molecule in solution can be determined by measuring the dielectric constant of solutions of the substance in a nonpolar solvent at various concentrations.[18][19][20][21]

Methodology:

  • Preparation of Solutions: Prepare a series of solutions of the polar analyte (e.g., trifluoromethylbenzene or benzonitrile) in a nonpolar solvent (e.g., benzene or cyclohexane) at different known mole fractions.

  • Measurement of Dielectric Constant:

    • Measure the capacitance of a capacitor with a vacuum (or air) between the plates (C₀).

    • Measure the capacitance of the capacitor filled with the pure nonpolar solvent and with each of the prepared solutions (C).

    • The dielectric constant (ε) of each solution is the ratio of the capacitance of the capacitor with the solution to its capacitance with a vacuum (ε = C/C₀).

  • Measurement of Density and Refractive Index: Measure the density (ρ) and refractive index (n) of the pure solvent and each solution.

  • Data Analysis (Guggenheim Method):

    • The total molar polarization (P) of the solution is calculated using the Debye equation.

    • The molar polarization of the solute at infinite dilution (P₂) is determined by extrapolating the solution polarization to zero concentration.

    • The dipole moment (μ) is then calculated from P₂ after subtracting the contribution from electronic and atomic polarization (which is related to the refractive index).

Dipole_Moment_Measurement start Start prep_solutions Prepare Solutions in Nonpolar Solvent start->prep_solutions measure_dielectric Measure Dielectric Constant prep_solutions->measure_dielectric measure_density_ri Measure Density and Refractive Index prep_solutions->measure_density_ri calculate_polarization Calculate Molar Polarization measure_dielectric->calculate_polarization measure_density_ri->calculate_polarization extrapolate Extrapolate to Infinite Dilution calculate_polarization->extrapolate calculate_dipole Calculate Dipole Moment extrapolate->calculate_dipole end End calculate_dipole->end

Figure 4: Workflow for dipole moment measurement.

Conclusion: Guiding Molecular Design

The trifluoromethyl and cyano groups are both powerful tools in the arsenal of the medicinal and materials chemist for modulating electronic properties. The key takeaways from this comparative analysis are:

  • Overall Strength: The cyano group is a stronger electron-withdrawing group than the trifluoromethyl group, both inductively and through resonance.

  • Dominant Effect: For both groups, the inductive effect is the primary contributor to their electron-withdrawing nature.

  • Experimental Confirmation: The greater electron-withdrawing capacity of the cyano group is experimentally confirmed by the lower pKa values of cyano-substituted acids and phenols compared to their trifluoromethyl-substituted analogs, as well as the larger dipole moment of benzonitrile compared to trifluoromethylbenzene.

The choice between a CF₃ and a CN group in drug design or materials science will depend on the specific application and the desired electronic properties.[22][23] For instance, if a very strong electron-withdrawing effect is required to significantly increase the acidity of a proton or to polarize a particular bond, the cyano group may be the superior choice. However, the trifluoromethyl group offers other advantages, such as increased metabolic stability and lipophilicity, which are also critical considerations in drug development.[22][23] A thorough understanding of the distinct electronic profiles of these two essential functional groups is paramount for rational molecular design and the successful development of new chemical entities.

References

Safety Operating Guide

A Guide to the Proper Disposal of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical determinant of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the disposal of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile (CAS No. 1070892-04-4), a compound characteristic of modern halogenated heterocyclic intermediates used in pharmaceutical and agrochemical research. The procedures outlined herein are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a complex molecule requiring careful handling due to its combination of functional groups: a brominated pyridine ring, a nitrile group, and a trifluoromethyl group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a robust hazard assessment can be synthesized by examining structurally analogous compounds.

  • Toxicity and Irritation: Similar brominated and trifluoromethylated pyridines are classified as hazardous, typically causing skin, eye, and respiratory irritation.[1][2][3] They are often harmful if swallowed, in contact with skin, or inhaled.[1][2] Therefore, all contact should be minimized through engineering controls and appropriate personal protective equipment.

  • Halogenated Compound Concerns: As a brominated and fluorinated organic compound, it falls into the category of halogenated waste.[4] Improper disposal, particularly via combustion at insufficient temperatures, can lead to the formation of hazardous byproducts such as dioxins, furans, or hydrogen halides (HBr, HF).[5][6] High-temperature incineration is the required disposal pathway to ensure complete destruction.[7][8]

  • Environmental Persistence: The trifluoromethyl group (-CF3) is known for its high stability due to the strength of the carbon-fluorine bonds.[9][10] This stability, while beneficial in drug design, raises environmental concerns about persistence, aligning such compounds with the broader class of per- and polyfluoroalkyl substances (PFAS).[11] This underscores the necessity of controlled, high-temperature destruction rather than landfilling or drain disposal.

Regulatory Imperatives: The Foundation of Compliance

The disposal of chemical waste is not merely a matter of best practice but a legal requirement. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[12] This means that the generator of the waste (the laboratory) is legally responsible for its safe management until its ultimate disposal.[13] this compound must be managed as a hazardous waste.

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, including the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), mandate that personnel are informed of chemical hazards and trained in safe handling and emergency procedures.[14][15][16]

Pre-Disposal Safety Protocols

Before beginning any waste consolidation or disposal procedures, the following safety measures are mandatory.

Based on the hazards of analogous compounds, the minimum required PPE includes:

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[17]Protects against splashes and contact with dust, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[5][17]Prevents skin contact, which can cause irritation and potential absorption.
Respiratory Protection Use only within a certified chemical fume hood.[1][18]Avoids inhalation of dust or vapors, which may cause respiratory irritation.

Accidents must be anticipated. In the event of a spill:

  • Evacuate and alert personnel in the immediate area.

  • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[5][18]

  • Carefully sweep or scoop the contained material into a designated hazardous waste container.[18]

  • Decontaminate the spill area thoroughly.

  • All materials used for cleanup must be disposed of as hazardous waste.[17]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and compliance.

This is the most critical step. This compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated solvents) must be classified and segregated as Halogenated Organic Waste .[4][19]

  • Causality: Halogenated waste streams are destined for high-temperature incineration to manage the production of acidic gases and prevent the formation of toxic byproducts.[7][20] Mixing them with non-halogenated waste contaminates the entire batch, increasing disposal costs and environmental risk. Do not mix with incompatible materials such as strong oxidizing agents.[5]

  • Select a Proper Container: Use a designated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene) with a secure, screw-top cap.[17]

  • Collect Waste: Place all solid waste containing the compound directly into the container. If disposing of solutions (e.g., from column chromatography or rinsates), use a designated liquid waste container for halogenated solvents.[19]

Proper labeling is a legal requirement and essential for safety. The waste container must be labeled immediately upon the first addition of waste.

  • Label Contents: The label must clearly state "Hazardous Waste" .[19]

  • Full Chemical Name: List the full chemical name: "this compound". Do not use abbreviations.[17]

  • Hazard Pictograms: Affix the appropriate GHS pictograms, which, based on similar compounds, would include those for skin/eye irritation and acute toxicity.[1]

  • Designated Location: Store the sealed and labeled waste container in a designated SAA within the laboratory.[17]

  • Safe Conditions: The SAA should be in a well-ventilated, cool, and dry location, away from heat sources.[17]

  • Secondary Containment: The container must be kept in a secondary containment bin to catch any potential leaks.

  • Contact EHS: Do not attempt to dispose of this chemical waste yourself.[17][21]

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[19]

  • Provide Information: Be prepared to provide all information from the hazardous waste label to the disposal professionals.

Terminal Disposal Pathway: High-Temperature Incineration

The accepted and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration.[8]

  • Mechanism: The compound is injected into a primary combustion chamber at temperatures often exceeding 1100°C (2012°F) for wastes with over 1% halogenated organic content.[7] This high temperature and a sufficient residence time ensure the complete breakdown of the stable trifluoromethyl group and the pyridine ring.[20]

  • Byproduct Management: The combustion process generates acidic gases such as hydrogen bromide (HBr) and hydrogen fluoride (HF). These are neutralized in a downstream "scrubber" system, which uses a caustic solution to convert them into salts before release.[20][22]

Summary Data Table

PropertyValueSource(s)
Chemical Name This compound[23]
CAS Number 1070892-04-4[23]
Molecular Formula C₇H₂BrF₃N₂[23]
Molecular Weight 251.00 g/mol [23]
Anticipated Hazards Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Irritation; Respiratory Irritation.[1][2][3]
Waste Classification Hazardous Waste, Halogenated Organic Waste.[4][19]
Recommended Disposal Licensed professional disposal via high-temperature incineration.[7][8]

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ppe Safety First: Don PPE cluster_disposal Professional Disposal Pathway gen Waste Generation (Contaminated Solids & Liquids) seg Step 1: Segregate as 'Halogenated Organic Waste' gen->seg ppe_goggles Goggles ppe_gloves Gloves ppe_coat Lab Coat cont Step 2: Place in Compatible, Sealed Container seg->cont labeling Step 3: Label Container 'Hazardous Waste' & Full Name cont->labeling store Step 4: Store in Designated & Contained SAA labeling->store ehs Step 5: Contact EHS for Scheduled Pickup store->ehs transport Licensed Transporter ehs->transport incin Terminal Disposal: High-Temperature Incineration (>1100°C) transport->incin

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.